molecular formula C6H12Cl2N2Pt B8081382 Dichloro(1,2-diaminocyclohexane)platinum(II)

Dichloro(1,2-diaminocyclohexane)platinum(II)

Cat. No.: B8081382
M. Wt: 378.16 g/mol
InChI Key: UUERTZXRKZEANK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(1,2-diaminocyclohexane)platinum(II) is a useful research compound. Its molecular formula is C6H12Cl2N2Pt and its molecular weight is 378.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichloro(1,2-diaminocyclohexane)platinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(1,2-diaminocyclohexane)platinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-azanidylcyclohexyl)azanide;dichloroplatinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUERTZXRKZEANK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38780-40-4, 61848-66-6, 61848-62-2, 52691-24-4
Record name NSC364837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, platinum complex, (1R-trans)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, platinum complex, (1S-trans)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC194814
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dichloro(1,2-diaminocyclohexane)platinum(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[dichloro]Platinum (II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) from Potassium Tetrachloroplatinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Dichloro(1,2-diaminocyclohexane)platinum(II)

In the landscape of oncological therapeutics, platinum-based drugs represent a cornerstone of modern chemotherapy. While cisplatin laid the foundation, its efficacy is often curtailed by significant side effects and the onset of cellular resistance. The development of third-generation platinum compounds, such as oxaliplatin, marked a pivotal advancement, offering a distinct spectrum of activity, particularly in colorectal cancer. The efficacy of oxaliplatin is intrinsically linked to its unique structural motif: a 1,2-diaminocyclohexane (DACH) ligand. This bulky bidentate ligand is thought to be crucial in overcoming the resistance mechanisms that plague earlier platinum drugs.[1][2]

The direct precursor to oxaliplatin is Dichloro(1,2-diaminocyclohexane)platinum(II), often abbreviated as PtCl₂(DACH).[3][4] The synthesis of this intermediate is, therefore, a critical upstream process in the manufacturing of a life-saving pharmaceutical. This guide provides a detailed, scientifically-grounded methodology for the synthesis of PtCl₂(DACH) from potassium tetrachloroplatinate (K₂PtCl₄), designed for researchers and professionals in drug development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the self-validating checkpoints that ensure a successful and reproducible synthesis.

Foundational Principles: The Ligand Substitution Reaction

The synthesis of PtCl₂(DACH) from K₂PtCl₄ is a classic example of a ligand substitution reaction in coordination chemistry. The central platinum(II) ion in the starting material, K₂PtCl₄, exists as the square planar anion [PtCl₄]²⁻. The core of this synthesis involves the displacement of two chloride (Cl⁻) ligands by the bidentate 1,2-diaminocyclohexane (DACH) ligand.

The Overall Transformation:

K₂[PtCl₄] + C₆H₁₀(NH₂)₂ → [PtCl₂(C₆H₁₀(NH₂)₂)] + 2 KCl

The DACH molecule, possessing two amine functional groups, acts as a chelating agent, forming two coordinate bonds with the platinum center. This chelation results in a thermodynamically stable five-membered ring structure, which is a significant driving force for the reaction. The resulting product, PtCl₂(DACH), is a neutral complex that is sparingly soluble in water, a property that is instrumental in its isolation.[5]

While other synthetic routes exist, such as those employing an iodide intermediate, the direct reaction of K₂PtCl₄ with DACH is often favored for its operational simplicity and high potential yield in a single step.[5][6][7]

The Reaction Pathway: A Visual Representation

The conversion of the starting materials into the final product can be visualized as a direct substitution and chelation process.

G cluster_products Products K2PtCl4 Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]) Product Dichloro(1,2-diaminocyclohexane)platinum(II) ([PtCl₂(DACH)]) K2PtCl4->Product + DACH (Ligand Substitution) DACH 1,2-Diaminocyclohexane (DACH) DACH->Product Byproduct Potassium Chloride (KCl)

Caption: Reaction scheme for the synthesis of PtCl₂(DACH).

Detailed Experimental Protocol

This protocol is based on established methodologies that yield a high-purity product.[5]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Required Purity
Potassium Tetrachloroplatinate(II)K₂PtCl₄415.09>99%
1,2-Diaminocyclohexane (trans-isomer preferred)C₆H₁₀(NH₂)₂114.19>98%
Deionized WaterH₂O18.02High Purity
MethanolCH₃OH32.04ACS Grade
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, >99.8%
Hydrochloric Acid (0.1 N)HCl36.46Standardized Solution
Equipment
  • Glass beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Buchner funnel and filtration flask

  • Whatman filter paper

  • Spatulas and wash bottles

  • Drying oven

Synthesis Procedure: Step-by-Step
  • Dissolution of K₂PtCl₄: In a 250 mL beaker, dissolve 8.30 g (20 mmol) of potassium tetrachloroplatinate(II) in 75 mL of deionized water. Stir at room temperature until a clear, deep red solution is obtained.

  • Addition of DACH Ligand: To the stirring platinum solution, add 2.28 g (20 mmol) of 1,2-diaminocyclohexane. Causality Insight: An equimolar ratio is critical. An excess of DACH could lead to the formation of undesired bis(DACH)platinum complexes, while an excess of K₂PtCl₄ would result in unreacted starting material contaminating the product.

  • Reaction: Continue stirring the mixture at room temperature for a minimum of three hours. A yellow, insoluble precipitate will form and thicken over time. Expertise Insight: The formation of this precipitate is the primary visual indicator of a successful reaction. The low solubility of the neutral PtCl₂(DACH) complex in water drives the reaction equilibrium towards the products, ensuring a high conversion rate.[5]

  • Isolation: Collect the yellow solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered product sequentially with two portions of deionized water (25 mL each) followed by two portions of methanol (25 mL each). Trustworthiness Check: The water wash is crucial for removing the potassium chloride byproduct and any unreacted K₂PtCl₄. The subsequent methanol wash removes residual water and any organic-soluble impurities, and it facilitates faster drying.[5]

  • Drying: Dry the crude product in an oven at 60-70°C to a constant weight. The expected yield of the crude product is approximately 90%.[5]

Purification via Recrystallization

For applications requiring high purity, such as the synthesis of an active pharmaceutical ingredient (API), recrystallization is mandatory.

  • Dissolution: In a clean beaker, dissolve the crude PtCl₂(DACH) product in a minimal amount of dimethylformamide (DMF) with gentle warming if necessary.

  • Filtration: Filter the resulting solution while warm to remove any insoluble impurities.

  • Precipitation: To the clear filtrate, add three volumes of methanol or 0.1 N HCl dropwise while stirring. The purified product will precipitate out of the solution. Causality Insight: PtCl₂(DACH) is soluble in the polar aprotic solvent DMF but insoluble in methanol and acidic water. This differential solubility is the basis for the purification. The addition of the "anti-solvent" causes the desired compound to crash out of solution, leaving more soluble impurities behind.[5]

  • Final Isolation: Collect the purified white-to-pale-yellow crystals by vacuum filtration, wash with a small amount of methanol, and dry in an oven to a constant weight. The yield after purification is typically around 50%.[5]

Experimental Workflow and Data Summary

The entire process, from initial reaction to final purification, follows a logical and systematic flow.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Dissolve K₂PtCl₄ in Water add_dach Add equimolar 1,2-DACH start->add_dach react Stir at RT for 3 hours add_dach->react isolate Isolate crude product (Vacuum Filtration) react->isolate wash Wash with H₂O, then Methanol isolate->wash dry_crude Dry Crude Product wash->dry_crude dissolve_dmf Dissolve crude in DMF dry_crude->dissolve_dmf Proceed to Purification filter_hot Filter to remove insolubles dissolve_dmf->filter_hot precipitate Add anti-solvent (Methanol or HCl) filter_hot->precipitate isolate_pure Isolate pure product (Vacuum Filtration) precipitate->isolate_pure dry_pure Dry Final Product isolate_pure->dry_pure

Caption: Experimental workflow for PtCl₂(DACH) synthesis and purification.

Quantitative Data Summary
ParameterValueRationale / Notes
K₂PtCl₄ Quantity20 mmolStoichiometric basis for the reaction.
1,2-DACH Quantity20 mmolEnsures 1:1 molar ratio with the platinum complex.
Reaction SolventWater (75 mL)Excellent solvent for the ionic starting material.
Reaction TemperatureRoom Temperature (~25°C)Energetically efficient; minimizes side reactions.
Reaction Time3 hoursAllows for the reaction to proceed to completion.
Crude Yield~90%High yield due to product insolubility driving the reaction.[5]
Purified Yield~47-50%Reflects losses inherent in the recrystallization process.[5]

Product Characterization and Safety

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Elemental Analysis: To confirm the empirical formula (C₆H₁₄Cl₂N₂Pt).[7]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt): To verify the structure and coordination of the DACH ligand.[8][9]

  • Infrared (IR) Spectroscopy: To identify characteristic Pt-N and Pt-Cl stretching frequencies.

  • Mass Spectrometry: To confirm the molecular weight of the complex.[7][10][11]

Safety and Handling: Platinum compounds are potent sensitizers and are considered hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of fine powders.

  • Waste Disposal: Dispose of all platinum-containing waste in designated, clearly labeled containers according to institutional guidelines.

Conclusion

The synthesis of dichloro(1,2-diaminocyclohexane)platinum(II) is a foundational procedure in the production of advanced platinum-based anticancer agents. The method detailed herein, involving the direct ligand substitution of potassium tetrachloroplatinate(II) with 1,2-diaminocyclohexane, is robust, reproducible, and grounded in fundamental principles of coordination chemistry. By understanding the causality behind each step—from the choice of solvent to the purification strategy—researchers can confidently and safely produce this vital pharmaceutical intermediate with high yield and purity, paving the way for further development in the critical field of cancer therapy.

References

Mechanism of action of Dichloro(1,2-diaminocyclohexane)platinum(II) on DNA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Dichloro(1,2-diaminocyclohexane)platinum(II) on DNA

Abstract

Dichloro(1,2-diaminocyclohexane)platinum(II), clinically known as Oxaliplatin, represents a cornerstone in the treatment of colorectal cancer and other malignancies. As a third-generation platinum-based antineoplastic agent, its mechanism of action is centered on the induction of cytotoxic DNA lesions. This guide provides a comprehensive technical examination of the molecular interactions between Oxaliplatin and DNA. We will dissect its chemical activation, the specific nature of the DNA adducts formed, the ensuing cellular responses including DNA damage repair and apoptosis, and the molecular underpinnings of therapeutic resistance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Oxaliplatin's core mechanism, supported by experimental methodologies and authoritative references.

Introduction: A Third-Generation Platinum Agent

Oxaliplatin is a platinum-based chemotherapy drug that has become integral to combination regimens, such as FOLFOX, for treating colorectal cancer.[1][2][3] Unlike its predecessors, cisplatin and carboplatin, Oxaliplatin possesses a unique chemical structure that confers a distinct spectrum of activity and a different toxicity profile.[4] A key feature is its efficacy in tumor types that exhibit intrinsic or acquired resistance to cisplatin, a characteristic largely attributed to its bulky 1,2-diaminocyclohexane (DACH) carrier ligand.[5][6] The primary therapeutic action of Oxaliplatin, like other platinum compounds, is the formation of covalent adducts with DNA, which physically obstructs the fundamental processes of DNA replication and transcription, ultimately leading to programmed cell death.[1][4][7]

Intracellular Activation: The Transformation of a Prodrug

Oxaliplatin is administered as a stable, neutral prodrug. Its activation is a critical prerequisite for cytotoxic activity and occurs spontaneously within the cell, driven by the significant drop in chloride concentration compared to the bloodstream.

  • Aquation Process: Inside the cell, the oxalate leaving group is displaced by water molecules in a process called aquation.[4] This hydrolysis reaction results in the formation of a reactive, positively charged monoaquo and subsequent diaquo platinum species.[8] This electrophilic intermediate is primed to react with nucleophilic sites on intracellular macromolecules, with DNA being its principal target.

Caption: Intracellular activation of Oxaliplatin via aquation.

DNA Adduct Formation: The Genesis of Cytotoxicity

Once activated, the platinum complex covalently binds to DNA, primarily at the N7 position of guanine and, to a lesser extent, adenine bases.[4][5] This interaction leads to the formation of several types of DNA adducts.

  • Intra-strand Crosslinks: These are the most abundant lesions, accounting for the majority of DNA adducts.[1] They typically link adjacent purine bases on the same DNA strand, most commonly two adjacent guanines (1,2-d(GpG)) or a guanine and an adjacent adenine (1,2-d(ApG)).[5][6]

  • Inter-strand Crosslinks (ICLs): Though far less common (often less than 1% of total adducts), ICLs are considered highly cytotoxic.[5] They form a covalent bridge between opposite strands of the DNA double helix, posing a formidable block to DNA strand separation required for replication and transcription.[1][9]

  • DNA-Protein Crosslinks: The activated platinum species can also crosslink DNA to nearby nuclear proteins, further contributing to cellular dysfunction.[9][10]

  • Monoadducts: These are transient intermediates where the platinum complex has bound to a single base on the DNA strand.[5] They are subsequently converted into the more stable and cytotoxic diadducts (crosslinks).[5]

The bulky DACH ligand of Oxaliplatin forces a wider and more rigid distortion in the DNA helix compared to the adducts formed by cisplatin.[4][5] This unique structural alteration is fundamental to its distinct biological properties, particularly in how these lesions are recognized (or not recognized) by cellular machinery.[5]

DNA_Adducts 3'- 3'- C2 C2 3'-->C2 C3 C3 C2->C3 G3 G3 C3->G3 T2 T2 G3->T2 A2 A2 T2->A2 5' 5' A2->5' G1 G1 G1->C3 Pt(DACH) G2 G2 G1->G2 Pt(DACH) label_intra Intra-strand Crosslink (e.g., 1,2-d(GpG)) label_inter Inter-strand Crosslink

Caption: Major types of DNA adducts formed by Oxaliplatin.

Cellular Ramifications of DNA Damage

The formation of bulky DNA adducts triggers a cascade of cellular events, disrupting homeostasis and ultimately determining the cell's fate.

  • Inhibition of Macromolecular Synthesis: The primary cytotoxic effect stems from the physical obstruction of DNA and RNA polymerases by the platinum adducts.[1][4][11] This steric hindrance effectively halts DNA replication and gene transcription, leading to cell cycle arrest and preventing proliferation.

  • Activation of the DNA Damage Response (DDR): The cell's surveillance systems recognize the distorted DNA structure as damage. This activates the complex DDR network, which initiates signaling cascades to pause the cell cycle, providing time for repair. The tumor suppressor protein p53 is a key player in this pathway, capable of inducing cell cycle arrest or apoptosis in response to irreparable damage.[2][4]

  • Induction of Apoptosis: When DNA damage overwhelms the cell's repair capacity, programmed cell death (apoptosis) is initiated to eliminate the compromised cell.[4][12] Oxaliplatin is a potent inducer of apoptosis, mediated through both the intrinsic (mitochondria-mediated) and extrinsic pathways.[2] Notably, some studies suggest that Oxaliplatin can induce apoptosis more efficiently than cisplatin, requiring fewer DNA lesions to achieve a similar level of cell kill.[9][12]

  • Ribosomal and Nucleolar Stress: Beyond direct DNA damage, Oxaliplatin has been shown to induce nucleolar and ribosomal stress, potentially by inhibiting ribosomal RNA (rRNA) synthesis.[13][14] This disruption of ribosome biogenesis represents an alternative pathway to p53 activation and apoptosis.[13][14]

Cellular_Response Oxaliplatin Activated Oxaliplatin DNA_Adducts DNA Adducts (Intra-strand, Inter-strand) Oxaliplatin->DNA_Adducts Block Blockage of Replication & Transcription DNA_Adducts->Block DDR DNA Damage Response (DDR) (e.g., p53 activation) DNA_Adducts->DDR Apoptosis Apoptosis (Programmed Cell Death) Block->Apoptosis Repair DNA Repair (NER Pathway) DDR->Repair DDR->Apoptosis Damage is Irreparable Repair->DNA_Adducts Removes Adducts

Caption: Cellular response pathway to Oxaliplatin-induced DNA damage.

DNA Repair and the Molecular Basis of Resistance

The efficacy of Oxaliplatin is ultimately determined by the balance between DNA adduct formation and their removal by cellular repair systems. Acquired or intrinsic resistance remains a major clinical challenge.

Key DNA Repair Pathways:

  • Nucleotide Excision Repair (NER): This is the primary pathway responsible for removing the bulky, helix-distorting adducts formed by Oxaliplatin.[5][15][16] The NER machinery recognizes the lesion, excises the damaged DNA segment, and synthesizes a new, correct strand. Overexpression of NER components, such as the ERCC1 protein, is a well-documented mechanism of Oxaliplatin resistance.[5]

  • Mismatch Repair (MMR): A critical distinction between Oxaliplatin and cisplatin lies in their interaction with the MMR system. The MMR pathway, which corrects base mismatches, recognizes and binds to cisplatin-DNA adducts, contributing to its cytotoxicity. However, it fails to efficiently recognize the structurally distinct Oxaliplatin-DACH adducts.[5][11][17] This is profoundly significant, as tumors with deficient MMR (dMMR) are often resistant to cisplatin but remain sensitive to Oxaliplatin.[17]

Mechanisms of Oxaliplatin Resistance:

Mechanism CategorySpecific AlterationConsequence
Pre-Target Reduced drug uptake / Increased efflux (e.g., via ABCC transporters).[2][17]Lower intracellular concentration of Oxaliplatin.
Increased intracellular detoxification by thiols (e.g., Glutathione, GSH).[2][5][17]Inactivation of the reactive platinum species before it reaches DNA.
On-Target Upregulation of DNA repair pathways, particularly NER (e.g., high ERCC1 expression).[5]More efficient removal of platinum-DNA adducts, reducing damage.
Post-Target Defects in apoptotic signaling pathways (e.g., p53 mutation or loss).[2]Failure to initiate programmed cell death despite extensive DNA damage.
Upregulation of translesion DNA synthesis (TLS) polymerases.[2][17]Bypassing of DNA adducts during replication, allowing cell survival but potentially introducing mutations.

Experimental Protocols for Mechanistic Studies

Validating the mechanism of action and assessing cellular responses requires robust experimental methodologies. The following are foundational protocols for researchers in this field.

Protocol 1: Quantification of Total Platinum-DNA Adducts by ICP-MS

Principle: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique used to quantify the total amount of platinum bound to genomic DNA. It provides a direct measure of drug-target engagement.

Methodology:

  • Cell Treatment: Culture cancer cells to ~80% confluency. Treat with varying concentrations of Oxaliplatin (e.g., 0-100 µM) for a defined period (e.g., 24 hours).

  • Cell Lysis and DNA Isolation: Harvest and wash cells with PBS. Isolate genomic DNA using a high-purity DNA extraction kit (e.g., phenol-chloroform extraction or silica column-based kits). Ensure rigorous washing steps to remove any unbound platinum. Treat with RNase A to remove RNA contamination.

  • DNA Quantification and Purity Check: Measure the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~1.8.

  • Sample Digestion: Accurately weigh a known amount of DNA (e.g., 1-5 µg) and digest it in high-purity nitric acid at an elevated temperature until the solution is clear.

  • ICP-MS Analysis: Dilute the digested sample to a final acid concentration compatible with the ICP-MS instrument. Analyze the sample for Platinum (¹⁹⁵Pt isotope) against a standard curve prepared from a certified platinum standard.

  • Data Normalization: Express the results as the amount of platinum per amount of DNA (e.g., pg Pt / µg DNA or adducts per 10⁶ nucleotides).

Protocol 2: Assessment of Cytotoxicity by MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is used to determine the concentration of Oxaliplatin that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Oxaliplatin in culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Conclusion and Future Perspectives

The cytotoxic mechanism of Dichloro(1,2-diaminocyclohexane)platinum(II) is a multi-faceted process initiated by its covalent binding to DNA. The formation of bulky intra- and inter-strand crosslinks physically obstructs critical cellular machinery, triggering DNA damage responses that culminate in apoptosis. The distinctive structural properties imparted by the DACH ligand are central to Oxaliplatin's unique pharmacological profile, enabling it to circumvent certain cisplatin resistance mechanisms, most notably those involving the mismatch repair pathway.

Future research will continue to focus on elucidating the complex interplay between DNA damage, repair capacity, and cell death signaling. A critical goal is the clinical translation of this knowledge through the development of robust biomarkers. Measuring DNA adduct levels in patient-derived cells or identifying genetic variants in DNA repair genes could one day enable the prediction of therapeutic response, allowing for the personalization of Oxaliplatin therapy to maximize efficacy while minimizing toxicity.[7][15]

References

The Genesis of a New Platinum Agent: A Technical Guide to the Early Discovery and Development of DACHPt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seminal success of cisplatin in cancer therapy was shadowed by significant limitations, including severe toxicities and the emergence of drug resistance. This spurred a concerted effort in medicinal chemistry to design and develop novel platinum-based analogs with an improved therapeutic index. This technical guide provides an in-depth exploration of the early discovery and development of dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt), a pivotal cisplatin analog and the parent complex of the clinically successful oxaliplatin. We will dissect the chemical rationale, synthetic pathways, mechanistic intricacies, and preclinical validation that defined the foundational stages of DACHPt's journey. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the strategic evolution of platinum-based chemotherapy.

The Imperative for a Successor to Cisplatin: Overcoming Toxicity and Resistance

Cisplatin, a square planar platinum(II) complex, revolutionized the treatment of various malignancies, particularly testicular and ovarian cancers.[1][2][3] Its mode of action involves the formation of covalent adducts with DNA, primarily at the N7 position of purine bases, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[2]

However, the clinical utility of cisplatin is hampered by two major obstacles:

  • Severe Side Effects: Dose-limiting toxicities, including nephrotoxicity, neurotoxicity, and ototoxicity, significantly impact patient quality of life.[1]

  • Drug Resistance: Both intrinsic and acquired resistance in tumors are common, leading to treatment failure.[2][4][5][6]

Mechanisms of cisplatin resistance are multifaceted and include reduced cellular uptake, increased drug efflux, detoxification by intracellular thiols like glutathione, and enhanced DNA repair pathways.[5][6][7][8][9] This clinical challenge created a clear need for new platinum analogs with a different spectrum of activity and a more favorable toxicity profile. The goal was to develop compounds that could bypass these resistance mechanisms.[4][10]

Rational Design and Synthesis of DACHPt

The quest for a better platinum drug led to the systematic modification of cisplatin's structure. A key strategy was to replace the ammine ligands with a more robust and sterically hindered chelating diamine ligand. This led to the development of DACHPt, where the two ammine groups of cisplatin are replaced by a 1,2-diaminocyclohexane (DACH) ligand.[11]

The rationale behind this modification was twofold:

  • Overcoming Resistance: It was hypothesized that the bulky DACH ligand would form different types of DNA adducts that would be less efficiently recognized and repaired by the cell's machinery, particularly the nucleotide excision repair (NER) pathway, which is a major contributor to cisplatin resistance.[12]

  • Altering Toxicity Profile: The change in the ligand structure was also expected to modify the drug's biodistribution and interaction with non-target molecules, potentially reducing the severe side effects associated with cisplatin.

Synthetic Pathway

The synthesis of DACHPt is a well-established procedure in inorganic chemistry. A common method involves the reaction of potassium tetrachloroplatinite (K₂PtCl₄) with 1,2-diaminocyclohexane.[13]

G K2PtCl4 Potassium tetrachloroplatinite (K₂PtCl₄) DACHPt Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) K2PtCl4->DACHPt DACH 1,2-diaminocyclohexane DACH->DACHPt Filtration Filtration and Washing DACHPt->Filtration H2O Water (Solvent) H2O->DACHPt Purification Purification (e.g., recrystallization) Filtration->Purification

Caption: Synthetic scheme for DACHPt.

Experimental Protocol: Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) [13]

  • Reaction Setup: Dissolve potassium tetrachloroplatinite (K₂PtCl₄) in water. In a separate vessel, prepare a solution of 1,2-diaminocyclohexane in water.

  • Mixing: Slowly add the 1,2-diaminocyclohexane solution to the K₂PtCl₄ solution with constant stirring at room temperature.

  • Reaction: Allow the reaction to proceed for several hours. A precipitate of the product, DACHPt, will form as it is poorly soluble in water.

  • Isolation: Collect the insoluble product by filtration.

  • Washing: Wash the collected solid sequentially with water and then with a non-polar solvent like methanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in an oven.

  • Purification (Optional but Recommended): For higher purity, the crude product can be dissolved in a suitable solvent like dimethylformamide (DMF), filtered to remove any insoluble impurities, and then reprecipitated by adding a non-solvent like methanol or dilute hydrochloric acid. The purified product is then collected by filtration, washed, and dried.[13]

Mechanism of Action: A Tale of Two Adducts

Similar to cisplatin, the cytotoxic activity of DACHPt is primarily mediated by its interaction with DNA. After entering the cell, the chloride ligands are hydrolyzed, allowing the platinum center to bind to the nitrogen atoms of purine bases in the DNA.[11]

G cluster_cell Cancer Cell DACHPt_ext DACHPt (extracellular) DACHPt_int DACHPt (intracellular) DACHPt_ext->DACHPt_int Cellular Uptake Aquated_DACHPt Aquated DACHPt DACHPt_int->Aquated_DACHPt Aquation DNA_adducts DACHPt-DNA Adducts Aquated_DACHPt->DNA_adducts DNA Binding Replication_block Replication/Transcription Block DNA_adducts->Replication_block Apoptosis Apoptosis Replication_block->Apoptosis G DACHPt DACHPt (Poor Solubility) Oxaliplatin Oxaliplatin (Improved Solubility) DACHPt->Oxaliplatin Chemical Modification Micelles DACHPt-loaded Polymeric Micelles (Improved Solubility & Targeting) DACHPt->Micelles Nanocarrier Formulation

References

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Dichloro(1,2-diaminocyclohexane)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Platinum-Based Anticancer Agents

The discovery of cisplatin marked a paradigm shift in cancer chemotherapy, establishing platinum complexes as a cornerstone of treatment for various malignancies. However, its efficacy is often curtailed by severe side effects and the development of drug resistance. This necessitated the exploration of second and third-generation platinum analogs with improved therapeutic indices. Dichloro(1,2-diaminocyclohexane)platinum(II), a key precursor to the clinically successful drug Oxaliplatin, represents a significant advancement in this pursuit. The introduction of the 1,2-diaminocyclohexane (DACH) ligand in place of the ammine groups of cisplatin was a critical design element aimed at overcoming cisplatin resistance.[1] The steric bulk and chirality of the DACH ligand profoundly influence the biological activity of the resulting platinum complex, making a thorough understanding of its chemical structure and stereoisomerism paramount for the rational design of novel and more effective anticancer agents. This guide provides a comprehensive technical overview of the synthesis, characterization, and differential biological activity of the stereoisomers of Dichloro(1,2-diaminocyclohexane)platinum(II).

Chemical Structure and the Genesis of Stereoisomerism

Dichloro(1,2-diaminocyclohexane)platinum(II) is a square planar platinum(II) complex with the chemical formula [Pt(C₆H₁₀(NH₂)₂)Cl₂]. The central platinum atom is coordinated to a bidentate 1,2-diaminocyclohexane (DACH) ligand and two chloride ions. The DACH ligand itself is chiral, owing to the two stereogenic centers at the carbon atoms to which the amino groups are attached. This chirality is the origin of the different stereoisomers of the platinum complex.

The 1,2-diaminocyclohexane ligand can exist as three stereoisomers:

  • (1R,2R)-diaminocyclohexane: A chiral enantiomer.

  • (1S,2S)-diaminocyclohexane: The other chiral enantiomer.

  • (1R,2S)-diaminocyclohexane (meso): An achiral diastereomer with a plane of symmetry.

Coordination of these DACH isomers to the platinum(II) center results in the corresponding stereoisomers of Dichloro(1,2-diaminocyclohexane)platinum(II):

  • [(1R,2R)-diaminocyclohexane]dichloroplatinum(II)

  • [(1S,2S)-diaminocyclohexane]dichloroplatinum(II)

  • [meso-(1R,2S)-diaminocyclohexane]dichloroplatinum(II)

The spatial arrangement of the bulky cyclohexane ring in these isomers significantly impacts their interaction with biological macromolecules, most notably DNA, which is the primary target of platinum-based anticancer drugs.

G 1R,2R-DACH 1R,2R-DACH (1R,2R)-Pt(DACH)Cl2 [(1R,2R)-DACH]PtCl2 1R,2R-DACH->(1R,2R)-Pt(DACH)Cl2 Coordination to PtCl2 1S,2S-DACH 1S,2S-DACH (1S,2S)-Pt(DACH)Cl2 [(1S,2S)-DACH]PtCl2 1S,2S-DACH->(1S,2S)-Pt(DACH)Cl2 Coordination to PtCl2 meso-DACH meso-DACH meso-Pt(DACH)Cl2 [meso-DACH]PtCl2 meso-DACH->meso-Pt(DACH)Cl2 Coordination to PtCl2

Caption: Relationship between 1,2-diaminocyclohexane isomers and the resulting platinum complexes.

Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) Stereoisomers

The synthesis of the individual stereoisomers of Dichloro(1,2-diaminocyclohexane)platinum(II) is typically achieved by reacting the corresponding optically pure or meso isomer of 1,2-diaminocyclohexane with a platinum(II) source, most commonly potassium tetrachloroplatinite(II) (K₂[PtCl₄]).

Experimental Protocol: General Synthesis

This protocol is adapted from the method described by Gale et al. and is applicable to all three stereoisomers, provided the corresponding DACH isomer is used as the starting material.[2]

Materials:

  • Potassium tetrachloroplatinite(II) (K₂[PtCl₄])

  • (1R,2R)-(-)-1,2-Diaminocyclohexane, (1S,2S)-(+)-1,2-Diaminocyclohexane, or meso-1,2-Diaminocyclohexane

  • Deionized water

  • Methanol

  • Dimethylformamide (DMF)

  • 0.1 N Hydrochloric acid (HCl)

Procedure:

  • Reaction: In a suitable reaction vessel, dissolve potassium tetrachloroplatinite(II) in deionized water to a concentration of approximately 20 mM. To this solution, add an equimolar amount (20 mM) of the desired 1,2-diaminocyclohexane stereoisomer. Stir the reaction mixture at room temperature for three hours. A precipitate of the Dichloro(1,2-diaminocyclohexane)platinum(II) complex will form.

  • Isolation: Collect the insoluble product by filtration. Wash the precipitate thoroughly with deionized water, followed by a wash with methanol to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the product in an oven at a suitable temperature (e.g., 60-80 °C) to a constant weight. The yield of the crude product is typically around 90%.[2]

  • Purification (Optional): For higher purity, the crude product can be dissolved in a minimal amount of dimethylformamide (DMF). Filter the solution to remove any insoluble impurities. To the filtrate, add three volumes of either methanol or 0.1 N HCl to precipitate the purified product. Collect the precipitate by filtration, wash with methanol, and dry as described above. The purification yield is approximately 47%.[2]

Chiral Separation and Characterization of Stereoisomers

Ensuring the stereochemical purity of the synthesized complexes is crucial for evaluating their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of enantiomers.

Chiral HPLC Separation

A general approach to developing a chiral HPLC method would involve:

  • Column Screening: Screen a variety of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based, Pirkle-type) to identify a column that shows baseline or near-baseline separation of the enantiomers.

  • Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase composition. For normal-phase chromatography, mixtures of alkanes (e.g., hexane or heptane) with an alcohol (e.g., isopropanol or ethanol) are commonly used. For reversed-phase chromatography, mixtures of water or buffer with an organic modifier (e.g., acetonitrile or methanol) are employed. The addition of small amounts of additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can significantly improve peak shape and resolution.

  • Method Validation: Once optimal separation is achieved, the method should be validated for parameters such as linearity, precision, accuracy, and limit of detection and quantification, according to established guidelines.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of the synthesized complexes. While the general spectral features will be similar for all isomers, subtle differences in the chemical shifts and coupling constants of the cyclohexane ring protons and carbons can be used to distinguish between them. For instance, the symmetry of the meso isomer should be reflected in its NMR spectrum, potentially leading to a simpler pattern compared to the chiral enantiomers. 195Pt NMR can also be employed to probe the coordination environment of the platinum center.[5][6]

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including the absolute configuration of the chiral centers and the precise bond lengths and angles within the molecule. The crystal structure of a related diacetonitrile[(1R,2R)-1,2-diaminocyclohexane]platinum(II) dinitrate monohydrate complex has been reported, revealing a chair conformation for the cyclohexane ring.[7] Obtaining crystal structures for all three dichloro isomers would be invaluable for a detailed comparative structural analysis.

Differential Biological Activity of Stereoisomers

The stereochemistry of the DACH ligand has a profound impact on the anticancer activity of the corresponding platinum complexes. Numerous studies on related compounds, such as oxaliplatin and its analogs, have consistently demonstrated that the (1R,2R) enantiomer exhibits the highest cytotoxic activity.[1]

Comparative Cytotoxicity
Cell LineCancer Type(1R,2R)-DACH-Pt Complex (IC₅₀, µM)(1S,2S)-DACH-Pt Complex (IC₅₀, µM)meso-DACH-Pt Complex (IC₅₀, µM)
L1210Murine LeukemiaData not availableData not availableData not available
A2780Human Ovarian CarcinomaData not availableData not-availableData not available
HT-29Human Colon CarcinomaData not availableData not availableData not available

Note: The table is a template. Specific IC₅₀ values for the dichloro(1,2-diaminocyclohexane)platinum(II) stereoisomers need to be populated from relevant experimental studies.

Structure-Activity Relationship and Mechanism of Action

The differential activity of the stereoisomers is attributed to the distinct nature of the DNA adducts they form and the subsequent cellular processing of these adducts. Like cisplatin, Dichloro(1,2-diaminocyclohexane)platinum(II) is believed to exert its cytotoxic effects by forming covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases. This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix and inhibit DNA replication and transcription, ultimately triggering apoptosis.

The bulky DACH ligand plays a crucial role in this process. The stereochemistry of the DACH ligand influences the conformation of the platinum-DNA adducts. It is hypothesized that the (1R,2R) isomer forms adducts that are more effective at blocking DNA replication and are less efficiently repaired by the cellular machinery compared to the adducts formed by the (1S,2S) and meso isomers. This leads to a more persistent DNA damage signal and a greater induction of apoptosis in cancer cells.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Interaction and Damage cluster_2 Cellular Response Pt_complex [Pt(DACH)Cl2] Activated_Pt [Pt(DACH)(H2O)Cl]+ / [Pt(DACH)(H2O)2]2+ Pt_complex->Activated_Pt Hydrolysis DNA_adduct Formation of Platinum-DNA Adducts Activated_Pt->DNA_adduct DNA_distortion DNA Double Helix Distortion DNA_adduct->DNA_distortion Replication_inhibition Inhibition of DNA Replication and Transcription DNA_distortion->Replication_inhibition Apoptosis Induction of Apoptosis Replication_inhibition->Apoptosis

Caption: Proposed mechanism of action for Dichloro(1,2-diaminocyclohexane)platinum(II).

Conclusion and Future Perspectives

The stereochemistry of the 1,2-diaminocyclohexane ligand is a critical determinant of the biological activity of Dichloro(1,2-diaminocyclohexane)platinum(II). The (1R,2R) enantiomer has consistently been shown to be the most potent isomer in related platinum complexes, a finding that has been instrumental in the development of oxaliplatin. A thorough understanding of the synthesis, characterization, and structure-activity relationships of these stereoisomers provides a solid foundation for the rational design of new platinum-based anticancer agents with improved efficacy and reduced toxicity. Future research in this area could focus on the development of more efficient and stereoselective synthetic routes, the exploration of novel DACH analogs, and a more detailed elucidation of the molecular mechanisms underlying the differential cellular responses to the various stereoisomers. Such endeavors hold the promise of expanding the arsenal of effective treatments in the ongoing fight against cancer.

References

A-Z Guide to the Spectroscopic Characterization of Dichloro(1,2-diaminocyclohexane)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt), the active moiety in the widely used chemotherapeutic agent oxaliplatin, is a third-generation platinum-based drug pivotal in the treatment of colorectal cancer.[1][2] Unlike its predecessors, cisplatin and carboplatin, its unique structural features—a trans-1,2-diaminocyclohexane (DACH) ligand—confer a distinct spectrum of activity and resistance profile.[3] Rigorous characterization of this coordination complex is paramount for quality control, stability studies, and understanding its mechanism of action. This in-depth guide provides a multi-faceted approach to the spectroscopic characterization of DACHPt, integrating insights from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complemented by the definitive structural elucidation provided by X-ray crystallography. Each section details the expert rationale behind the chosen methodologies, provides step-by-step protocols, and interprets the resulting data, establishing a self-validating system for the comprehensive analysis of this critical pharmaceutical compound.

Introduction: The Structural Uniqueness of Dichloro(1,2-diaminocyclohexane)platinum(II)

The efficacy of a platinum-based anticancer drug is intrinsically linked to its three-dimensional structure. In Dichloro(1,2-diaminocyclohexane)platinum(II), the square planar Pt(II) center is coordinated by a bidentate trans-1,2-diaminocyclohexane (DACH) ligand and two chloride ions.[3] It is this bulky DACH ligand that sterically hinders detoxification pathways and alters the DNA adducts formed, overcoming the resistance mechanisms that often limit the effectiveness of cisplatin.[3]

A complete characterization, therefore, must not only confirm the elemental composition and connectivity but also verify the stereochemistry of the DACH ligand, which is crucial for its biological activity. This guide outlines the synergistic application of various spectroscopic techniques to achieve an unambiguous structural and purity profile.

Diagram 1: Integrated Spectroscopic Workflow This diagram illustrates the logical flow for the comprehensive characterization of a newly synthesized or formulated batch of Dichloro(1,2-diaminocyclohexane)platinum(II).

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_detailed Detailed Structural Elucidation cluster_validation Final Validation synthesis Synthesized DACHPt ms Mass Spectrometry (MS) synthesis->ms Confirms Molecular Weight ir Infrared Spectroscopy (IR) synthesis->ir Identifies Functional Groups nmr Multinuclear NMR (¹H, ¹³C, ¹⁹⁵Pt) ms->nmr ir->nmr Cross-validation xray X-ray Crystallography (If Crystalline) nmr->xray Solution vs. Solid State final Validated Structure & Purity Profile nmr->final xray->final Definitive 3D Structure

Caption: Integrated workflow for the spectroscopic characterization of DACHPt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful technique for the elucidation of the solution-state structure of DACHPt. A multi-nuclear approach is essential.[4]

¹H and ¹³C NMR: Characterizing the DACH Ligand

¹H and ¹³C NMR spectra provide a detailed map of the organic ligand. The complexity of the cyclohexane ring protons often results in overlapping multiplets in the ¹H NMR spectrum, but key information can still be extracted.

  • Expert Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to the compound's solubility and its ability to slow the exchange of N-H protons, allowing for their observation.[5] The chemical shifts of the DACH protons are influenced by their coordination to the platinum center.

Table 1: Typical ¹H and ¹³C NMR Data for DACHPt in DMSO-d₆

NucleusChemical Shift Range (ppm)Assignment
¹H1.10 - 2.60Cyclohexane (CH, CH₂) protons[6]
¹H~4.5 - 5.5Amine (N-H) protons (broad)
¹³C~24 - 32Aliphatic CH₂ carbons of DACH
¹³C~55 - 65CH-N carbons of DACH

Note: Specific shifts can vary based on concentration and exact instrument conditions.

¹⁹⁵Pt NMR: A Direct Probe of the Metal Center

With a natural abundance of 33.8% and a spin of I=1/2, the ¹⁹⁵Pt nucleus is an excellent probe for confirming the coordination environment of the platinum center.[7][8]

  • Expertise & Experience: ¹⁹⁵Pt NMR chemical shifts are extremely sensitive to the ligands attached to the platinum, spanning a vast range of over 13,000 ppm.[7] This sensitivity makes it an exceptional tool for identifying the parent compound and detecting impurities or degradation products.[9] For Pt(II) complexes with nitrogen and chlorine ligands, the chemical shift is expected in a characteristic region. Small changes, such as the replacement of a chloride ligand with a water or hydroxide molecule (hydrolysis), would result in a significant and easily detectable shift of hundreds of ppm.[4][10]

Table 2: Representative ¹⁹⁵Pt NMR Chemical Shift

Compound ClassTypical Chemical Shift (ppm) vs. Na₂PtCl₆
[Pt(N)₂(Cl)₂] type~ -2100 to -2400
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~10-15 mg of the DACHPt sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Gentle sonication may be required to aid dissolution.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹⁵Pt NMR: Acquire a proton-decoupled platinum spectrum. Due to the lower receptivity compared to ¹H, a longer acquisition time (several hours) may be necessary.[7] Use a broad spectral width to cover the expected chemical shift range. The reference compound is typically 1.2 M Na₂PtCl₆ in D₂O, set to 0 ppm.[7]

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a destructive but highly sensitive technique used to confirm the molecular weight and elemental composition of the compound.

  • Trustworthiness: The key to a trustworthy MS analysis of DACHPt lies in observing the characteristic isotopic pattern of platinum. Platinum has several major natural isotopes (¹⁹⁴Pt: 32.9%, ¹⁹⁵Pt: 33.8%, ¹⁹⁶Pt: 25.3%, ¹⁹⁸Pt: 7.2%).[2] This unique distribution creates a distinctive cluster of peaks in the mass spectrum that serves as a definitive fingerprint for a platinum-containing compound.

  • Expert Rationale: Electrospray Ionization (ESI) is a suitable soft ionization technique for analyzing DACHPt, as it minimizes fragmentation and allows for the observation of the molecular ion. The protonated molecular ion [M+H]⁺ is typically observed.[2]

Expected Results

For DACHPt (C₆H₁₄Cl₂N₂Pt), the calculated monoisotopic mass is approximately 381.00 g/mol . In ESI-MS, one would expect to see a cluster of peaks centered around m/z 382.0 for the [M+H]⁺ ion, reflecting the isotopic distribution of both platinum and chlorine.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as a mixture of methanol and water.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Analyze the resulting spectrum for the cluster of peaks corresponding to the [M+H]⁺ ion. Compare the observed isotopic pattern with the theoretically calculated pattern to confirm the elemental formula.

Infrared (IR) Spectroscopy: Probing Key Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups and key bonds within the molecule.

  • Expertise & Experience: While the fingerprint region can be complex, specific vibrational bands are diagnostic for the DACHPt structure. The N-H stretching frequencies of the coordinated amine groups are particularly informative. Their position and shape can indicate the extent of hydrogen bonding in the solid state. Furthermore, far-IR spectroscopy is required to observe the low-frequency Pt-N and Pt-Cl stretching vibrations, which directly confirm the coordination of the ligands to the metal center.

Table 3: Key IR Absorption Bands for DACHPt

Frequency Range (cm⁻¹)Assignment
3100 - 3300N-H stretching vibrations of the coordinated amine
2850 - 3000C-H stretching vibrations of the cyclohexane ring
~1570N-H scissoring (bending) vibration
450 - 550Pt-N stretching vibrations (Far-IR)
300 - 350Pt-Cl stretching vibrations (Far-IR)
Experimental Protocol: ATR-IR Analysis
  • Sample Preparation: Place a small amount of the solid DACHPt powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra.

X-ray Crystallography: The Definitive 3D Structure

When a single crystal of sufficient quality can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[1]

  • Authoritative Grounding: This technique is the gold standard for confirming the square planar geometry around the platinum atom, the coordination of the ligands, and, most importantly, the trans stereochemistry of the 1,2-diaminocyclohexane ligand. Studies have definitively confirmed the R,R absolute configuration of the DACH ligand in the active form of the drug through crystallographic analysis.[11][12]

The crystal structure of related compounds, such as the synthetic precursor Pt(R,R-DACH)I₂, has also been determined to further validate the stereochemistry throughout the synthesis process.[12][13]

Conclusion: A Triad of Trustworthiness

The robust characterization of Dichloro(1,2-diaminocyclohexane)platinum(II) is not reliant on a single technique but on the synergistic and self-validating interplay of multiple spectroscopic methods. Mass spectrometry provides the foundational confirmation of molecular weight and elemental composition. Infrared spectroscopy offers a rapid check for key functional groups and bonds. Finally, multinuclear NMR provides the detailed solution-state structure and serves as a powerful tool for purity assessment, with ¹⁹⁵Pt NMR being exceptionally sensitive to the integrity of the coordination sphere. When complemented by X-ray crystallography, this comprehensive approach ensures the highest degree of confidence in the identity, purity, and structure of this vital anticancer agent, upholding the rigorous standards required in pharmaceutical development and quality control.

References

Dichloro(1,2-diaminocyclohexane)platinum(II) Derivatives: A Technical Guide to Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The advent of cisplatin marked a paradigm shift in cancer chemotherapy, establishing platinum-based drugs as a cornerstone of treatment for various malignancies. However, the clinical utility of cisplatin and its early analogs is often hampered by severe side effects and the development of drug resistance. This has fueled a relentless pursuit of novel platinum complexes with improved therapeutic indices. Among the most promising candidates to emerge are derivatives of dichloro(1,2-diaminocyclohexane)platinum(II) (DDP), most notably oxaliplatin. The unique structural feature of the 1,2-diaminocyclohexane (DACH) ligand imparts distinct chemical and biological properties that allow these compounds to overcome some of the limitations of earlier platinum drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DDP derivatives, from their fundamental chemistry to their clinical applications and future prospects.

The Rationale for DACH-Platinum Complexes: Overcoming the Hurdles of First-Generation Platinum Drugs

The cytotoxic mechanism of platinum-based anticancer drugs is primarily attributed to their ability to form covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][2] While effective, cisplatin and carboplatin are fraught with challenges, including:

  • Significant Toxicity: Nephrotoxicity, ototoxicity, and myelosuppression are common dose-limiting side effects.[3]

  • Acquired and Intrinsic Resistance: Many tumors either have innate resistance or develop resistance to these drugs over time.[4][5]

The development of DDP derivatives was driven by the need to address these shortcomings. The bulky DACH ligand, replacing the ammine groups of cisplatin, was hypothesized to introduce steric hindrance that could alter the drug's interaction with DNA and cellular repair mechanisms.[3] This structural modification has proven to be a successful strategy, leading to compounds with a different spectrum of activity and a more manageable toxicity profile.[6][7]

Synthesis and Characterization of DDP Derivatives

The synthesis of DDP and its derivatives typically involves the reaction of a platinum(II) salt, such as potassium tetrachloroplatinite (K₂PtCl₄), with the appropriate 1,2-diaminocyclohexane isomer.[8]

General Synthetic Protocol

A standard laboratory-scale synthesis of dichloro(1,2-diaminocyclohexane)platinum(II) is as follows:[8]

  • Reaction Setup: Potassium tetrachloroplatinite is dissolved in water.

  • Ligand Addition: An equimolar amount of 1,2-diaminocyclohexane is added to the solution.

  • Reaction: The mixture is stirred at room temperature for several hours, during which the insoluble DDP product precipitates.

  • Isolation: The product is collected by filtration and washed sequentially with water and methanol.

  • Drying: The purified product is dried in an oven.

The yield of this reaction is typically high, often around 90%.[8] Further purification can be achieved by recrystallization from a suitable solvent system, such as dimethylformamide and methanol.[8] Modifications to this general procedure allow for the synthesis of a wide array of derivatives by varying the leaving groups (e.g., replacing chloride with oxalate, malonate, or other carboxylates) or by using different stereoisomers of the DACH ligand.[9][10][11]

Physicochemical Characterization

A comprehensive characterization of newly synthesized DDP derivatives is crucial to confirm their identity, purity, and structural integrity. A suite of analytical techniques is employed for this purpose:

  • Elemental Analysis: To determine the empirical formula of the complex.[9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and monitor reaction progress.[9][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are invaluable for elucidating the structure of the complex and confirming the coordination of the ligands.[9][12]

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups within the complex.[9]

  • X-ray Crystallography: Provides definitive three-dimensional structural information, including bond lengths and angles.[13][14]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used for the precise quantification of platinum content in various samples.[15][16]

Mechanism of Action: A Tale of DNA Adducts and Cellular Mayhem

Similar to other platinum-based drugs, the primary molecular target of DDP derivatives is nuclear DNA.[17][18] The cytotoxic cascade is initiated by a series of events:

  • Cellular Uptake: The platinum complex enters the cell, a process that can be influenced by various transporters.[4][19]

  • Aquation: Inside the cell, the leaving groups (e.g., chloride ions) are displaced by water molecules in a process called aquation. This hydrolysis activates the complex, making the platinum center more electrophilic and reactive towards nucleophilic sites on DNA.[1]

  • DNA Adduct Formation: The activated platinum species then forms covalent bonds, primarily with the N7 position of guanine and adenine bases in the DNA.[1] This results in the formation of various DNA adducts, including intrastrand and interstrand crosslinks.[2]

  • Disruption of DNA Functions: These DNA lesions distort the double helix structure, which in turn inhibits critical cellular processes like DNA replication and transcription.[1][20]

  • Induction of Apoptosis: The cell's DNA damage response pathways are activated in an attempt to repair the lesions.[1] However, if the damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death).[17][21] This is often mediated by the p53 tumor suppressor pathway and the release of pro-apoptotic factors from the mitochondria.[1]

The presence of the DACH ligand significantly influences the nature of the DNA adducts formed. The steric bulk of the DACH moiety creates a more profound distortion of the DNA helix compared to the adducts formed by cisplatin.[22] It is hypothesized that these structurally distinct adducts are less efficiently recognized and repaired by the cell's machinery, which may contribute to the ability of DDP derivatives to overcome cisplatin resistance.[23][24]

Diagram: Generalized Mechanism of Action of DACH-Platinum Complexes

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Cellular Environment DACH_Pt_Drug DACH-Pt(II) Derivative Activated_Drug Activated Aquated DACH-Pt(II) Species DACH_Pt_Drug->Activated_Drug Cellular Uptake & Aquation DNA_Adduct DACH-Pt-DNA Adducts (Intra- and Interstrand Crosslinks) Activated_Drug->DNA_Adduct Binding to DNA (Guanine N7) Replication_Block Inhibition of DNA Replication DNA_Adduct->Replication_Block Transcription_Block Inhibition of Transcription DNA_Adduct->Transcription_Block DDR DNA Damage Response (DDR) Replication_Block->DDR Transcription_Block->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis Irreparable Damage

Caption: Cellular pathway of DDP derivatives leading to apoptosis.

Structure-Activity Relationships (SAR): The Isomeric Advantage

The stereochemistry of the DACH ligand plays a critical role in the antitumor activity of DDP derivatives. The DACH ligand can exist as three isomers: the chiral trans-(1R,2R) and trans-(1S,2S) enantiomers, and the achiral cis isomer.[23]

Extensive studies have demonstrated that the trans-isomers, particularly the (1R,2R)-DACH derivatives, generally exhibit superior antitumor activity compared to the cis-isomer.[22][23] For instance, oxaliplatin, which incorporates the trans-(1R,2R)-DACH ligand, is a clinically successful drug.[25] The differential activity of these isomers is thought to arise from the specific conformations they adopt upon binding to DNA, which in turn affects the recognition and processing of the adducts by cellular proteins.[22] The trans-(1R,2R) isomer is believed to form DNA adducts that are more effective at evading DNA repair mechanisms.[23]

Preclinical Evaluation: From the Bench to Animal Models

The preclinical development of novel DDP derivatives involves a rigorous pipeline of in vitro and in vivo testing to assess their anticancer potential and toxicological profile.

In Vitro Anticancer Activity Screening

A variety of in vitro assays are employed to evaluate the cytotoxic and cytostatic effects of DDP derivatives on cancer cell lines.[26][27][28]

Commonly Used Assays:

Assay TypePrincipleEndpoint Measured
Cell Viability/Proliferation Assays
MTT/XTT/MTS AssaysReduction of tetrazolium salts by metabolically active cells to form a colored formazan product.Cell viability
CellTiter-Glo® Luminescent Cell Viability AssayMeasures ATP levels, which correlate with the number of viable cells.[29]Cell viability
Apoptosis Assays
Annexin V/Propidium Iodide (PI) StainingAnnexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.Early and late apoptosis
Caspase Activity AssaysMeasures the activity of executioner caspases (e.g., caspase-3, -7) that are activated during apoptosis.Apoptosis induction
Cell Cycle Analysis
Flow Cytometry with DNA StainingQuantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).Cell cycle arrest
Colony Formation Assay
Soft Agar/Clonogenic AssayAssesses the ability of single cells to proliferate and form colonies.Long-term cell survival and clonogenicity
Migration and Invasion Assays
Transwell/Boyden Chamber AssayMeasures the ability of cells to migrate through a porous membrane towards a chemoattractant.Cell migration and invasion

Diagram: In Vitro Screening Workflow

In_Vitro_Workflow Compound_Library Library of DDP Derivatives Primary_Screen Primary Screening (e.g., MTT, CellTiter-Glo) Compound_Library->Primary_Screen Cell_Lines Panel of Cancer Cell Lines (including resistant lines) Cell_Lines->Primary_Screen Hit_Identification Hit Identification (IC50 Determination) Primary_Screen->Hit_Identification Secondary_Assays Secondary Mechanistic Assays Hit_Identification->Secondary_Assays Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Secondary_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Secondary_Assays->Cell_Cycle_Assay Lead_Selection Lead Candidate Selection Apoptosis_Assay->Lead_Selection Cell_Cycle_Assay->Lead_Selection

Caption: A typical workflow for the in vitro evaluation of DDP derivatives.

In Vivo Efficacy and Toxicity Studies

Promising candidates identified from in vitro screening are advanced to in vivo studies using animal models to evaluate their antitumor efficacy and systemic toxicity.[30][31]

Common Animal Models:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[31][32] These models are widely used to assess the in vivo antitumor activity of drug candidates.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are particularly useful for studying the interplay between the drug, the tumor, and the host immune system.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice. PDX models are considered to be more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.

Key Endpoints in Animal Studies:

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint, measured by monitoring tumor volume over time.

  • Survival Analysis: To determine if the treatment prolongs the lifespan of the tumor-bearing animals.

  • Pharmacokinetics (PK): To study the absorption, distribution, metabolism, and excretion (ADME) of the drug.[33][34]

  • Toxicology: To assess the side effects of the drug by monitoring animal body weight, clinical signs, and performing histopathological analysis of major organs.[33][34]

Clinical Landscape and Future Directions

Oxaliplatin is the most prominent clinical success story among DDP derivatives. It is a key component of combination chemotherapy regimens, such as FOLFOX, for the treatment of colorectal cancer.[35] Clinical trials are ongoing to explore the efficacy of oxaliplatin and other DDP derivatives in a variety of other cancers, including ovarian, pancreatic, and lung cancer.[36]

The future of DDP derivative development lies in several key areas:

  • Combination Therapies: Exploring synergistic combinations of DDP derivatives with other anticancer agents, such as targeted therapies and immunotherapies, to enhance efficacy and overcome resistance.[37][38][39][40]

  • Targeted Delivery: Developing novel drug delivery systems, such as nanoparticles and polymer-drug conjugates, to selectively deliver DDP derivatives to tumor tissues, thereby increasing their therapeutic index and reducing systemic toxicity.[41]

  • Novel Platinum(IV) Prodrugs: Designing Pt(IV) complexes that are inert until they are reduced to the active Pt(II) form within the tumor microenvironment.[9][23][42] This strategy aims to improve drug stability and reduce off-target toxicity.

Conclusion

Dichloro(1,2-diaminocyclohexane)platinum(II) derivatives represent a significant advancement in the field of platinum-based anticancer chemotherapy. The unique structural features imparted by the DACH ligand have led to compounds with a distinct mechanism of action, an improved toxicity profile, and the ability to overcome resistance to earlier generations of platinum drugs. Through a rigorous process of synthesis, characterization, and preclinical evaluation, novel DDP derivatives continue to be developed with the potential to further expand the arsenal of effective treatments for a wide range of cancers. The ongoing research into combination therapies, targeted delivery, and innovative prodrug strategies promises to unlock the full therapeutic potential of this important class of anticancer agents.

References

The Decisive Role of the Diaminocyclohexane Ligand in the Cytotoxicity of DACH-Platinum Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The introduction of the 1,2-diaminocyclohexane (DACH) ligand into the molecular architecture of platinum-based anticancer drugs marked a pivotal advancement in chemotherapy. This technical guide provides an in-depth exploration of the multifaceted role of the DACH ligand, with a primary focus on oxaliplatin, in defining the cytotoxicity, spectrum of activity, and mechanisms of resistance of this critical class of oncology therapeutics. We will dissect the stereochemical nuances of the DACH ligand, its profound impact on the formation and cellular processing of platinum-DNA adducts, and its unique ability to circumvent cisplatin resistance. Furthermore, this guide will detail key experimental protocols for the evaluation of DACH-Pt compounds and present a comprehensive overview of the signaling pathways modulated by this unique chemical moiety.

Introduction: Beyond Cisplatin - The Rationale for DACH-Pt Analogs

The clinical success of cisplatin is undeniable; however, its utility is often hampered by severe dose-limiting toxicities, including nephrotoxicity and neurotoxicity, as well as the onset of intrinsic and acquired resistance in various tumor types[1]. This necessitated the development of next-generation platinum analogs with an improved therapeutic index. The strategic replacement of the two ammine ligands of cisplatin with a bulky, bidentate DACH carrier ligand gave rise to compounds like oxaliplatin. These DACH-Pt agents were specifically designed to overcome the limitations of their predecessors, demonstrating a broader spectrum of activity, particularly against colorectal cancer, and a distinct and more favorable toxicity profile[2][3]. A key feature of DACH-Pt compounds is their efficacy in tumor models and clinical settings where cisplatin has failed, suggesting a fundamentally different interaction with cellular machinery[2][4][5][6].

The Stereochemical Imperative: How Isomerism of the DACH Ligand Dictates Antitumor Efficacy

The DACH ligand can exist as three primary stereoisomers: the chiral trans-(1R,2R) and trans-(1S,2S) enantiomers, and the achiral cis isomer. This stereoisomerism is not a trivial structural feature; it profoundly influences the biological activity of the resulting platinum complex.

Extensive research has demonstrated that the trans-1R,2R-DACH isomer, the configuration found in oxaliplatin, generally confers superior antitumor activity compared to the trans-1S,2S and cis isomers[4][5][7]. For instance, studies comparing isomeric series of DACH-Pt(IV) complexes revealed that the (R,R)-DACH-Pt(IV) complexes were superior in a majority of leukemia L1210/0 cell line models[4][5]. This stereospecificity is believed to arise from the specific orientation of the DACH ligand as it sits within the DNA helix after platination. The R,R isomer is thought to form a hydrogen bond between a pseudo-equatorial N-H hydrogen atom of the DACH ligand and the oxygen atom of a guanine base, creating a unique and stable adduct conformation[8][9]. This distinct structural distortion is a critical factor in how the cell recognizes and processes the DNA damage.

Table 1: Comparative Antitumor Activity of DACH-Pt Isomers

Compound SeriesTumor ModelEfficacy RankingReference
DACH-Pt(IV) ComplexesL1210/0 Leukemia(R,R) > (S,S) > cis (in most series)[4][5]
DACH-Pt(IV) with specific ligandsL1210/DDP (Cisplatin-Resistant)(S,S) > (R,R) > cis[4][5]
DACH(sulfato)Pt(II)Various in vivo modelstrans isomers (R,R and/or S,S) > cis[7]
DACH(CBDCA)Pt(II)Various in vivo modelscis > trans isomers (R,R and S,S)[7]

The Core Mechanism: Formation of Bulky DNA Adducts and Inhibition of Cellular Processes

Like all clinically approved platinum drugs, the primary mechanism of action for DACH-Pt compounds is the formation of covalent adducts with nuclear DNA[10][11]. Following cellular uptake, the leaving group (e.g., oxalate in oxaliplatin) is hydrolyzed, activating the platinum center to bind to the N7 position of purine bases, predominantly guanine[10]. This results in the formation of intrastrand and interstrand crosslinks[10][12].

The defining feature of DACH-Pt adducts is their steric bulk. The retained DACH ligand projects from the platinum-DNA coordination plane, creating a more significant distortion of the DNA double helix compared to the smaller ammine ligands of cisplatin[2][9]. These bulky adducts are more effective at blocking DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis[2][10]. Interestingly, while oxaliplatin often forms fewer DNA adducts than cisplatin at equitoxic concentrations, its adducts are more cytotoxic, highlighting the qualitative difference imparted by the DACH ligand[12].

DNA_Adduct_Formation cluster_0 Cellular Environment cluster_1 Nuclear Interaction cluster_2 Cytotoxic Consequences DACHPt_Drug DACH-Pt (Oxaliplatin) Activated_DACHPt Activated DACH-Pt [Pt(DACH)(H2O)2]2+ DACHPt_Drug->Activated_DACHPt Hydrolysis of leaving group DNA Nuclear DNA (Guanine N7) Activated_DACHPt->DNA Covalent Binding Bulky_Adduct Bulky DACH-Pt-DNA Adduct (Intra/Interstrand Crosslink) Replication_Block Blockade of DNA Replication & Transcription Bulky_Adduct->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: General mechanism of DACH-Pt cytotoxicity.

Overcoming Cisplatin Resistance: The Critical Role of the DACH Ligand

A significant advantage of DACH-Pt compounds is their ability to remain effective in cisplatin-resistant tumors[2][3][13]. This lack of complete cross-resistance is a key aspect of their clinical utility and is directly attributable to the DACH ligand. The primary mechanisms include:

  • Evasion of Mismatch Repair (MMR) Recognition: The cellular mismatch repair (MMR) system can recognize and bind to cisplatin-DNA adducts, but instead of initiating repair, this binding can trigger a futile cycle that leads to apoptosis. In MMR-deficient tumors, this pro-apoptotic signal is lost, leading to cisplatin resistance. The bulky DACH-Pt adducts, however, are poorly recognized by the MMR machinery[2]. This allows DACH-Pt compounds to induce cytotoxicity through MMR-independent pathways, making them effective in MMR-deficient tumors, which are often resistant to cisplatin[14].

  • Inhibition of Replicative Bypass: Translesion synthesis (TLS) is a DNA damage tolerance mechanism where specialized polymerases replicate past DNA lesions, thereby avoiding cell death but potentially introducing mutations. Increased replicative bypass of cisplatin adducts is a known mechanism of resistance. The severe distortion caused by DACH-Pt adducts makes them more difficult for TLS polymerases to bypass, leading to more persistent replication fork stalling and a higher likelihood of cell death[2][13].

  • Cellular Accumulation: While the role of the DACH ligand in drug uptake and efflux is complex and can be cell-line dependent, some studies suggest it can influence platinum accumulation[13]. The increased lipophilicity conferred by the DACH ligand may, in some cases, alter transport across the cell membrane compared to cisplatin[13][15]. However, reduced drug accumulation is a common mechanism of resistance for both drugs[16].

Unique Signaling Cascades: The DACH Ligand as a Bioactive Modulator

Recent evidence suggests that the DACH ligand is not merely a passive carrier but can actively modulate cellular signaling pathways. In p53-proficient colorectal cancer cells, oxaliplatin, but not cisplatin or carboplatin, has been shown to induce a specific signaling cascade involving p53, microRNA-34a (miR-34a), and the E2F transcription factor family[17][18].

This DACH-dependent pathway leads to the transcriptional repression of enzymes involved in thymidylate biosynthesis, such as deoxyuridine triphosphatase (dUTPase)[17][18]. The downregulation of these enzymes results in an imbalance in the deoxynucleotide triphosphate (dNTP) pool, specifically a decrease in dTTP levels. This effect is particularly relevant in combination therapies, as it can potentiate the cytotoxicity of antimetabolites like 5-fluorouracil (5-FU), which target thymidylate synthesis. This provides a molecular basis for the well-established synergistic effect of the FOLFOX regimen (5-FU, leucovorin, and oxaliplatin) in colorectal cancer.

p53_miR34a_E2F_Pathway Oxaliplatin Oxaliplatin (DACH Ligand) p53 p53 Accumulation Oxaliplatin->p53 Induces miR34a miR-34a Upregulation p53->miR34a Activates E2F E2F1 / E2F3 Downregulation miR34a->E2F Represses Thymidylate_Synth Repression of Thymidylate Biosynthesis Genes (e.g., DUT) E2F->Thymidylate_Synth Leads to dNTP_Imbalance Decreased dTTP Pool Thymidylate_Synth->dNTP_Imbalance Causes Synergy Synergy with 5-Fluorouracil dNTP_Imbalance->Synergy Potentiates

Figure 2: DACH-ligand-specific p53-miR-34a-E2F signaling pathway.

Experimental Protocols for the Evaluation of DACH-Pt Cytotoxicity

A robust evaluation of DACH-Pt compounds requires a multi-pronged experimental approach. Below are foundational protocols for assessing their cytotoxic effects and mechanisms of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the DACH-Pt compound (and relevant controls like cisplatin and a vehicle control) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Quantification of Platinum-DNA Adducts by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the total amount of platinum bound to DNA.

Protocol:

  • Cell Treatment: Treat a large culture of cells (e.g., in a T-75 flask) with the DACH-Pt compound at a relevant concentration (e.g., IC50) for a defined period (e.g., 24 hours).

  • Cell Lysis and DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit, ensuring high purity.

  • DNA Quantification: Accurately quantify the concentration of the isolated DNA using a spectrophotometer (e.g., NanoDrop).

  • Sample Digestion: Digest a known amount of DNA (e.g., 1 µg) in concentrated nitric acid at high temperature.

  • ICP-MS Analysis: Dilute the digested sample and analyze it using an ICP-MS instrument calibrated with platinum standards.

  • Data Analysis: Quantify the amount of platinum per microgram of DNA. This can be correlated with cytotoxicity data[19].

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the DACH-Pt compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Mechanism Mechanism of Action Start_Cyto Cancer Cell Line Treat_Cyto Treat with DACH-Pt (Serial Dilutions) Start_Cyto->Treat_Cyto MTT_Assay MTT Assay Treat_Cyto->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Start_Mech Cancer Cell Line Treat_Mech Treat with DACH-Pt (Fixed Concentration) Start_Mech->Treat_Mech DNA_Isolation Isolate Genomic DNA Treat_Mech->DNA_Isolation Apoptosis_Assay Annexin V/PI Staining & Flow Cytometry Treat_Mech->Apoptosis_Assay ICPMS ICP-MS Analysis DNA_Isolation->ICPMS Pt_Adducts Quantify Pt-DNA Adducts ICPMS->Pt_Adducts Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant

Figure 3: Workflow for evaluating DACH-Pt compounds.

Conclusion and Future Directions

The diaminocyclohexane ligand is far more than an inert scaffold in the structure of DACH-Pt anticancer agents. Its specific stereochemistry, steric bulk, and capacity to modulate cellular signaling pathways are integral to the enhanced cytotoxicity, broader spectrum of activity, and ability to overcome cisplatin resistance that characterize drugs like oxaliplatin. Understanding the precise molecular interactions dictated by the DACH ligand continues to be a fertile ground for research. Future drug development efforts may focus on novel DACH analogs or the conjugation of bioactive molecules to the DACH backbone to create multi-targeted agents with even greater tumor selectivity and efficacy. A thorough comprehension of the principles outlined in this guide is essential for any scientist or researcher aiming to innovate within the field of platinum-based chemotherapy.

References

Methodological & Application

Cytotoxicity assay of Dichloro(1,2-diaminocyclohexane)platinum(II) in ovarian cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

<I>Application Notes and Protocols for Determining the Cytotoxicity of Dichloro(1,2-diaminocyclohexane)platinum(II) in Ovarian Cancer Cell Lines

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Dichloro(1,2-diaminocyclohexane)platinum(II), a key platinum-based chemotherapeutic agent, on ovarian cancer cell lines. This document provides not only step-by-step methodologies but also the scientific rationale behind the experimental design to ensure robust and reproducible results.

Introduction: The Significance of Platinum-Based Agents in Ovarian Cancer Therapy

Ovarian cancer remains a significant challenge in oncology, with platinum-based drugs like cisplatin and oxaliplatin (of which Dichloro(1,2-diaminocyclohexane)platinum(II) is the parent complex) forming the backbone of first-line chemotherapy.[1][2] These compounds exert their cytotoxic effects primarily by forming adducts with DNA, which obstructs DNA replication and transcription, ultimately leading to programmed cell death, or apoptosis.[1][3][4] However, the development of drug resistance is a major clinical obstacle.[5] Therefore, the in vitro assessment of the cytotoxicity of platinum compounds in relevant ovarian cancer cell line models is a critical step in understanding mechanisms of action, identifying potential resistance mechanisms, and developing novel therapeutic strategies.[5][6]

This guide will focus on the practical application of a widely used and validated cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of Dichloro(1,2-diaminocyclohexane)platinum(II). The IC50 value is a quantitative measure of the drug's potency and serves as a crucial parameter for comparing the sensitivity of different cell lines and for subsequent mechanistic studies.[7][8][9]

Mechanism of Action: How Dichloro(1,2-diaminocyclohexane)platinum(II) Induces Cell Death

Dichloro(1,2-diaminocyclohexane)platinum(II), often referred to as DACHPt, is the active component of oxaliplatin.[10] Upon entering a cell, the chloride ligands are displaced, allowing the platinum atom to form covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[3] This results in the formation of intra- and inter-strand DNA crosslinks.[3][4] These bulky adducts distort the DNA double helix, inhibiting essential cellular processes like replication and transcription.[3][4][11]

The cellular response to this DNA damage is complex. If the damage is extensive and cannot be repaired by the cell's machinery, it triggers apoptotic pathways.[3][11] This can involve the activation of the p53 tumor suppressor protein, which can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[3][11] The apoptotic cascade is further mediated by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of programmed cell death.[3][11][12] Additionally, oxaliplatin can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[3][13]

cluster_extracellular Extracellular cluster_intracellular Intracellular DACHPt_ext Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) DACHPt_int Activated DACHPt DACHPt_ext->DACHPt_int Cellular Uptake DNA Nuclear DNA DACHPt_int->DNA Binds to ROS Reactive Oxygen Species (ROS) Generation DACHPt_int->ROS DNA_adducts DNA Adducts (Intra/Inter-strand Crosslinks) DNA->DNA_adducts Forms Replication_Transcription_Block Replication & Transcription Inhibition DNA_adducts->Replication_Transcription_Block p53 p53 Activation Replication_Transcription_Block->p53 Mitochondria Mitochondria Replication_Transcription_Block->Mitochondria Induces Stress Apoptosis Apoptosis p53->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Mechanism of Dichloro(1,2-diaminocyclohexane)platinum(II) induced apoptosis.

Experimental Design and Protocols

A successful cytotoxicity assay requires careful planning and execution. The following sections provide a detailed protocol for assessing the cytotoxicity of Dichloro(1,2-diaminocyclohexane)platinum(II) in ovarian cancer cell lines using a common and reliable method. While the MTT assay is described here, other viability assays such as XTT, WST-1, or ATP-based luminescent assays (e.g., CellTiter-Glo®) can also be employed and are based on similar principles of measuring metabolic activity in viable cells.[14][15][16][17][18][19]

Materials and Reagents
  • Cell Lines:

    • A2780 (cisplatin-sensitive human ovarian cancer cell line)[5][6]

    • SKOV3 (cisplatin-resistant human ovarian cancer cell line)[5][6]

    • Note: It is crucial to use cell lines with known sensitivities to platinum agents to serve as internal controls and to provide a comparative context for your results.

  • Cell Culture Media and Reagents:

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

  • Test Compound:

    • Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt)[20]

    • Dimethyl sulfoxide (DMSO), cell culture grade (for stock solution preparation)

  • Assay Reagents (MTT Assay):

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent[19][21]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Inverted microscope

    • Centrifuge

    • 96-well flat-bottom cell culture plates, sterile

    • Micropipettes and sterile tips

    • Multi-channel pipette

    • Microplate reader capable of measuring absorbance at 570 nm[21]

Cell Line Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of a reliable cytotoxicity assay. Using cells in their logarithmic growth phase ensures uniformity and responsiveness to the test compound.[22]

  • Culture Conditions: Maintain A2780 and SKOV3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[23]

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase. This is typically every 2-3 days.

  • Cell Viability Check: Before each experiment, assess cell viability using a method like trypan blue exclusion to ensure a healthy starting population (>95% viability).

Preparation of Dichloro(1,2-diaminocyclohexane)platinum(II) Stock and Working Solutions

Rationale: Accurate preparation of the drug solutions is critical for obtaining a reliable dose-response curve. A high-concentration stock solution in a suitable solvent allows for minimal solvent concentration in the final culture medium, reducing the risk of solvent-induced cytotoxicity.[22]

  • Stock Solution: Prepare a high-concentration stock solution of Dichloro(1,2-diaminocyclohexane)platinum(II) (e.g., 10 mM) in DMSO. Note: The synthesis and purification of Dichloro(1,2-diaminocyclohexane)platinum(II) can be performed as previously described, or it can be commercially sourced.[24] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. A typical concentration range to start with for platinum compounds could be from 0.1 µM to 100 µM. It is advisable to perform a preliminary range-finding experiment to determine the optimal concentration range for your specific cell lines.

Cytotoxicity Assay Protocol (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[17][18][19] The amount of formazan produced is directly proportional to the number of viable cells.

Day 1: Cell Seeding

  • Cell Harvest: Harvest the cells from the culture flasks using Trypsin-EDTA and resuspend them in fresh complete medium.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.

  • Seeding: Seed the cells into a 96-well plate at a predetermined optimal density. A common starting point is 5,000 to 10,000 cells per well in a volume of 100 µL.[23]

    • Expert Tip: The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment and that the absorbance readings are within the linear range of the microplate reader.[22]

  • Edge Effect Mitigation: To minimize the "edge effect" (evaporation and temperature fluctuations in the outer wells), fill the perimeter wells with 100 µL of sterile PBS or culture medium without cells.[22][25]

  • Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach and resume growth.

Day 2: Drug Treatment

  • Visual Inspection: Before adding the drug, inspect the cells under a microscope to ensure they are healthy and evenly distributed.

  • Drug Addition: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of Dichloro(1,2-diaminocyclohexane)platinum(II).

    • Controls: Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration wells.

      • Untreated Control: Cells in complete medium only.

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing the effects of chemotherapeutic agents.

Day 5: MTT Assay and Data Collection

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19][21]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[21] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[21]

cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_drug Add Drug (DACHPt) seed_cells->add_drug 24h Incubation add_mtt Add MTT Reagent add_drug->add_mtt 72h Incubation incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for the cytotoxicity assay.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability: Calculate the percentage of cell viability for each drug concentration using the following formula:

    % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the drug concentration. This will generate a sigmoidal dose-response curve.

  • IC50 Determination: The IC50 is the concentration of the drug that inhibits cell growth by 50%.[7][8] This can be determined from the dose-response curve by finding the concentration that corresponds to 50% cell viability. Non-linear regression analysis using appropriate software (e.g., GraphPad Prism) is the most accurate method for calculating the IC50 value.

Expected Results and Troubleshooting

The expected outcome of this assay is a clear dose-dependent decrease in the viability of the ovarian cancer cell lines upon treatment with Dichloro(1,2-diaminocyclohexane)platinum(II). The cisplatin-sensitive A2780 cell line is expected to exhibit a lower IC50 value compared to the cisplatin-resistant SKOV3 cell line, reflecting their known sensitivities to platinum-based drugs.[5][6]

Table 1: Example of Expected IC50 Values

Cell LinePredicted Sensitivity to DACHPtExpected IC50 Range (µM)
A2780Sensitive1 - 10
SKOV3Resistant10 - 100

Note: These are hypothetical ranges and the actual IC50 values will need to be determined experimentally.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects.[25]Ensure thorough mixing of cell suspension before seeding. Use a multi-channel pipette for consistency. Avoid using the outer wells of the plate.[22][25]
Low absorbance readings in all wells Insufficient cell number, short MTT incubation time, cell detachment.Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Handle plates gently to avoid detaching adherent cells.[22]
High background in blank wells Contamination of medium or reagents, phenol red in the medium can interfere.[22]Use fresh, sterile reagents. Consider using phenol red-free medium for the assay.
Inconsistent results between experiments Variation in cell passage number or health, inconsistent incubation times, reagent degradation.Use cells within a consistent passage number range. Standardize all incubation times precisely. Prepare fresh reagents or ensure proper storage.[22]

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded protocol for assessing the cytotoxicity of Dichloro(1,2-diaminocyclohexane)platinum(II) in ovarian cancer cell lines. By carefully following these methodologies and understanding the underlying principles, researchers can obtain reliable and reproducible data on the efficacy of this important chemotherapeutic agent.

Future studies could build upon these findings by:

  • Investigating the molecular mechanisms of resistance in the less sensitive cell lines.

  • Evaluating the synergistic effects of Dichloro(1,2-diaminocyclohexane)platinum(II) in combination with other anti-cancer agents.

  • Utilizing more advanced techniques such as flow cytometry to analyze apoptosis and cell cycle arrest in more detail.

By systematically applying these in vitro assays, the scientific community can continue to make progress in the development of more effective treatments for ovarian cancer.

References

Application Notes & Protocols: Development of Dichloro(1,2-diaminocyclohexane)platinum(II)-Loaded Polymeric Micelles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Significance

Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt), the active complex of the widely used anticancer drug oxaliplatin, exhibits potent cytotoxicity across a range of tumor types.[1] However, its clinical utility is hampered by poor water solubility and significant side effects, including neurotoxicity.[1] Polymeric micelles have emerged as a promising nanocarrier platform to overcome these limitations.[2][3] These self-assembling core-shell nanostructures, typically between 10-100 nm in size, can encapsulate hydrophobic drugs like DACHPt within their core, while a hydrophilic shell, often composed of polyethylene glycol (PEG), shields the drug from premature degradation and recognition by the reticuloendothelial system.[3][4] This encapsulation strategy enhances the drug's circulation time, improves its accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect, and can reduce systemic toxicity.[5][6]

The development of DACHPt-loaded polymeric micelles, such as the clinical-stage formulation NC-4016, represents a significant advancement in platinum-based chemotherapy.[2][7][8] These nanoformulations are designed to increase the therapeutic index of DACHPt by altering its pharmacokinetic profile and enabling targeted delivery.[2][5] This guide provides a comprehensive overview of the critical steps and analytical techniques involved in the synthesis, characterization, and preclinical evaluation of DACHPt-loaded polymeric micelles, offering researchers a foundation for developing next-generation platinum nanomedicines.

Synthesis of DACHPt-Loaded Polymeric Micelles

The foundational step in this process is the synthesis of the polymeric micelles, which is achieved through the principle of polymer-metal complex formation.[5] Amphiphilic block copolymers, such as PEG-poly(glutamic acid) [PEG-P(Glu)] or PEG-poly(aspartic acid) [PEG-p(Asp)], are commonly employed.[5][9][10][11] The carboxylic acid groups in the poly(amino acid) block serve as coordination sites for the platinum atom of DACHPt, driving the encapsulation of the drug into the micellar core.[10]

Causality Behind Component Selection:
  • Amphiphilic Block Copolymers (e.g., PEG-P(Glu)): The amphiphilicity is crucial for self-assembly in aqueous environments. The hydrophilic PEG block forms the outer shell, ensuring biocompatibility and stealth properties, while the poly(amino acid) block forms the core, which complexes with and encapsulates the DACHPt.[3]

  • DACHPt as the Drug Moiety: As the active component of oxaliplatin, DACHPt is a logical choice for improving upon existing platinum therapies. Its hydrophobicity makes it an ideal candidate for encapsulation within the hydrophobic core of the micelles.[6][12]

  • Polymer-Metal Complexation: This formation method is advantageous as it allows for high drug loading and provides stability to the micelle structure. The coordination bond between the carboxylic acid groups and the platinum atom is key to retaining the drug within the core.[5][10]

Experimental Workflow for Synthesis:

The synthesis of DACHPt-loaded polymeric micelles involves a carefully controlled process of reacting the DACHPt with the block copolymer in an aqueous solution. This process is visually outlined in the workflow diagram below.

Synthesis_Workflow cluster_prep Preparation of Reactants cluster_reaction Complexation and Micelle Formation cluster_purification Purification cluster_final Final Product DACHPt Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) Mixing Mixing of DACHPt and Copolymer in Water DACHPt->Mixing Copolymer PEG-P(Glu) Block Copolymer Copolymer->Mixing Water Distilled Water Water->Mixing SelfAssembly Self-Assembly into Micelles Mixing->SelfAssembly Polymer-Metal Complex Formation Ultrafiltration Ultrafiltration to remove unbound DACHPt SelfAssembly->Ultrafiltration FinalMicelles DACHPt-Loaded Polymeric Micelles Ultrafiltration->FinalMicelles

Caption: Workflow for the synthesis of DACHPt-loaded polymeric micelles.

Characterization of DACHPt-Loaded Polymeric Micelles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the synthesized micelles. A suite of analytical techniques is employed to determine their physicochemical properties.

Size and Morphology:
  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in solution.[13][14][15][16][17] This measurement is critical as particle size influences the in vivo biodistribution and tumor accumulation of the micelles.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[17][18][19][20][21] This technique complements DLS by providing morphological information.

ParameterTechniqueTypical ValuesSignificance
Hydrodynamic DiameterDLS30-50 nm[4][5]Influences circulation time and tumor penetration.
Polydispersity Index (PDI)DLS< 0.2Indicates a narrow and uniform size distribution.
MorphologyTEMSphericalConfirms the formation of well-defined micellar structures.
Drug Loading and Encapsulation Efficiency:

The amount of DACHPt successfully incorporated into the micelles is a key determinant of their therapeutic potential.

  • Quantification of Platinum Content: The platinum concentration is typically determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or High-Performance Liquid Chromatography (HPLC).[22][23][24][25][26]

Protocol 1: Determination of Platinum Content by HPLC

  • Sample Preparation: A known amount of the DACHPt-loaded micelle solution is lyophilized. The dried sample is then dissolved in a suitable solvent, such as a mixture of methanol and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[23]

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).[23]

    • Flow Rate: 1 mL/min.[23]

    • Detection: UV detection at 254 nm.[23]

  • Quantification: A calibration curve is generated using known concentrations of a platinum standard. The platinum content in the micelle sample is then calculated based on the peak area from the chromatogram.

In Vitro Evaluation

The in vitro performance of the DACHPt-loaded micelles is assessed through drug release studies and cytotoxicity assays.

Drug Release Profile:

The release of DACHPt from the micelles is typically evaluated under different pH conditions to simulate the physiological environment (pH 7.4) and the acidic tumor microenvironment (pH 5.0-6.5).[27]

Protocol 2: In Vitro Drug Release Study

  • Setup: A known concentration of the DACHPt-loaded micelle solution is placed in a dialysis bag with a specific molecular weight cut-off.

  • Incubation: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4 or 5.0) and incubated at 37°C with gentle shaking.

  • Sampling: At predetermined time points, aliquots of the release medium are collected, and the concentration of released platinum is quantified by HPLC or ICP-MS.[27]

  • Analysis: The cumulative percentage of drug release is plotted against time to generate the release profile. A sustained release of platinum is often observed, which is beneficial for prolonged therapeutic effect.[5][27]

Cytotoxicity:

The anticancer activity of the DACHPt-loaded micelles is evaluated against various cancer cell lines.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells (e.g., murine colon adenocarcinoma 26 (C-26) or human ovarian cancer A2780) are seeded in 96-well plates and allowed to adhere overnight.[5][28]

  • Treatment: The cells are then treated with serial dilutions of free oxaliplatin, DACHPt-loaded micelles, and a vehicle control for a specified duration (e.g., 48 or 72 hours).[27]

  • MTT Addition: After the incubation period, MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage of the control, and the IC50 (the concentration of drug that inhibits 50% of cell growth) is determined. DACHPt-loaded micelles typically exhibit significant cytotoxicity, which may increase with longer exposure times due to the sustained release of the platinum complex.[5]

In Vivo Evaluation

Preclinical in vivo studies are crucial for assessing the biodistribution, antitumor efficacy, and toxicity of the DACHPt-loaded micelles in animal models.

Biodistribution:

Biodistribution studies track the accumulation of the micelles in various organs and the tumor over time. This is often achieved by quantifying the platinum content in tissues at different time points after intravenous administration. The results typically show prolonged blood circulation and high tumor accumulation of the micelles compared to the free drug.[5]

Antitumor Efficacy:

The therapeutic efficacy is evaluated in tumor-bearing animal models (e.g., mice with xenografted human tumors).

Protocol 4: In Vivo Antitumor Efficacy Study

  • Tumor Implantation: Cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Treatment: Once the tumors reach a certain size, the mice are randomly assigned to treatment groups: saline control, free oxaliplatin, and DACHPt-loaded micelles. The treatments are administered intravenously at a predetermined dosing schedule.

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint: The study is concluded when the tumors in the control group reach a predefined size, and the tumors are excised and weighed. The antitumor efficacy of the DACHPt-loaded micelles is often significantly higher than that of the free drug, demonstrating the benefit of the nanocarrier system.[4][28][29]

The relationship between the physicochemical properties of the micelles and their in vivo performance is illustrated in the following diagram:

InVivo_Performance cluster_properties Micelle Properties cluster_effects In Vivo Effects Size Small Size (30-50 nm) Circulation Prolonged Blood Circulation Size->Circulation Stability High Stability Stability->Circulation SustainedRelease Sustained Drug Release Efficacy Enhanced Antitumor Efficacy SustainedRelease->Efficacy TumorAccumulation High Tumor Accumulation (EPR Effect) Circulation->TumorAccumulation TumorAccumulation->Efficacy Toxicity Reduced Systemic Toxicity TumorAccumulation->Toxicity

Caption: Relationship between micelle properties and in vivo performance.

Conclusion

The development of Dichloro(1,2-diaminocyclohexane)platinum(II)-loaded polymeric micelles offers a sophisticated approach to enhance the therapeutic efficacy of platinum-based chemotherapy. By leveraging the principles of nanotechnology and polymer chemistry, these drug delivery systems can improve the pharmacokinetic profile of DACHPt, leading to enhanced tumor targeting and reduced side effects. The protocols and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to advance the design and evaluation of these promising nanomedicines.

References

Preparation of Dichloro(1,2-diaminocyclohexane)platinum(II) for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Dichloro(1,2-diaminocyclohexane)platinum(II), commonly known as Oxaliplatin, for in vivo studies. The protocols outlined herein are designed to ensure the stability, sterility, and accurate dosing of Oxaliplatin, thereby promoting reproducible and reliable preclinical research outcomes.

Introduction: The Preclinical Significance of Oxaliplatin

Dichloro(1,2-diaminocyclohexane)platinum(II) (Oxaliplatin) is a third-generation platinum-based chemotherapeutic agent.[1] Its cytotoxic mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] The diaminocyclohexane (DACH) ligand is a key structural feature that differentiates Oxaliplatin from its predecessors, cisplatin and carboplatin, contributing to a distinct spectrum of activity and a different profile of resistance mechanisms.[3] Robust preclinical animal models are indispensable for elucidating its efficacy, pharmacokinetics, and pharmacodynamics, as well as for exploring novel therapeutic combinations.[1]

The journey from a lyophilized powder or concentrated solution to a sterile, injectable formulation for in vivo administration is a critical process that demands meticulous attention to detail. This guide provides the foundational knowledge and step-by-step protocols to navigate this process successfully.

Physicochemical Properties and Formulation Fundamentals

A thorough understanding of Oxaliplatin's physicochemical properties is paramount for its proper handling and formulation.

PropertyValue/InformationSource(s)
Molecular Formula C₈H₁₄N₂O₄Pt[4][5]
Molecular Weight 397.29 g/mol [4][5]
Appearance White or almost white crystalline powder[6]
Solubility Slightly soluble in water (approx. 6 mg/mL), very slightly soluble in methanol, and practically insoluble in ethanol and acetone.[7]
Storage (Powder) 2-8 °C, protected from light.[8]

Critical Formulation Consideration: Chloride Ion Incompatibility

A crucial aspect of Oxaliplatin chemistry is its instability in the presence of chloride ions.[9][10] Chloride-containing solutions, such as normal saline (0.9% sodium chloride), must never be used for reconstitution or dilution as they lead to the degradation of the parent compound.[11][12][13] The recommended and most commonly used vehicle for in vivo administration is a 5% dextrose solution.[11][14]

Workflow for In Vivo Preparation of Oxaliplatin

The following diagram illustrates the overarching workflow for preparing Oxaliplatin for in vivo studies, from initial reception of the compound to its administration.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Quality Control cluster_3 Phase 4: Administration Material_Receipt Receipt of Oxaliplatin (Lyophilized Powder or Solution) COA_Review Certificate of Analysis (CoA) Review Material_Receipt->COA_Review Reconstitution Reconstitution (if starting from powder) Dilution Dilution to Final Concentration in 5% Dextrose Reconstitution->Dilution Sterilization Sterile Filtration (0.22 µm filter) Dilution->Sterilization QC_Testing Quality Control Testing (Appearance, Concentration, pH) Sterilization->QC_Testing Dose_Calculation Dosage Calculation (mg/kg) QC_Testing->Dose_Calculation Animal_Administration In Vivo Administration (e.g., i.v., i.p.) Dose_Calculation->Animal_Administration G Oxaliplatin_ext Oxaliplatin (Extracellular) Cell_membrane Cell Membrane Oxaliplatin_ext->Cell_membrane Oxaliplatin_int Oxaliplatin (Intracellular) Cell_membrane->Oxaliplatin_int Aquation Aquation & Activation Oxaliplatin_int->Aquation DNA Nuclear DNA Aquation->DNA Covalent Binding Adducts Platinum-DNA Adducts (Intra- and Inter-strand crosslinks) DNA->Adducts Replication_block Replication & Transcription Block Adducts->Replication_block DDR DNA Damage Response (DDR) Replication_block->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis If damage is irreparable

References

Application of Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) in Combination Therapy for Colorectal Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) is the active moiety of oxaliplatin, a cornerstone in the treatment of colorectal cancer (CRC). While oxaliplatin is widely used in combination regimens such as FOLFOX, the direct investigation of DACHPt in novel combination strategies holds significant promise for enhancing therapeutic efficacy and overcoming resistance. This document provides a comprehensive guide for researchers exploring the application of DACHPt in combination therapy for colorectal cancer. It outlines the mechanistic rationale for strategic drug combinations, provides detailed protocols for preclinical evaluation, and discusses key signaling pathways implicated in the synergistic potential of DACHPt-based therapies. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to design and validate innovative DACHPt combination regimens for colorectal cancer.

Introduction: The Rationale for DACHPt in Colorectal Cancer Therapy

DACHPt, a second-generation platinum-based compound, exerts its cytotoxic effects primarily through the formation of platinum-DNA adducts. This leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. The diaminocyclohexane (DACH) ligand is a key structural feature that distinguishes DACHPt from cisplatin and carboplatin, contributing to its activity in cisplatin-resistant cell lines.

Oxaliplatin, the clinically approved formulation of DACHPt, is a mainstay in the treatment of advanced colorectal cancer. However, intrinsic and acquired resistance remain significant clinical challenges. The development of novel therapeutic strategies centered on DACHPt, particularly in combination with other agents, is a critical area of research aimed at improving patient outcomes.

The core advantages of exploring DACHPt in combination therapy include:

  • Synergistic Cytotoxicity: Combining DACHPt with agents that have complementary mechanisms of action can lead to enhanced cancer cell killing.

  • Overcoming Resistance: Combination therapies can target multiple cellular pathways, making it more difficult for cancer cells to develop resistance.

  • Dose Reduction and Toxicity Mitigation: Synergistic interactions may allow for the use of lower doses of individual agents, potentially reducing treatment-related side effects.

This guide will focus on the preclinical evaluation of DACHPt in combination with two major classes of anti-cancer drugs: conventional chemotherapeutics and targeted therapies.

Mechanistic Insights: Designing Rational DACHPt Combinations

A thorough understanding of the molecular mechanisms underlying DACHPt's action and the pathways involved in colorectal cancer progression is essential for designing effective combination therapies.

The DACHPt Mechanism of Action

The cytotoxic cascade initiated by DACHPt is a multi-step process:

  • Cellular Uptake: DACHPt enters the cell, where the chloride ligands are displaced in the low-chloride intracellular environment.

  • Aquation: The platinum complex becomes aquated, forming a reactive species.

  • DNA Adduct Formation: The aquated DACHPt binds to the N7 position of guanine and adenine bases in the DNA, forming intrastrand and interstrand crosslinks.

  • Cellular Response: These DNA adducts distort the DNA structure, leading to the inhibition of DNA replication and transcription. This triggers cell cycle arrest and, ultimately, apoptosis.

Signaling Pathway of DACHPt-Induced Apoptosis

DACHPt DACHPt Enters Cell Aquation Aquation DACHPt->Aquation DNA_Adducts Formation of Pt-DNA Adducts Aquation->DNA_Adducts Replication_Block Replication & Transcription Inhibition DNA_Adducts->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified workflow of DACHPt's mechanism of action.

Synergistic Combinations with Chemotherapy

5-Fluorouracil (5-FU) is an antimetabolite that inhibits thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a necessary component of DNA. The combination of a platinum agent and 5-FU is a well-established synergistic partnership.

  • Rationale for Combination: DACHPt-induced DNA damage is repaired by cellular mechanisms, including the nucleotide excision repair (NER) pathway. 5-FU, by depleting the thymidine pool, can impair the ability of cancer cells to repair this damage, thus enhancing the cytotoxic effect of DACHPt.

Irinotecan is a topoisomerase I inhibitor. Its active metabolite, SN-38, stabilizes the topoisomerase I-DNA complex, leading to DNA single-strand breaks.

  • Rationale for Combination: The DNA damage induced by DACHPt (crosslinks) and irinotecan (strand breaks) are distinct. The simultaneous presence of both types of lesions can overwhelm the cell's DNA repair capacity, leading to a more robust apoptotic response.

Integrating DACHPt with Targeted Therapies

Targeted therapies are designed to interfere with specific molecules involved in cancer growth and progression. Combining DACHPt with these agents can create a multi-pronged attack on colorectal cancer cells.

The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in colorectal cancer and plays a crucial role in cell proliferation, survival, and metastasis.

  • Rationale for Combination: Preclinical studies have suggested that EGFR signaling can contribute to resistance to platinum-based chemotherapy. Inhibiting the EGFR pathway with agents like cetuximab or panitumumab may re-sensitize resistant cells to the cytotoxic effects of DACHPt.

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Rationale for Combination: By inhibiting angiogenesis with agents like bevacizumab, the tumor microenvironment can be altered, potentially enhancing the delivery and efficacy of DACHPt to the tumor core.

Preclinical Evaluation: Protocols and Methodologies

Rigorous preclinical evaluation is paramount to establishing the efficacy and safety of novel DACHPt combination therapies. The following section provides detailed protocols for key in vitro and in vivo experiments.

In Vitro Assays

Objective: To determine the cytotoxic effects of DACHPt alone and in combination with other agents on colorectal cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed colorectal cancer cells (e.g., HT-29, HCT116, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Treat the cells with varying concentrations of DACHPt, the combination agent, and the combination of both for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined using non-linear regression analysis.

Synergy Analysis: The Combination Index (CI) should be calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Experimental Workflow for Synergy Analysis

Cell_Culture CRC Cell Lines Drug_Prep Prepare Drug Dilutions (DACHPt & Combo Agent) Cell_Culture->Drug_Prep Treatment Treat Cells with Single Agents & Combinations Drug_Prep->Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis Calculate IC50 & Synergy (Combination Index) Viability_Assay->Data_Analysis

Caption: Workflow for assessing synergistic cytotoxicity.

Objective: To quantify the induction of apoptosis by DACHPt combination therapies.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat colorectal cancer cells with DACHPt, the combination agent, and the combination at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

In Vivo Models

Objective: To evaluate the anti-tumor efficacy of DACHPt combination therapies in a living organism.

Protocol: Colorectal Cancer Xenograft Model

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 colorectal cancer cells (e.g., HCT116) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (vehicle control, DACHPt alone, combination agent alone, and the combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection for DACHPt).

  • Monitoring: Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Parameter Description
Cell Line Human colorectal cancer cell line (e.g., HCT116, HT-29)
Mouse Strain Immunodeficient (e.g., athymic nude, SCID)
Tumor Implantation Subcutaneous injection of 1-5 x 10^6 cells in Matrigel
Treatment Start Tumor volume of 100-150 mm³
Endpoints Tumor growth inhibition, body weight changes, survival

Table 1: Key Parameters for a Colorectal Cancer Xenograft Study

Future Directions and Considerations

The preclinical data generated from these studies will be instrumental in guiding the clinical development of novel DACHPt-based combination therapies. Key future directions include:

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to specific DACHPt combinations.

  • Novel Drug Delivery Systems: Exploring nanoparticle and liposomal formulations of DACHPt to improve its pharmacokinetic profile and tumor targeting.

  • Immunotherapy Combinations: Investigating the potential of combining DACHPt with immune checkpoint inhibitors to enhance the anti-tumor immune response.

Protocol for Assessing DNA Platination by Dichloro(1,2-diaminocyclohexane)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Senior Application Scientist: Gemini

Introduction: The Critical Role of Measuring DNA Platination

Dichloro(1,2-diaminocyclohexane)platinum(II), commonly known as oxaliplatin, is a third-generation platinum-based chemotherapeutic agent that has become a cornerstone in the treatment of colorectal cancer.[1][2] Unlike its predecessors, cisplatin and carboplatin, oxaliplatin exhibits a distinct spectrum of activity and a different toxicity profile, largely attributed to its unique 1,2-diaminocyclohexane (DACH) carrier ligand.[1][3][4]

The primary cytotoxic mechanism of oxaliplatin is the formation of covalent adducts with cellular DNA.[5][6] This process, known as DNA platination, disrupts the essential cellular processes of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] The extent of DNA platination is therefore a direct measure of the drug's engagement with its therapeutic target. Quantifying these oxaliplatin-DNA adducts is crucial for several key areas of research and development:

  • Mechanism of Action Studies: Elucidating the precise molecular interactions and downstream cellular responses to drug-induced DNA damage.

  • Drug Efficacy and Resistance: Investigating why some tumors respond to oxaliplatin while others are intrinsically resistant or develop acquired resistance. Lower levels of DNA platination, often due to reduced cellular drug accumulation or enhanced DNA repair, are a common mechanism of resistance.[3]

  • Biomarker Development: Exploring DNA adduct levels in patient tissues, such as peripheral blood mononuclear cells (PBMCs), as a potential predictive biomarker for therapeutic response and treatment optimization.[5][6][7]

This application note provides a comprehensive guide to the principles and methodologies for quantifying oxaliplatin-induced DNA platination, with a detailed, field-proven protocol centered on the gold-standard technique of Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

The Molecular Basis: How Oxaliplatin Binds to DNA

The journey of an oxaliplatin molecule from administration to DNA binding is a multi-step process. Understanding this pathway is fundamental to designing robust quantification assays.

  • Cellular Entry and Activation: Once oxaliplatin enters a cell, the low intracellular chloride concentration triggers a spontaneous chemical reaction called aquation. In this step, the oxalate ligand is displaced by water molecules, transforming the relatively inert parent compound into a highly reactive, positively charged species.[1] This activation is essential for the drug to interact with nucleophilic sites on the DNA.

  • Adduct Formation: The activated platinum complex then forms covalent bonds with DNA, primarily at the N7 position of purine bases, with a strong preference for guanine.[1][8] This initially forms a transient monoadduct.

  • Crosslink Formation: The monofunctional adduct rapidly reacts with a second, nearby base to form a stable, bifunctional diadduct. The predominant lesions are intrastrand crosslinks between two adjacent guanines (GG adducts) or adjacent guanine and adenine (AG adducts).[8][9]

  • The DACH Ligand's Influence: The bulky DACH ligand is not just a passive carrier. It protrudes into the major groove of the DNA, creating a more significant structural distortion than that caused by cisplatin.[8] This distinct adduct structure is thought to be less efficiently recognized and processed by certain cellular repair pathways, such as the mismatch repair (MMR) system, which may contribute to oxaliplatin's efficacy in cisplatin-resistant tumors.[8]

G drug Oxaliplatin (Inactive) activated Aquated Oxaliplatin (Reactive Intermediate) drug->activated Aquation (Low Cl⁻ environment) dna Nuclear DNA activated->dna Initial Binding mono Monofunctional Adduct (Pt bound to one Guanine) di Bifunctional Adduct (Intrastrand Crosslink) mono->di Rapid Conversion to Stable Crosslink effect Inhibition of Replication & Transcription → Apoptosis di->effect dna->mono Forms Monoadduct (at N7 of Guanine)

Figure 1. Mechanism of Oxaliplatin-Induced DNA Platination.

Selecting the Right Tool: Methodologies for Platination Analysis

Several analytical techniques can quantify oxaliplatin-DNA adducts. The choice depends on the specific research question, required sensitivity, available instrumentation, and whether total platination or specific adduct types are of interest.

Method Principle Sensitivity Specificity Key Advantage Primary Limitation
ICP-MS Elemental analysis measuring total ¹⁹⁵Pt content.Very High (pg/L to ng/L)Low (Total Pt only)Robust, highly sensitive, and quantitative for total DNA platination.[2][10]Does not differentiate between adduct types (e.g., mono- vs. di-adducts).
AAS Elemental analysis measuring light absorption by Pt atoms.High (µg/L to mg/L)Low (Total Pt only)More accessible instrumentation than ICP-MS.[11][12]Generally less sensitive than ICP-MS.[13]
LC-MS/MS Chromatographic separation followed by mass spec.HighVery HighCan separate and quantify specific adduct types (e.g., Pt-GG, Pt-AG).[2]Requires complex method development and adduct-specific standards.
AMS Ultra-sensitive detection of a ¹⁴C-label on the drug.Extremely High (amol)HighUnparalleled sensitivity for in vivo microdosing studies.[5][6][14]Requires synthesis of radiolabeled oxaliplatin and specialized facilities.
Immunoassay Antibody-based detection of Pt-DNA adducts.Moderate to HighModerateCan be adapted to plate-based formats (ELISA).[9]Antibody cross-reactivity can be an issue; often semi-quantitative.[15]

For its balance of extreme sensitivity, robustness, and commercial availability, ICP-MS is the recommended method for the precise quantification of total DNA platination in preclinical and translational research.

Core Protocol: Quantifying Total DNA Platination via ICP-MS

This protocol provides a step-by-step methodology for treating cultured cancer cells with oxaliplatin, isolating high-purity genomic DNA, and quantifying the level of platinum bound to the DNA using ICP-MS.

G cluster_A Cell Culture & Treatment cluster_B DNA Isolation cluster_C QC & Sample Prep cluster_D Analysis A1 1. Seed Cells A2 2. Treat with Oxaliplatin A1->A2 A3 3. Harvest & Wash Cells A2->A3 B1 4. Cell Lysis (Proteinase K, RNase A) A3->B1 B2 5. Purify gDNA (e.g., Column-based Kit) B1->B2 B3 6. Elute Pure DNA B2->B3 C1 7. Quantify DNA & Check Purity (A260/A280 Ratio) B3->C1 C2 8. Acid Digestion (Concentrated HNO₃) C1->C2 D1 9. ICP-MS Analysis (Measure ¹⁹⁵Pt and ³¹P) C2->D1 D2 10. Data Calculation (ng Pt / µg DNA) D1->D2

Figure 2. Experimental Workflow for ICP-MS-based DNA Platination Assay.

Part A: Cell Culture and Oxaliplatin Treatment
  • Cell Seeding: Plate human colorectal cancer cells (e.g., HCT116) in 100 mm culture dishes at a density that will achieve 80-90% confluency at the time of harvest. Culture in appropriate media at 37°C and 5% CO₂.

  • Drug Treatment: Once cells are ~60-70% confluent, replace the medium with fresh medium containing the desired concentrations of oxaliplatin (e.g., 0, 10, 50, 100 µM). Include a vehicle-only control (e.g., sterile water or PBS). Incubate for a defined period (e.g., 6, 12, or 24 hours).

  • Cell Harvest:

    • Aspirate the drug-containing medium.

    • Wash the cell monolayer thoroughly three times with 5 mL of ice-cold PBS to remove all traces of unbound oxaliplatin. This step is critical to prevent artificially high readings.

    • Add trypsin and incubate briefly to detach cells. Neutralize with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Discard the supernatant and wash the cell pellet once more with 10 mL of ice-cold PBS.

    • Pellet the cells again, discard the supernatant completely, and proceed immediately to DNA isolation or flash-freeze the pellet at -80°C for later use.

Part B: High-Purity Genomic DNA Isolation

Causality Insight: The goal is to obtain genomic DNA that is free from RNA, protein, and, most importantly, any unbound platinum species. Commercial column-based kits are highly recommended for their consistency and efficiency in removing contaminants.[2][10]

  • Cell Lysis: Resuspend the cell pellet in the lysis buffer provided with a genomic DNA purification kit (e.g., QIAamp DNA Mini Kit). This buffer typically contains detergents to break down membranes and Proteinase K to digest proteins.

  • RNA Removal: Treat the lysate with RNase A according to the kit's protocol to degrade RNA, which would otherwise interfere with accurate DNA quantification.

  • DNA Binding and Washing: Apply the lysate to the silica membrane column. Centrifuge to bind the DNA to the membrane. Perform the wash steps as described in the manufacturer's protocol. These steps remove proteins, salts, and other impurities.

  • DNA Elution: Elute the purified genomic DNA from the column using the provided elution buffer or molecular biology-grade water. A typical elution volume is 50-100 µL.

Part C: DNA Quantification and Quality Control
  • Spectrophotometry: Determine the DNA concentration and purity using a UV-Vis spectrophotometer (e.g., NanoDrop).

    • Measure absorbance at 260 nm (for nucleic acids) and 280 nm (for proteins).

  • Quality Assessment: Calculate the A260/A280 ratio. A ratio of 1.8 – 2.0 is indicative of highly pure DNA, which is essential for accurate downstream analysis.[2] Ratios below 1.8 suggest protein contamination.

Part D: Sample Preparation for ICP-MS

CAUTION: This procedure involves the use of concentrated acid and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety glasses.[10]

  • Sample Aliquoting: Based on the DNA concentration, transfer a known amount of DNA (e.g., 1-5 µg) into a trace metal-free digestion tube.

  • Acid Digestion: Add a sufficient volume of high-purity, concentrated nitric acid (e.g., ≥69%, HPLC grade) to the DNA sample.[16] A typical volume is 200-500 µL.

  • Digestion: Loosely cap the tubes and heat the samples (e.g., at 80-95°C for 1-2 hours) until the solution is clear and colorless.[10] This process digests all organic material, leaving the elemental platinum in solution.

  • Dilution: After cooling to room temperature, carefully dilute the digested sample with deionized water to a final volume that places the expected platinum concentration within the linear range of the ICP-MS calibration curve. A final acid concentration of 1-2% is often recommended for analysis.

Part E: ICP-MS Analysis and Data Calculation
  • Instrument Calibration: Prepare a series of calibration standards of known platinum concentrations using a certified platinum standard. Dilute the standards in the same acid matrix as the samples (e.g., 2% nitric acid).

  • Analysis: Introduce the prepared samples and calibration standards into the ICP-MS system.

    • Monitor the isotope for platinum, ¹⁹⁵Pt , for quantification.

    • Simultaneously monitor the isotope for phosphorus, ³¹P , to quantify the amount of DNA in the analyzed sample.[2][17]

    • Rationale: Using the ³¹P signal as an internal standard for DNA amount corrects for any minor inaccuracies in the initial spectrophotometric measurement or pipetting during the digestion step, yielding a highly accurate platination value.

  • Data Calculation:

    • Determine the concentration of Pt (in ng/mL) and P (in ng/mL) in each sample from their respective calibration curves.

    • Calculate the mass of Pt and the mass of DNA in the analyzed volume. The average phosphorus content in DNA is approximately 9.5% by mass.

    • Express the final result as ng of Pt per µg of DNA .

Method Validation and Quality Control

For reliable and reproducible results, the analytical method must be validated.[18][19] This ensures the procedure is accurate, precise, and fit for its intended purpose.

Parameter Purpose Procedure Acceptance Criteria (Typical)
Linearity Confirm a direct relationship between signal and concentration.Analyze 5-6 calibration standards across the expected concentration range.Correlation coefficient (R²) ≥ 0.995.[18]
Accuracy Measure the closeness of results to the true value.Analyze quality control (QC) samples of known concentrations (low, mid, high) prepared by spiking a blank DNA digest.Mean recovery within 85-115% of the theoretical value.[18]
Precision Assess the degree of scatter between measurements.Analyze at least 5 replicates of QC samples on the same day (repeatability) and on different days (intermediate precision).Relative Standard Deviation (RSD) ≤ 15%.[18]
LOD / LOQ Determine the lowest concentration that can be reliably detected/quantified.Analyze a series of low-concentration standards and calculate based on the standard deviation of the blank signal.Signal-to-Noise ratio of 3 for LOD and 10 for LOQ.

References

Application Notes and Protocols for the Use of Dichloro(1,2-diaminocyclohexane)platinum(II) in Studies of Cisplatin-Resistant Tumors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Dichloro(1,2-diaminocyclohexane)platinum(II), commonly known as Oxaliplatin, in the investigation of cisplatin-resistant tumors. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for preclinical studies in this critical area of oncology research.

Introduction: The Challenge of Cisplatin Resistance and the Role of Oxaliplatin

Cisplatin, a cornerstone of cancer chemotherapy for decades, exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[1][2] However, the development of resistance, either intrinsic or acquired, is a major clinical impediment to its efficacy.[1][3] Tumors can develop resistance to cisplatin through a variety of multifactorial mechanisms.[1]

Oxaliplatin, a third-generation platinum analog, has demonstrated efficacy in treating cisplatin-resistant cancers.[4] Its unique chemical structure, featuring a 1,2-diaminocyclohexane (DACH) ligand, is key to its distinct mechanism of action and its ability to circumvent cisplatin resistance.[4][5]

This guide provides detailed protocols for in vitro and in vivo studies to evaluate the efficacy of Oxaliplatin in cisplatin-resistant tumor models, focusing on the human ovarian cancer cell line A2780 and its cisplatin-resistant counterpart, A2780cis.

Understanding the Molecular Basis of Cisplatin Resistance and Oxaliplatin's Evasion Strategy

The emergence of cisplatin resistance is a complex process involving multiple cellular adaptations. A simplified overview of these mechanisms and how Oxaliplatin's structure allows it to bypass them is presented below.

cluster_0 Mechanisms of Cisplatin Resistance cluster_1 Oxaliplatin's Evasion Strategy Reduced Drug Accumulation Reduced Drug Accumulation Increased Drug Efflux Increased Drug Efflux Enhanced DNA Repair Enhanced DNA Repair Inactivation by Glutathione Inactivation by Glutathione Altered Apoptotic Pathways Altered Apoptotic Pathways Bulky DACH Ligand Bulky DACH Ligand Forms Different DNA Adducts Forms Different DNA Adducts Bulky DACH Ligand->Forms Different DNA Adducts Bypasses Mismatch Repair Bypasses Mismatch Repair Forms Different DNA Adducts->Bypasses Mismatch Repair Apoptosis Apoptosis Bypasses Mismatch Repair->Apoptosis Cisplatin Cisplatin Tumor Cell Tumor Cell Cisplatin->Tumor Cell Resistance Resistance Tumor Cell->Resistance develops Resistance->Reduced Drug Accumulation Resistance->Increased Drug Efflux Resistance->Enhanced DNA Repair Resistance->Inactivation by Glutathione Resistance->Altered Apoptotic Pathways Oxaliplatin Oxaliplatin Oxaliplatin->Tumor Cell

Figure 1. Mechanisms of Cisplatin Resistance and Oxaliplatin's Evasion.

In Vitro Protocols: Assessing the Cytotoxicity of Dichloro(1,2-diaminocyclohexane)platinum(II)

Cell Line Selection and Culture

The A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) human ovarian cancer cell lines are a well-established model system for these studies.[6][7][8]

  • A2780 Cell Line: Derived from an untreated patient with ovarian carcinoma.[4][7]

  • A2780cis Cell Line: Developed by continuous exposure of the A2780 cell line to increasing concentrations of cisplatin.[8]

Culture Conditions:

ParameterRecommendation
Medium RPMI-1640 with 2 mM L-glutamine, 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.[4][7]
Culture Vessels T-75 flasks are recommended for routine culture.[4]
Subculturing Split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:6.[7]
Incubation 37°C in a humidified atmosphere with 5% CO2.[6]
Resistance Maintenance For the A2780cis cell line, it is crucial to maintain selective pressure by adding a low concentration of cisplatin (typically 1 µM) to the culture medium with every other passage to retain the resistant phenotype.[8]
Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10]

Materials:

  • A2780 and A2780cis cells

  • Complete culture medium

  • Cisplatin and Dichloro(1,2-diaminocyclohexane)platinum(II) (Oxaliplatin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate and incubate overnight.[11]

  • Drug Treatment: Prepare serial dilutions of Cisplatin and Oxaliplatin in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (the solvent used to dissolve the drugs, e.g., saline or DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[12][13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) values for each drug in both cell lines.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

Materials:

  • A2780 and A2780cis cells

  • Cisplatin and Oxaliplatin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10⁴ cells per well in 6-well plates and allow them to attach overnight.[14] Treat the cells with Cisplatin and Oxaliplatin at their respective IC50 concentrations for 24-48 hours.[14]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Assessment of DNA Damage via γ-H2AX Staining

Phosphorylation of the histone variant H2AX (γ-H2AX) is an early marker of DNA double-strand breaks.[17]

Materials:

  • A2780 and A2780cis cells cultured on coverslips

  • Cisplatin and Oxaliplatin

  • 4% Paraformaldehyde

  • Triton X-100

  • Blocking solution (e.g., PBS with 5% BSA)

  • Primary antibody: anti-phospho-Histone H2AX (Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a petri dish and treat with Cisplatin and Oxaliplatin for a specified time (e.g., 24 hours).[2]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution for 1 hour.

  • Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. Following washes, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.

In Vivo Protocol: Evaluating Dichloro(1,2-diaminocyclohexane)platinum(II) in a Cisplatin-Resistant Xenograft Model

Animal Acclimatization Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Tumors reach ~100-200 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Continued Monitoring Continued Monitoring Treatment Initiation->Continued Monitoring Tumor volume & body weight Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis Predefined endpoint

Figure 2. Workflow for the In Vivo Xenograft Study.

Animal Model:

  • Female athymic nude mice (4-6 weeks old) are commonly used for establishing xenografts of human cancer cell lines.

Tumor Implantation:

  • Harvest A2780cis cells during their exponential growth phase.

  • Resuspend the cells in sterile PBS or a similar isotonic solution at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Drug Preparation and Administration:

  • Dichloro(1,2-diaminocyclohexane)platinum(II) (Oxaliplatin): Prepare fresh daily in a 5% dextrose solution.[3]

  • Cisplatin: Prepare in 0.9% saline solution.

  • Administration: Administer drugs via intraperitoneal (i.p.) or intravenous (i.v.) injection.

Experimental Design and Dosing Regimen:

GroupTreatmentDoseRouteSchedule
1Vehicle Control-i.p. or i.v.Same schedule as treatment groups
2Cisplatin3-5 mg/kgi.p.Once weekly
3Oxaliplatin3-6 mg/kgi.p. or i.v.Once weekly or fractionated

Note: The optimal dose and schedule may need to be determined empirically for the specific animal model and experimental goals. The provided doses are a starting point based on published studies.

Monitoring and Endpoints:

  • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Tumor Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis such as histology or molecular studies.

Data Presentation and Interpretation

In Vitro Data:

Summarize the IC50 values in a table to directly compare the cytotoxicity of Cisplatin and Oxaliplatin in the sensitive and resistant cell lines.

Cell LineDrugIC50 (µM) ± SDResistance Factor (RF)
A2780CisplatinValue-
A2780cisCisplatinValueIC50(A2780cis) / IC50(A2780)
A2780OxaliplatinValue-
A2780cisOxaliplatinValueIC50(A2780cis) / IC50(A2780)

A lower resistance factor for Oxaliplatin compared to Cisplatin would indicate its ability to overcome resistance.

In Vivo Data:

Plot the mean tumor volume ± SEM for each treatment group over time to visualize the anti-tumor efficacy. At the end of the study, compare the final tumor weights between the groups using appropriate statistical tests. A significant reduction in tumor growth in the Oxaliplatin-treated group compared to the Cisplatin-treated group in the A2780cis model would demonstrate its in vivo efficacy against cisplatin-resistant tumors.

References

Troubleshooting & Optimization

Technical Support Center: Dichloro(1,2-diaminocyclohexane)platinum(II) Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dichloro(1,2-diaminocyclohexane)platinum(II), a critical platinum-based antineoplastic agent. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with its aqueous solubility. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation and application of this compound in your experiments.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of Dichloro(1,2-diaminocyclohexane)platinum(II).

Q1: What is the intrinsic aqueous solubility of Dichloro(1,2-diaminocyclohexane)platinum(II)?

A1: Dichloro(1,2-diaminocyclohexane)platinum(II), often referred to as oxaliplatin, is moderately soluble in water. Its solubility is reported to be approximately 6 mg/mL in water.[1][2] The maximum solubility can reach up to 7.9 mg/mL at 37°C.

Q2: I'm observing precipitation when dissolving the compound in water. What could be the cause?

A2: Several factors can lead to precipitation. Exceeding the solubility limit is a primary reason. Additionally, the temperature of the solvent plays a role; solubility is generally lower at cooler temperatures. The presence of certain ions, particularly chloride, can also affect the stability of the compound in solution, potentially leading to degradation and precipitation over time. It is crucial to use appropriate solvents and adhere to correct preparation procedures.

Q3: Is it advisable to use Dimethyl Sulfoxide (DMSO) to dissolve Dichloro(1,2-diaminocyclohexane)platinum(II)?

A3: While Dichloro(1,2-diaminocyclohexane)platinum(II) is highly soluble in DMSO (up to 100 mM), its use in biological studies is strongly discouraged.[3] Research indicates that DMSO can interact with the platinum complex, leading to a loss of the drug's cytotoxic activity. If DMSO is absolutely necessary, the final concentration in the cell culture medium should not exceed 0.1%.[3]

Q4: What is the recommended solvent for preparing stock solutions for in vitro studies?

A4: For in vitro experiments, the preferred solvent is high-purity water, such as Milli-Q water.[3] Stock solutions can be prepared in water and stored at -80°C for long-term stability.[3] For clinical and some preclinical applications, a 5% dextrose solution is the standard diluent.[4] It is imperative to avoid chloride-containing solutions like saline or phosphate-buffered saline (PBS) for reconstitution and dilution, as chloride ions can degrade the compound.

II. Troubleshooting and Solution-Oriented Guides

This section provides detailed, question-and-answer-formatted troubleshooting guides with step-by-step protocols to address specific solubility challenges.

Guide 1: Enhancing Aqueous Solubility through Cyclodextrin Complexation

Q: My research requires a higher concentration of Dichloro(1,2-diaminocyclohexane)platinum(II) in an aqueous solution than its intrinsic solubility allows. How can I achieve this?

A: Cause & Scientific Principle: The limited aqueous solubility of Dichloro(1,2-diaminocyclohexane)platinum(II) can be overcome by forming an inclusion complex with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar diaminocyclohexane ligand of the platinum complex can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a more water-soluble host-guest complex. This principle is a widely used technique for solubility enhancement of poorly soluble drugs.

Solution: Protocol for Cyclodextrin Inclusion Complexation

This protocol describes the preparation of a more soluble Dichloro(1,2-diaminocyclohexane)platinum(II)-cyclodextrin complex using a sulfobutyl ether β-cyclodextrin (SBE-β-CD), such as Captisol®.

Materials:

  • Dichloro(1,2-diaminocyclohexane)platinum(II) powder

  • Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

  • High-purity water (e.g., Milli-Q)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Step-by-Step Protocol:

  • Prepare the Cyclodextrin Solution: Weigh the desired amount of SBE-β-CD and dissolve it in high-purity water to achieve the target concentration (e.g., 20% w/v).

  • Add Dichloro(1,2-diaminocyclohexane)platinum(II): To the stirring cyclodextrin solution, gradually add the Dichloro(1,2-diaminocyclohexane)platinum(II) powder.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility.

Quantitative Data Summary:

Cyclodextrin (SBE-β-CD) Concentration (% w/v)Approximate Solubility of Dichloro(1,2-diaminocyclohexane)platinum(II) (mg/mL)
0 (Water)6.45
20>10
40~15

This data is adapted from patent literature and demonstrates the significant increase in solubility with increasing cyclodextrin concentration.[5]

G cluster_prep Cyclodextrin Solution Preparation cluster_complex Inclusion Complex Formation cluster_final Final Product p1 Weigh SBE-β-CD p2 Dissolve in High-Purity Water p1->p2 Add to c1 Add Dichloro(1,2-diaminocyclohexane)platinum(II) p2->c1 Transfer to c2 Stir for 24-48 hours c1->c2 Equilibrate f1 Sterile Filter (0.22 µm) c2->f1 f2 High-Concentration Aqueous Solution f1->f2 G cluster_micelle Blank Micelle Formation cluster_drug Drug Solution Preparation cluster_encap Encapsulation & Purification m1 Dissolve Amphiphilic Chitosan in Water e1 Dropwise Addition & Stirring m1->e1 d1 Dissolve Platinum Compound in DMSO d1->e1 e2 Dialysis e1->e2 e3 Drug-Loaded Micelles e2->e3 G cluster_wo Step 1: W/O Emulsion cluster_wow Step 2: W/O/W Emulsion wo1 Dissolve Lipids in Chloroform wo3 High-Speed Homogenization wo1->wo3 wo2 Prepare Aqueous Drug Solution (W1) wo2->wo3 wow2 Emulsify W/O in W2 wo3->wow2 Add to wow1 Prepare 5% Dextrose Solution (W2) wow1->wow2 wow3 Low-Speed Homogenization wow2->wow3 wow4 Solvent Evaporation wow3->wow4 final_product Liposomal Formulation wow4->final_product Yields

References

Troubleshooting low yield in Dichloro(1,2-diaminocyclohexane)platinum(II) synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II), a critical precursor in the development of platinum-based therapeutics. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting low yields and ensuring the integrity of your final product. Our approach is rooted in explaining the causal relationships behind each experimental step, providing you with the knowledge to not only follow protocols but to adapt and overcome challenges in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing Dichloro(1,2-diaminocyclohexane)platinum(II)?

A1: The most widely adopted method involves the direct reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with 1,2-diaminocyclohexane (DACH) in an aqueous solution. This method is favored for its relative simplicity and high initial yield of the desired product as a precipitate.[1]

Q2: What is a typical expected yield for this synthesis?

A2: Initial yields of the crude product can be as high as 90%. However, purification steps are crucial and can significantly impact the final isolated yield. It is not uncommon for the yield to be reduced to around 47% after purification to achieve the desired analytical purity.[1]

Q3: Does the isomeric form of 1,2-diaminocyclohexane matter?

A3: Absolutely. The stereochemistry of the DACH ligand is critical as it influences the biological activity of the final platinum complex. The trans-isomers, particularly the (1R,2R)- and (1S,2S)-enantiomers, are often preferred for their specific anticancer properties.[2][3] Using a mixture of isomers or the cis-isomer can lead to a final product with different pharmacological profiles.

Q4: What are the key analytical techniques for characterizing the final product?

A4: A combination of techniques is essential for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt) is invaluable for confirming the structure and coordination of the ligands.[4][5] High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of the final compound.[4] Elemental analysis should also be performed to confirm the empirical formula.

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses specific problems you may encounter during the synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) and provides actionable solutions.

Problem 1: Low or No Precipitation of the Product After Initial Reaction

Possible Causes and Solutions:

  • Incorrect Stoichiometry: An incorrect molar ratio of K₂PtCl₄ to DACH can lead to the formation of soluble side products or leave unreacted starting materials in the solution.

    • Solution: Ensure you are using a 1:1 molar ratio of the reactants.[1] Carefully calculate the required masses based on the molecular weights of your starting materials.

  • Purity of Starting Materials: Impurities in the K₂PtCl₄ or DACH can interfere with the reaction.

    • Solution: Use high-purity K₂PtCl₄ (typically >99.9%).[6] Ensure the DACH is of high purity and, if a specific isomer is required, that it has not been contaminated with other isomers.

  • Reaction Time and Temperature: The reaction may not have gone to completion.

    • Solution: A typical reaction time is three hours at room temperature.[1] While gentle heating can sometimes facilitate the reaction, be cautious as temperatures above 95°C can lead to the reduction of Pt(II) to Pt(0), which will appear as a black precipitate and significantly lower your yield.[7]

Problem 2: Significant Loss of Product During Purification

Possible Causes and Solutions:

  • Sub-optimal Purification Method: The choice of purification method is critical. Recrystallization is a common technique, but the solvent system must be carefully chosen to maximize the recovery of the pure product while leaving impurities in the solution.

    • Solution: A well-documented purification method involves dissolving the crude product in dimethylformamide (DMF), filtering to remove any insoluble impurities, and then precipitating the pure product by adding a less polar solvent like methanol or a dilute HCl solution.[1]

  • Product Solubility: The product has limited solubility in many common organic solvents.

    • Solution: Be mindful of the volume of solvent used for washing the purified product. Excessive washing, even with a solvent in which the product is sparingly soluble, can lead to significant losses. Use cold solvents for washing to minimize solubility losses.

Problem 3: Discolored Product (e.g., green or black)

Possible Causes and Solutions:

  • Formation of Magnus' Green Salt: A green precipitate is likely Magnus' Green Salt, [Pt(NH₃)₄][PtCl₄], a common side product in platinum chemistry, especially if there are ammonia-related impurities.

    • Solution: The formation of this byproduct is often linked to pH control and the purity of reactants. Ensuring a clean reaction setup and high-purity starting materials can minimize its formation.

  • Reduction to Platinum(0): As mentioned, high reaction temperatures can cause the reduction of Pt(II) to elemental platinum, which appears as a black solid.[7]

    • Solution: Maintain the reaction temperature at or below the recommended level. If heating is necessary, use a well-controlled water bath and monitor the temperature closely.

Problem 4: Unexpected Analytical Results (NMR or HPLC)

Possible Causes and Solutions:

  • Presence of Impurities: Extra peaks in your NMR or HPLC data indicate the presence of impurities.

    • Solution: Compare your data with reference spectra if available. Common impurities include unreacted starting materials or side products like Magnus' Green Salt. The purification process may need to be repeated or optimized.

  • Incorrect Isomer: If you were expecting a specific isomer of the DACH ligand, your analytical data might reveal a mixture.

    • Solution: Verify the isomeric purity of your starting DACH ligand. Chiral HPLC can be used to separate and identify different isomers in the final product.

Experimental Protocols

Standard Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II)

This protocol is adapted from established methods.[1]

  • Reaction Setup: In a clean flask, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in deionized water. In a separate container, prepare a solution of 1,2-diaminocyclohexane (DACH) in deionized water.

  • Reaction: Slowly add the DACH solution to the stirring K₂PtCl₄ solution at room temperature. A yellow precipitate of the product should begin to form.

  • Stirring: Continue stirring the reaction mixture for at least three hours at room temperature to ensure the reaction goes to completion.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration. Wash the solid with deionized water and then with methanol.

  • Drying: Dry the crude product in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Purification Protocol
  • Dissolution: Dissolve the crude Dichloro(1,2-diaminocyclohexane)platinum(II) in a minimal amount of dimethylformamide (DMF).

  • Filtration: Filter the DMF solution to remove any insoluble impurities.

  • Precipitation: Slowly add three volumes of methanol or 0.1 N HCl to the filtrate while stirring. The purified product will precipitate out of the solution.

  • Isolation of Pure Product: Collect the purified precipitate by vacuum filtration.

  • Washing and Drying: Wash the pure product with a small amount of cold methanol and then dry it in an oven to a constant weight.

Visualizing the Workflow and Troubleshooting

Synthesis Workflow

SynthesisWorkflow K2PtCl4 K₂PtCl₄ in H₂O Reaction Reaction (Room Temp, 3h) K2PtCl4->Reaction DACH DACH in H₂O DACH->Reaction Crude_Product Crude Product (Precipitate) Reaction->Crude_Product Filtration Purification Purification (DMF/Methanol) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Precipitation Troubleshooting Start Low Yield Issue Check_Precipitation Low/No Initial Precipitate? Start->Check_Precipitation Check_Purification High Loss During Purification? Check_Precipitation->Check_Purification No Stoichiometry Verify Reactant Stoichiometry (1:1) Check_Precipitation->Stoichiometry Yes Check_Color Product Discolored? Check_Purification->Check_Color No Solvent Optimize Purification Solvent System Check_Purification->Solvent Yes Magnus_Salt Green Color: Check for Magnus' Green Salt Check_Color->Magnus_Salt Yes Pt0 Black Color: Check for Pt(0) (Reduce Temperature) Check_Color->Pt0 Yes Purity Check Purity of K₂PtCl₄ and DACH Stoichiometry->Purity Conditions Confirm Reaction Time and Temperature Purity->Conditions Washing Minimize Washing Volumes (Use Cold Solvents) Solvent->Washing

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of DA-CHPt Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diaminocyclohexane-Platinum (DACHPt) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of these important anti-cancer agents. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the desired isomeric purity of your DACHPt complexes.

Introduction: The Significance of Isomeric Purity in DACHPt Synthesis

The therapeutic efficacy and toxicity profile of platinum-based anticancer drugs are profoundly influenced by the stereochemistry of the non-leaving group ligand. In the case of DACHPt complexes, such as the widely used drug oxaliplatin, the specific isomer of the 1,2-diaminocyclohexane (DACH) ligand is critical to its biological activity.[1][2] For instance, oxaliplatin contains the trans-l-(1R,2R)-DACH isomer, which has demonstrated superior anticancer activity compared to its trans-d and cis isomers.[2] Therefore, controlling the stereochemistry throughout the synthesis is paramount for obtaining a clinically effective and safe pharmaceutical agent.

This guide will delve into the practical aspects of DACHPt synthesis, focusing on common challenges and their solutions. We will explore the nuances of reaction conditions that can influence isomer ratios and overall yield, providing you with the expertise to navigate the complexities of your synthetic protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the synthesis of DACHPt isomers.

Q1: What is the most common starting material for synthesizing DACHPt complexes, and what are the initial reaction steps?

A1: The most prevalent starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[3][4] The initial step typically involves the reaction of K₂[PtCl₄] with the desired DACH isomer in an aqueous solution. This reaction leads to the formation of the intermediate complex, cis-[PtCl₂(DACH)].[3] Some protocols may involve an intermediate step of converting K₂[PtCl₄] to K₂[PtI₄] by adding potassium iodide (KI) before reacting with the DACH ligand.[4][5]

Q2: Why are silver salts like silver nitrate (AgNO₃) or silver sulfate (Ag₂SO₄) often used in the subsequent steps?

A2: Silver salts are used to abstract the chloride ligands from the cis-[PtCl₂(DACH)] intermediate.[3][4] The silver ions precipitate as silver chloride (AgCl), which is insoluble and can be removed by filtration. This step generates a diaqua intermediate, cis-[Pt(DACH)(H₂O)₂]²⁺, which is a versatile precursor for the introduction of various leaving groups, such as oxalate in the synthesis of oxaliplatin.[4]

Q3: What are the potential downsides of using silver salts, and are there any alternatives?

A3: A significant drawback of using silver compounds is the potential for silver impurities in the final product.[4] Regulatory bodies like the USP and European Pharmacopoeia have strict limits on silver content in platinum-based drugs due to its toxicity.[4] Alternative synthetic routes that avoid silver salts are being explored to mitigate this issue. One such approach involves the direct reaction of the dichloro-DACH-platinum(II) complex with an oxalate salt, although this may require different reaction conditions.[4]

Q4: How can I control the formation of the desired cis vs. trans isomers of the final platinum complex?

A4: The cis or trans geometry of the final complex is largely dictated by the starting platinum complex and the reaction mechanism. For square planar Pt(II) complexes, the trans effect can be utilized to direct the position of incoming ligands.[6] However, in the synthesis of DACHPt, the bidentate nature of the DACH ligand typically forces a cis coordination of the remaining two ligands. The isomeric purity of the DACH ligand itself (e.g., trans-1,2-DACH vs. cis-1,2-DACH) is the primary determinant of the final product's stereochemistry.[2] It is crucial to start with the correct, highly pure DACH isomer.

Q5: What are the recommended methods for purifying the final DACHPt product and its isomers?

A5: Purification of DACHPt isomers can be challenging due to their similar physical and chemical properties.[7][8] Common purification techniques include:

  • Recrystallization: This is often the first choice if a suitable solvent system can be found.

  • Column Chromatography: While difficult for isomers with very similar polarities, it can be effective with the right stationary and mobile phases.[7] Preparative High-Performance Liquid Chromatography (HPLC) with a C18 or phenyl-hexyl column can be particularly useful for separating isomers.[7][9]

  • Fractional Crystallization: This can be employed to separate isomers based on differences in their solubility.[10]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of DACHPt isomers.

Problem Potential Causes Recommended Solutions
Low Yield of cis-[PtCl₂(DACH)] Intermediate Incomplete reaction of K₂[PtCl₄] with DACH.- Ensure the correct stoichiometry of reactants. - Optimize reaction time and temperature. Gentle heating can sometimes improve the reaction rate.[3] - Verify the purity of the K₂[PtCl₄] and DACH starting materials.
Poor Isomer Selectivity (e.g., contamination with unwanted DACH isomers) Starting DACH ligand is not isomerically pure.- Use a highly pure, resolved DACH isomer as the starting material.[2] - If starting with a mixture of DACH isomers, a separation step for the isomers will be necessary prior to the reaction with the platinum salt.[10]
Presence of Silver Impurities in the Final Product Incomplete removal of AgCl precipitate.- Ensure thorough filtration of the AgCl precipitate. Using a fine filter paper or a membrane filter can be beneficial. - Wash the precipitate with water to remove any trapped product. - Consider alternative, silver-free synthetic routes if silver contamination is a persistent issue.[4]
Formation of Insoluble Platinum Species (Black Precipitate) Reduction of Pt(II) to Pt(0).- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation/reduction side reactions. - Ensure all solvents are deoxygenated. - Avoid excessively high reaction temperatures.
Difficulty in Separating cis and trans Isomers of the Final Product Isomers have very similar physical properties.- Employ preparative HPLC, which often provides better resolution for isomer separation than standard column chromatography.[7][11] - Explore different solvent systems for recrystallization or fractional crystallization. - Derivatization of the isomers to increase the difference in their physical properties, followed by separation and then removal of the derivatizing group, can be a viable, albeit more complex, strategy.[8]

Experimental Protocols & Workflows

Protocol 1: Synthesis of cis-[PtCl₂(1R,2R-DACH)]

This protocol outlines the synthesis of the key intermediate for oxaliplatin production.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • (1R,2R)-(-)-1,2-Diaminocyclohexane ((1R,2R)-DACH)

  • Deionized water

Procedure:

  • Dissolve K₂[PtCl₄] in deionized water to create a solution.

  • Separately, dissolve (1R,2R)-DACH in deionized water.

  • Slowly add the (1R,2R)-DACH solution to the K₂[PtCl₄] solution with constant stirring.

  • A yellow precipitate of cis-[PtCl₂(1R,2R-DACH)] will form.

  • Continue stirring the mixture at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.

  • Collect the precipitate by filtration.

  • Wash the precipitate with cold water, followed by a small amount of ethanol and then ether.

  • Dry the product under vacuum.

Workflow for the Synthesis of Oxaliplatin

The following diagram illustrates a common synthetic route for oxaliplatin.

Oxaliplatin_Synthesis K2PtCl4 K₂[PtCl₄] Intermediate cis-[PtCl₂(1R,2R-DACH)] K2PtCl4->Intermediate + (1R,2R)-DACH DACH (1R,2R)-DACH Diaqua cis-[Pt(DACH)(H₂O)₂]²⁺ Intermediate->Diaqua + 2 AgNO₃ - 2 AgCl AgNO3 AgNO₃ Oxaliplatin Oxaliplatin Diaqua->Oxaliplatin + K₂C₂O₄ Oxalate K₂C₂O₄

Caption: A typical synthetic workflow for oxaliplatin.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common issues during DACHPt synthesis.

Troubleshooting_DACHPt Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction (Time, Temp, Stoichiometry) CheckYield->OptimizeConditions Yes CheckIsomerRatio Incorrect Isomer Ratio? CheckPurity->CheckIsomerRatio No PurifyReagents Check & Purify Starting Materials CheckPurity->PurifyReagents Yes OptimizePurification Optimize Purification (Recrystallization, HPLC) CheckPurity->OptimizePurification Yes CheckDACHIsomer Verify Purity of DACH Isomer CheckIsomerRatio->CheckDACHIsomer Yes Success Successful Synthesis CheckIsomerRatio->Success No OptimizeConditions->Start PurifyReagents->Start OptimizePurification->Success CheckDACHIsomer->Start

Caption: Troubleshooting decision tree for DACHPt synthesis.

References

Stability of Dichloro(1,2-diaminocyclohexane)platinum(II) in DMSO and other organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dichloro(1,2-diaminocyclohexane)platinum(II) Solutions

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Dichloro(1,2-diaminocyclohexane)platinum(II). This guide, curated by our senior application scientists, provides in-depth answers and troubleshooting for common challenges encountered when working with this platinum complex in organic solvents. We aim to provide not just solutions, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when dissolving Dichloro(1,2-diaminocyclohexane)platinum(II) in DMSO?

The primary concern is the solvolysis reaction, where the solvent molecule, dimethyl sulfoxide (DMSO), displaces one or both of the chloro ligands from the platinum(II) coordination sphere. DMSO is a good ligand for platinum and can coordinate through either its sulfur or oxygen atom. This displacement alters the chemical identity of the active compound, leading to the formation of species like [Pt(dach)(DMSO)Cl]+ and [Pt(dach)(DMSO)2]2+. This process can significantly impact the compound's intended biological activity and compromise experimental reproducibility.

Q2: Are there any visual indicators of Dichloro(1,2-diaminocyclohexane)platinum(II) degradation in DMSO?

While the parent compound typically forms a colorless to pale yellow solution, significant degradation may not always present a dramatic color change. However, any unexpected change in color or the formation of a precipitate should be treated as a sign of potential degradation or insolubility. The most reliable method for assessing stability is through analytical techniques like HPLC or NMR spectroscopy, which can detect the formation of new species.

Q3: Which organic solvents are recommended as alternatives to DMSO for this compound?

Dimethylformamide (DMF) is a commonly used alternative to DMSO. It is also a polar aprotic solvent but is generally less reactive towards platinum complexes than DMSO. For applications where a protic solvent is acceptable, ethanol can be considered, although solubility may be lower. It is crucial to empirically determine the stability of the platinum complex in any chosen solvent system for the duration of your experiment.

Q4: How do temperature and light affect the stability of Dichloro(1,2-diaminocyclohexane)platinum(II) solutions?

As with most chemical reactions, elevated temperatures will accelerate the rate of solvent-mediated degradation. Therefore, it is highly recommended to prepare solutions fresh and use them immediately. If short-term storage is unavoidable, solutions should be kept at low temperatures (e.g., 2-8°C) and protected from light. Photodecomposition can also occur with platinum complexes, so storing solutions in amber vials or wrapping containers in foil is a prudent practice.

Troubleshooting Guide

Problem 1: I observe new, unexpected peaks in my HPLC analysis after incubating my compound in DMSO.
  • Probable Cause: This is a classic indicator of solvolysis. The new peaks likely correspond to the DMSO-coordinated platinum species, [Pt(dach)(DMSO)Cl]+ and potentially [Pt(dach)(DMSO)2]2+. The retention times of these more polar, charged species are typically different from the neutral parent compound.

  • Solution Workflow:

    • Confirm Peak Identity: If possible, use HPLC-MS to determine the mass-to-charge ratio of the species in the new peaks. This can confirm the addition of a DMSO molecule and the loss of a chloride ligand.

    • Minimize Incubation Time: Redesign your experiment to minimize the time the platinum complex spends in DMSO solution prior to use. Prepare the solution immediately before it is needed.

    • Switch Solvents: Evaluate replacing DMSO with a less coordinating solvent like DMF. Perform a preliminary stability study in the new solvent by running an HPLC time course to ensure it is suitable for your experimental timeframe.

Experimental Workflow: Comparative Stability Assessment via HPLC

Stability_Workflow cluster_prep Solution Preparation cluster_analysis Time-Point Analysis cluster_eval Data Evaluation prep_dmso Prepare Stock in DMSO t0 T=0 hr Inject on HPLC prep_dmso->t0 prep_dmf Prepare Stock in DMF prep_dmf->t0 t_inc Incubate at RT (Protected from Light) t0->t_inc t_x T=2, 4, 8, 24 hr Inject on HPLC t_inc->t_x analyze Analyze Chromatograms t_x->analyze compare Compare % Area of Parent Peak vs. Degradant Peaks analyze->compare

Caption: Workflow for assessing platinum complex stability in different solvents.

Problem 2: The biological activity of my compound is lower than expected or inconsistent between batches.
  • Probable Cause: Inconsistent solution handling is a likely culprit. If solutions are prepared in DMSO and allowed to stand for varying amounts of time before being added to cell culture or an in vivo model, the actual concentration of the active dichloro species will vary. The DMSO-adducts may have a different pharmacological profile or reduced cell permeability.

  • Solution:

    • Standardize Solution Preparation: Implement a strict, standardized protocol (SOP) for solution preparation. This SOP should specify the solvent, concentration, and the maximum time allowed between dissolution and use.

    • Prepare Fresh: The most reliable practice is to prepare the solution immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, even when frozen.

    • Consider a Formulation Change: For in vivo studies, consider formulating the compound in a vehicle less reactive than pure DMSO, such as a co-solvent system (e.g., ethanol/water) or a lipid-based formulation, if solubility permits.

Degradation Pathway in DMSO

Degradation_Pathway cluster_products Degradation Products in DMSO parent [Pt(dach)Cl2] (Parent Compound) mono [Pt(dach)(DMSO)Cl]+ (Monosubstituted) parent->mono + DMSO - Cl- di [Pt(dach)(DMSO)2]2+ (Disubstituted) mono->di + DMSO - Cl-

Caption: Solvolysis of Dichloro(1,2-diaminocyclohexane)platinum(II) in DMSO.

Quantitative Stability Data Summary

The following table summarizes the general stability trends. Note that specific rates are highly dependent on concentration, temperature, and the presence of trace impurities.

SolventCoordinating AbilityGeneral Stability of Pt-Cl BondRecommended Max. Incubation at RT
DMSO High (via Sulfur)Low< 2 hours; use immediately
DMF Moderate (via Oxygen)Moderate< 8 hours; test for your conditions
Ethanol Low (via Oxygen)High> 24 hours (solubility may be limited)
Acetonitrile Low (via Nitrogen)High> 24 hours (solubility may be limited)

Technical Support Center: Synthesis and Purification of Dichloro(1,2-diaminocyclohexane)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis and purification of Dichloro(1,2-diaminocyclohexane)platinum(II), a critical intermediate in the production of platinum-based anticancer agents like Oxaliplatin. The information herein is curated for researchers, scientists, and professionals in drug development, emphasizing practical, field-tested solutions to common experimental challenges.

Troubleshooting Guide: Navigating Common Synthesis and Purification Hurdles

This section addresses specific issues that may arise during the synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II), offering probable causes and actionable solutions.

Q1: My reaction yield is significantly lower than the expected ~90%. What are the likely causes and how can I improve it?

Probable Causes:

  • Incomplete Reaction: The reaction between potassium tetrachloroplatinite (K₂PtCl₄) and 1,2-diaminocyclohexane may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or poor mixing.

  • Loss During Workup: The product is insoluble in water and methanol, and significant loss can occur during filtration and washing if not performed carefully.[1]

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of undesired side products and limit the yield of the target compound.

Step-by-Step Solutions:

  • Optimize Reaction Conditions:

    • Reaction Time: Ensure the reaction mixture is stirred for a minimum of three hours at room temperature to facilitate complete precipitation of the product.[1]

    • Temperature Control: Maintain a consistent room temperature throughout the reaction. Excursions to higher temperatures can promote the formation of side products.

    • Efficient Mixing: Use a magnetic stirrer and an appropriately sized stir bar to ensure the suspension is well-agitated, maximizing the interaction between the reactants.

  • Minimize Product Loss During Filtration:

    • Filter Paper Selection: Use a fine-porosity filter paper to prevent the loss of the finely precipitated product.

    • Thorough Washing: Wash the filtered product sequentially with water and then methanol to remove unreacted starting materials and soluble impurities.[1] Use cold solvents for washing to minimize any potential for product dissolution.

    • Careful Transfer: Account for all product during transfers between vessels.

  • Verify Stoichiometry:

    • Accurately weigh both the potassium tetrachloroplatinite and 1,2-diaminocyclohexane to ensure a 1:1 molar ratio.

Q2: The color of my crude product is off-white or grayish instead of the expected yellow. What does this indicate and how can it be rectified?

Probable Cause:

  • Presence of Platinum(II) Byproducts: An off-color appearance can suggest the presence of impurities, such as hydroxo-bridged dimeric platinum complexes or other platinum species formed during the reaction.[2] In subsequent steps towards oxaliplatin, this could also indicate contamination with platinum(II) mono- and diiodo complexes if iodide salts were used.[3]

Step-by-Step Solution: Purification via Recrystallization

A robust purification step is necessary to remove these colored impurities. A common and effective method is dissolution in dimethylformamide (DMF) followed by precipitation.

  • Dissolution: Dissolve the crude product in a minimal amount of high-purity DMF. The desired product is soluble in DMF, while many impurities may not be.[1]

  • Filtration: Filter the DMF solution to remove any insoluble materials.

  • Precipitation: Add three volumes of methanol or 0.1 N HCl to the filtrate to precipitate the purified Dichloro(1,2-diaminocyclohexane)platinum(II).[1]

  • Isolation and Drying: Collect the purified product by filtration, wash with methanol, and dry thoroughly in an oven.[1] This process should yield a product with the correct yellow coloration.

Q3: I'm experiencing difficulty with the purification process; my product won't fully dissolve or crashes out of solution too quickly. How can I optimize the recrystallization?

Probable Causes:

  • Solvent Selection: The choice of solvent is critical. While the compound is soluble in DMF, its solubility in other common organic solvents is limited.

  • Temperature Control: Recrystallization is highly dependent on temperature. Heating can improve solubility, but excessive heat can also lead to degradation and the formation of byproducts, a known issue with related platinum complexes like oxaliplatin.[2][3]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of fine, impure crystals instead of larger, purer ones.

Step-by-Step Solutions:

  • Systematic Solvent Screening:

    • If the standard DMF/methanol system is problematic, consider exploring other solvent/anti-solvent combinations. However, the DMF/methanol or DMF/HCl system is well-documented for this compound.[1]

  • Controlled Dissolution and Precipitation:

    • Gentle Heating: When dissolving the crude product in DMF, gentle warming can be applied, but avoid high temperatures to prevent degradation.

    • Slow Addition of Anti-Solvent: Add the methanol or 0.1 N HCl dropwise to the DMF solution while stirring. This gradual addition promotes the formation of well-defined, pure crystals.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then consider further cooling in an ice bath to maximize the yield of the purified product.

Visualizing the Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification K2PtCl4 Potassium Tetrachloroplatinite (K₂PtCl₄) Reaction Aqueous Reaction (3 hrs, Room Temp) K2PtCl4->Reaction DACH 1,2-Diaminocyclohexane DACH->Reaction Filtration Filtration and Washing (Water, Methanol) Reaction->Filtration Crude Crude Dichloro(1,2-diaminocyclohexane)platinum(II) Filtration->Crude Dissolution Dissolve in DMF Crude->Dissolution Precipitation Precipitate with Methanol or 0.1 N HCl Dissolution->Precipitation Final_Filtration Filtration and Drying Precipitation->Final_Filtration Pure Pure Dichloro(1,2-diaminocyclohexane)platinum(II) Final_Filtration->Pure

Caption: Workflow for the synthesis and purification of Dichloro(1,2-diaminocyclohexane)platinum(II).

Frequently Asked Questions (FAQs)

What are the primary byproducts to look out for in this synthesis?

The most common impurities include unreacted starting materials (K₂PtCl₄ and 1,2-diaminocyclohexane) and hydroxo-bridged dimeric platinum complexes.[2] The formation of these dimers can be promoted by pH changes and the presence of water.

How can I reliably assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity and detecting the presence of impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any organic impurities.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular weight of the product.[4]

  • Elemental Analysis: This provides the percentage composition of C, H, N, and Cl, which can be compared to the theoretical values.

Table 1: Common Impurities and Analytical Detection
Impurity/ByproductPotential SourceRecommended Analytical Method
Unreacted K₂PtCl₄Incomplete reactionHPLC, Colorimetric tests for Pt(II)
Unreacted 1,2-diaminocyclohexaneIncorrect stoichiometry¹H NMR, GC-MS
Hydroxo-bridged Pt dimersSide reaction in aqueous mediaHPLC, ESI-MS
Other Pt speciesSide reactions, degradationHPLC
What are the key safety considerations for this procedure?

Platinum compounds, including the starting materials and the final product, are potent sensitizers and can cause allergic reactions upon skin contact or inhalation.[5] They are also considered hazardous substances.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhaling any dust or aerosols.

  • Waste Disposal: Dispose of all platinum-containing waste according to your institution's hazardous waste guidelines.

Troubleshooting Decision Tree

Start Problem Encountered LowYield Low Yield? Start->LowYield OffColor Off-Color Product? Start->OffColor PurificationIssues Purification Issues? Start->PurificationIssues LowYield->OffColor No CheckReaction Check Reaction Time & Stoichiometry LowYield->CheckReaction Yes OffColor->PurificationIssues No Recrystallize Recrystallize from DMF/Methanol OffColor->Recrystallize Yes OptimizeCooling Optimize Cooling Rate PurificationIssues->OptimizeCooling Yes CheckSolvent Verify Solvent Purity PurificationIssues->CheckSolvent ImproveFiltration Improve Filtration Technique CheckReaction->ImproveFiltration

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

Long-term storage and stability of Dichloro(1,2-diaminocyclohexane)platinum(II) solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dichloro(1,2-diaminocyclohexane)platinum(II), a key intermediate in the synthesis of Oxaliplatin and a compound of significant interest in anticancer research. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. Here, we address common challenges and provide in-depth, field-proven insights to support the accuracy and reproducibility of your work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the long-term storage and stability of Dichloro(1,2-diaminocyclohexane)platinum(II) solutions.

Q1: What is the recommended solvent for dissolving Dichloro(1,2-diaminocyclohexane)platinum(II) for long-term storage?

A1: The choice of solvent is critical for the stability of platinum-based compounds. For Dichloro(1,2-diaminocyclohexane)platinum(II), it is crucial to avoid solvents containing chloride ions, such as saline solutions.[1] The presence of excess chloride can lead to the formation of inactive platinum species and affect the compound's efficacy. The recommended solvent for creating stock solutions and for further dilutions is 5% Dextrose Injection, USP.[2][3] This is because dextrose is a non-ionic and non-coordinating solvent that minimizes the risk of ligand exchange reactions.[3] For research applications requiring organic solvents, Dimethyl Sulfoxide (DMSO) can be used, as it has been shown to dissolve related platinum complexes by substituting one chloride ion.[4] However, the long-term stability in DMSO should be carefully evaluated for your specific experimental conditions.

Q2: What are the optimal storage conditions (temperature and light) for Dichloro(1,2-diaminocyclohexane)platinum(II) solutions?

A2: Proper storage is paramount to prevent degradation. Here's a summary of recommended conditions:

ConditionRecommendationRationale
Temperature Refrigeration at 2-8°C (36-46°F) is recommended for both reconstituted and diluted solutions to ensure stability for up to 24 hours.[2] Some studies have shown stability for at least 14 days at 4°C.[5] Do not freeze the solutions.[2]Lower temperatures slow down the rate of potential degradation reactions. Freezing can cause cryoconcentration and potential precipitation of the compound.
Light Exposure While some studies indicate that protection from light is not strictly required for diluted solutions, it is good practice to store stock solutions and long-term samples protected from light.[2][5]Platinum compounds can be sensitive to light, which can catalyze degradation pathways. Storing in amber vials or wrapping containers in foil is a prudent measure.
Container Type Polyvinyl chloride (PVC), polyethylene, and polypropylene infusion bags have been shown to be suitable for storing diluted solutions.[5]These materials are chemically inert and do not interact with the platinum complex.
Q3: How long can I store a diluted solution of Dichloro(1,2-diaminocyclohexane)platinum(II)?

A3: The stability of diluted solutions depends on the concentration and storage temperature. After final dilution with 5% Dextrose Injection, the solution is stable for up to 6 hours at room temperature (20-25°C or 68-77°F) or up to 24 hours under refrigeration (2-8°C or 36-46°F).[2] For longer-term studies, one study demonstrated that solutions of oxaliplatin (a closely related compound) at concentrations of 0.2 and 1.3 mg/mL in 5% dextrose injection were stable for at least 14 days at both 4°C and 20°C.[5]

Q4: Are there any known incompatibilities I should be aware of when working with these solutions?

A4: Yes, there are several critical incompatibilities:

  • Chloride-containing solutions: Do not dilute with saline or other solutions containing chloride ions.[1]

  • Alkaline solutions: Alkaline medications or media will negatively impact the stability of the compound.[1][6]

  • Aluminum: Do not use needles or intravenous administration sets containing aluminum parts, as aluminum can cause degradation of platinum compounds.[2][6]

  • Other drugs: Do not mix with other medicinal products in the same infusion bag or line unless compatibility has been established.[1]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: I observe a color change or precipitation in my solution upon storage.
  • Potential Cause: This is a primary indicator of chemical degradation or precipitation of the platinum complex. Degradation can be accelerated by improper storage temperature, exposure to light, or use of an incorrect solvent.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately confirm that the solution has been stored at the recommended temperature (2-8°C) and protected from light.

    • Check Solvent and pH: Ensure the correct solvent (e.g., 5% Dextrose) was used and that the pH of the solution has remained stable.[5]

    • Visual Inspection: Carefully inspect for any particulate matter.

    • Analytical Confirmation: If possible, use High-Performance Liquid Chromatography (HPLC) to assess the concentration and purity of the compound remaining in the solution.[5][7]

  • Preventative Measures: Always prepare fresh dilutions for critical experiments. If storing solutions, strictly adhere to the recommended temperature, light, and solvent conditions.

Issue 2: My experimental results are inconsistent or show reduced compound activity.
  • Potential Cause: A loss of potency is often due to the degradation of the active platinum complex. This can occur even without visible changes in the solution. The primary degradation pathway for platinum(II) complexes in aqueous solution is aquation, where a chloride ligand is replaced by a water molecule.[8] This aquated species is more reactive and can interact with other components in your experimental system, leading to inactivation.

  • Troubleshooting Workflow:

    A workflow to troubleshoot inconsistent experimental results.

  • Expert Insight: The intracellular environment has a lower chloride concentration than the extracellular fluid, which favors the aquation of platinum drugs, leading to their activation and binding to DNA.[8] However, premature aquation in your stock solution can lead to degradation before it reaches its target.

Issue 3: I'm having trouble dissolving the Dichloro(1,2-diaminocyclohexane)platinum(II) powder.
  • Potential Cause: While Dichloro(1,2-diaminocyclohexane)platinum(II) is soluble in water, achieving higher concentrations can be challenging. The powder form may also be affected by humidity.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. Avoid excessive heat, which can accelerate degradation.

    • Solvent Choice: For research purposes where an aqueous solution is not strictly necessary, consider using a small amount of DMSO to create a concentrated stock, which can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as it can have its own biological effects.

    • Particle Size: If you are working with a crystalline solid, gently grinding it to a finer powder (in a controlled environment to avoid contamination and inhalation) can increase the surface area and improve the dissolution rate.

III. Experimental Protocols

Protocol 1: Preparation of a Standardized Dichloro(1,2-diaminocyclohexane)platinum(II) Stock Solution
  • Materials:

    • Dichloro(1,2-diaminocyclohexane)platinum(II) powder

    • Sterile 5% Dextrose Injection, USP

    • Sterile, amber-colored volumetric flasks or vials

    • Calibrated analytical balance

    • Sterile, non-aluminum containing syringes and needles

  • Procedure:

    • Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of Dichloro(1,2-diaminocyclohexane)platinum(II) powder.

    • Transfer the powder to a sterile amber volumetric flask.

    • Add a portion of the 5% Dextrose solution to the flask, approximately 50-70% of the final volume.

    • Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer at a low setting or a sonicating water bath for a short period.

    • Once fully dissolved, add 5% Dextrose solution to the final volume mark.

    • Invert the flask several times to ensure a homogenous solution.

    • Filter the solution through a 0.22 µm sterile filter into a sterile, light-protected storage container.

    • Label the container with the compound name, concentration, solvent, date of preparation, and storage conditions.

    • Store at 2-8°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework. Specific parameters should be optimized for your system.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol is typically used. The exact composition and gradient will need to be optimized.

  • Sample Preparation:

    • At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the stored solution.

    • Dilute the aliquot to a suitable concentration within the linear range of the calibration curve using the mobile phase.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram at a wavelength where the platinum complex has maximum absorbance (typically in the 210-340 nm range).[7]

    • The peak area of the parent compound is used to quantify its concentration. A decrease in the peak area over time, or the appearance of new peaks, indicates degradation.

  • Data Interpretation: Calculate the percentage of the initial concentration remaining at each time point. A solution is generally considered stable if it retains >90% of its initial concentration.

IV. Degradation Pathways and Mechanisms

Understanding the potential degradation of Dichloro(1,2-diaminocyclohexane)platinum(II) is crucial for interpreting experimental results.

G A Dichloro(1,2-diaminocyclohexane)platinum(II) [Pt(DACH)Cl2] B Aquated Intermediate [Pt(DACH)Cl(H2O)]+ A->B Aquation (low Cl- conc.) C Diaquated Species [Pt(DACH)(H2O)2]2+ B->C Further Aquation D Inactive Polymeric Species or Precipitation B->D E Interaction with Buffers/Media Components B->E C->D C->E

Potential degradation pathways of Dichloro(1,2-diaminocyclohexane)platinum(II) in aqueous solution.

The primary mechanism of degradation in an aqueous environment with low chloride concentration is aquation , where water molecules displace the chloride ligands.[8] The resulting aquated species are more reactive and can undergo further reactions, such as forming inactive bridged hydroxo-dimers or polymers, or reacting with components of the experimental media, leading to a loss of the desired biological activity.

V. References

  • Vandenbroucke, J., et al. (2009). Physicochemical stability of oxaliplatin in 5% dextrose injection stored in polyvinyl chloride, polyethylene, and polypropylene infusion bags. American Journal of Health-System Pharmacy, 66(20), 1834-1837. --INVALID-LINK--

  • GlobalRPH. (2017). Eloxatin® (Oxaliplatin). --INVALID-LINK--

  • European Medicines Agency. (2021). Oxaliplatin 5mg/ml concentrate for solution for infusion - Summary of Product Characteristics (SmPC). --INVALID-LINK--

  • medac GmbH. (2022). Oxaliplatin medac 5 mg/ml concentrate for solution for infusion. --INVALID-LINK--

  • Drugs.com. (2023). Oxaliplatin Monograph for Professionals. --INVALID-LINK--

  • Johnstone, T. C., et al. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 116(5), 3436–3486. --INVALID-LINK--

  • Dilruba, S., & Kalayda, G. V. (2016). Platinum-based drugs: past, present and future. Cancer Chemotherapy and Pharmacology, 77(6), 1103–1124. --INVALID-LINK--

  • Roat, M. A., & Williams, M. E. (2012). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Future Medicinal Chemistry, 4(13), 1689-1701. --INVALID-LINK--

  • Schwartz, P., et al. (1977). Preparation and antitumor evaluation of water-soluble derivatives of dichloro(1,2-diaminocyclohexane)platinum(II). Cancer Treatment Reports, 61(8), 1519-1525. --INVALID-LINK--

  • Rona, H., et al. (2023). Sustainability-based comparative stability of oxaliplatin plus leucovorin and 5-fluorouracil in infusion bags with application to plasma and colonic media samples. Scientific Reports, 13(1), 21535. --INVALID-LINK--

  • Hall, M. D., et al. (2007). Basis for Design and Development of Platinum(IV) Anticancer Complexes. Journal of Medicinal Chemistry, 50(15), 3403–3411. --INVALID-LINK--

  • Zhang, J., et al. (2020). Determination of Oxaliplatin by a UHPLC-MS/MS Method: Application to Pharmacokinetics and Tongue Tissue Distribution Studies in Rats. Molecules, 25(18), 4238. --INVALID-LINK--

  • Sigma-Aldrich. Dichloro(1,2-diaminocyclohexane)platinum(II). --INVALID-LINK--

  • Zhang, C. X., et al. (2016). The drug-resistance mechanisms of five platinum-based antitumor agents. Frontiers in Pharmacology, 7, 124. --INVALID-LINK--

  • Trzepiński, J., et al. (2021). Platinum-based drugs for cancer therapy and anti-tumor strategies. International Journal of Molecular Sciences, 22(16), 8886. --INVALID-LINK--

  • Santa Cruz Biotechnology. Dichloro(1,2-diaminocyclohexane)platinum(II). --INVALID-LINK--

  • Hrichi, H., et al. (2021). Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. Current Pharmaceutical Analysis, 18(5), 450-469. --INVALID-LINK--

  • ResearchGate. Degradation paths for 1,2-DCA. --INVALID-LINK--

  • BLD Pharmatech. Dichloro(1,2-diaminocyclohexane)platinum(II). --INVALID-LINK--

  • ResearchGate. Different degradation pathways of 1,2-DCA. --INVALID-LINK--

  • Coluccia, M., et al. (2003). Platinum (II) Complexes with Stereochemically-defined Thiepane Dioxide Diamine Ligands as Anticancer Drugs. Anticancer Research, 23(2A), 1151-1156. --INVALID-LINK--

References

Technical Support Center: Preventing Instability and Precipitation of Platinum-Based Drugs in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Researchers utilizing platinum-based compounds, particularly those from the diaminocyclohexane (DACH) family like oxaliplatin, frequently encounter a frustrating experimental hurdle: the formation of a precipitate upon introduction of the drug into cell culture media. This phenomenon not only compromises the accuracy and reproducibility of in vitro assays but also points to a critical underlying issue of chemical instability. This guide provides a deep dive into the mechanisms driving this precipitation and offers robust, field-proven protocols to ensure the stability and efficacy of your platinum compounds in experimental settings.

The core issue often stems from the reaction of the parent compound, oxaliplatin, with the high-chloride environment typical of most cell culture media (e.g., RPMI, DMEM). This reaction leads to the displacement of the oxalate ligand and the formation of its active, yet less stable, derivative: Dichloro(1,2-diaminocyclohexane)platinum(II) , or Pt(dach)Cl₂.[1][2][3] Understanding and controlling this conversion is paramount for successful experimentation.

Frequently Asked Questions (FAQs): The Chemistry Behind the Precipitation

This section addresses the fundamental chemical principles governing the stability of DACH-platinum compounds in aqueous and biological solutions.

Q1: What is the relationship between Oxaliplatin and Dichloro(1,2-diaminocyclohexane)platinum(II)?

A1: Oxaliplatin is a stable prodrug. Its cytotoxic activity is initiated after it undergoes non-enzymatic conversion in physiologic solutions, where the oxalate ligand is displaced.[4][5] In the high-chloride environment of cell culture media, oxaliplatin degrades, forming a monochloro intermediate ([Pt(dach)oxCl]⁻) and ultimately the active dichloro species, Dichloro(1,2-diaminocyclohexane)platinum(II) (Pt(dach)Cl₂).[1][6] This conversion is essential for the drug's anti-cancer activity, as Pt(dach)Cl₂ is the species that forms DNA adducts, inhibiting replication and transcription.[2][7]

Diagram 1: Chemical Transformation Pathway

Oxaliplatin Oxaliplatin (Stable Prodrug) Intermediate [Pt(dach)oxCl]⁻ (Monochloro Intermediate) Oxaliplatin->Intermediate + Cl⁻ FinalProduct Pt(dach)Cl₂ Dichloro(1,2-diaminocyclohexane)platinum(II) (Active, Less Soluble Species) Intermediate->FinalProduct + Cl⁻ - Oxalate Media Cell Culture Medium (High Chloride Concentration) cluster_prep Stock Solution Preparation (Aseptic) cluster_exp Day of Experiment weigh 1. Weigh Oxaliplatin Powder dissolve 2. Dissolve in Sterile H₂O or 5% Dextrose weigh->dissolve sonicate 3. Vortex / Sonicate to Dissolve dissolve->sonicate filter 4. Sterile Filter (0.22 µm) sonicate->filter aliquot 5. Aliquot into Cryovials filter->aliquot store 6. Store at -80°C aliquot->store thaw A. Thaw ONE Aliquot of Stock Solution dilute C. Add Stock Dropwise to Swirling Media (Prepare Immediately Before Use) thaw->dilute warm_media B. Pre-warm Cell Culture Media to 37°C warm_media->dilute treat D. Add Medicated Media to Cells dilute->treat

References

Technical Support Center: Scaling Up the Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) for Preclinical Trials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this critical platinum-based anticancer agent for preclinical evaluation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up process.

I. Introduction to the Scale-Up of Dichloro(1,2-diaminocyclohexane)platinum(II) Synthesis

Dichloro(1,2-diaminocyclohexane)platinum(II), the parent complex of the widely used anticancer drug oxaliplatin, is a crucial active pharmaceutical ingredient (API) for preclinical studies.[1] Scaling up its synthesis from laboratory to preclinical quantities presents a unique set of challenges, including maintaining purity, ensuring batch-to-batch consistency, and adhering to safety and regulatory standards. This guide will address these challenges by providing practical, field-proven insights and solutions.

II. Troubleshooting Guide: Common Issues and Solutions in DACHPt Synthesis Scale-Up

This section addresses specific problems that may arise during the synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) in a question-and-answer format.

Question 1: We are observing a lower than expected yield of the final Dichloro(1,2-diaminocyclohexane)platinum(II) product. What are the potential causes and how can we improve it?

Answer:

Low yields during the scale-up of DACHPt synthesis can be attributed to several factors. A systematic approach to identify and resolve the issue is crucial.

  • Incomplete Reaction: The reaction between potassium tetrachloroplatinite (K₂PtCl₄) and 1,2-diaminocyclohexane (DACH) may not have gone to completion.

    • Solution: Ensure the molar ratio of K₂PtCl₄ to DACH is optimized. A slight excess of the less expensive DACH ligand can sometimes drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Product Loss During Filtration and Washing: The product, being a fine precipitate, can be lost during filtration if the filter paper porosity is too large.[2] Excessive washing can also lead to some product dissolving, especially if the wash solvent has some solubility for the product.

    • Solution: Use a filter with an appropriate pore size (e.g., a fine-porosity fritted glass filter or a suitable filter paper). Wash the product with minimal amounts of cold solvents in which the product is sparingly soluble, such as cold water and methanol, to remove impurities without significant product loss.[2]

  • Side Reactions: The formation of undesired platinum species can reduce the yield of the target compound.

    • Solution: Control the reaction temperature and pH. The reaction is typically carried out at room temperature.[2] Maintaining a consistent temperature is critical during scale-up. Ensure the quality of the starting materials, as impurities can catalyze side reactions.

Question 2: The purity of our scaled-up batch of Dichloro(1,2-diaminocyclohexane)platinum(II) is not meeting the required specifications. What are the likely impurities and how can we remove them?

Answer:

Maintaining high purity is paramount for preclinical trials. The common impurities in DACHPt synthesis include unreacted starting materials, byproducts, and residual solvents.

  • Unreacted K₂PtCl₄: This can be a common impurity if the reaction is incomplete.

    • Purification Step: Dichloro(1,2-diaminocyclohexane)platinum(II) has low solubility in water, while K₂PtCl₄ is soluble.[2] Thoroughly washing the precipitate with deionized water will effectively remove unreacted K₂PtCl₄.

  • Polymeric Platinum Species: These can form as byproducts.

    • Purification Step: Purification can be achieved by dissolving the crude product in a suitable solvent like dimethylformamide (DMF), filtering to remove any insoluble impurities, and then precipitating the purified product by adding a less polar solvent like methanol or a dilute acid solution.[2]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, methanol) can be trapped in the final product.

    • Solution: Dry the final product under high vacuum at a controlled temperature. The drying time and temperature should be optimized to remove residual solvents without causing thermal decomposition of the product. Characterization by Gas Chromatography (GC) or ¹H NMR spectroscopy can confirm the absence of residual solvents.

Question 3: We are facing difficulties with the filtration of the Dichloro(1,2-diaminocyclohexane)platinum(II) precipitate. The filtration is very slow. How can we improve the filtration rate?

Answer:

Slow filtration is a common bottleneck in scaling up precipitation reactions. This is often due to the formation of very fine particles.

  • Particle Size: The reaction conditions can influence the particle size of the precipitate.

    • Solution:

      • Controlled Addition: Add the 1,2-diaminocyclohexane solution slowly to the potassium tetrachloroplatinite solution with vigorous stirring. This can promote the growth of larger crystals.

      • Aging the Precipitate: Allowing the precipitate to stir in the mother liquor for a period (aging) can lead to Oswald ripening, where smaller particles dissolve and redeposit onto larger particles, resulting in a more easily filterable solid.

      • Temperature Control: While the reaction is typically at room temperature, slight adjustments in temperature during precipitation might influence crystal growth. This should be carefully evaluated.

III. Frequently Asked Questions (FAQs)

This section provides answers to broader questions related to the scale-up synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II).

Q1: What are the critical safety precautions to consider when handling platinum compounds on a larger scale?

A1: Platinum compounds, including K₂PtCl₄ and the final DACHPt product, can be hazardous.[3][4] It is essential to implement stringent safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][6][7]

  • Respiratory Protection: Platinum salts can cause respiratory sensitization and allergic reactions.[4] Work in a well-ventilated fume hood and use a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols.[5]

  • Containment: For larger scale operations, consider using a glove box or other containment solutions to minimize exposure.[5]

  • Waste Disposal: Dispose of all platinum-containing waste according to institutional and regulatory guidelines.[6] This includes contaminated labware, filter papers, and mother liquor.

Q2: What are the key considerations for choosing starting materials for a preclinical batch of Dichloro(1,2-diaminocyclohexane)platinum(II)?

A2: The quality of your starting materials directly impacts the purity and yield of your final product.

  • Potassium Tetrachloroplatinite (K₂PtCl₄): Use a high-purity grade. The presence of other platinum group metals can lead to impurities in the final product that are difficult to remove.

  • 1,2-Diaminocyclohexane (DACH): This ligand exists as different isomers (cis and trans) and enantiomers (R,R and S,S for the trans isomer). For the synthesis of the active component of oxaliplatin, the trans-(1R,2R)-diaminocyclohexane isomer is typically used.[8] Ensure you are using the correct isomer with high chemical and enantiomeric purity.

  • Solvents: Use high-purity, anhydrous solvents where necessary to prevent side reactions.

Q3: What analytical methods are essential for characterizing the final Dichloro(1,2-diaminocyclohexane)platinum(II) product for preclinical use?

A3: Comprehensive characterization is required to ensure the identity, purity, and consistency of the API.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the organic ligand and the overall complex.

    • ¹⁹⁵Pt NMR Spectroscopy: To confirm the platinum coordination environment.

    • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the complex.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Elemental Analysis (CHN and Pt): To confirm the elemental composition of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the complex.

Q4: What are the key principles of Good Manufacturing Practice (GMP) that should be considered even at the preclinical scale-up stage?

A4: While full GMP compliance is required for clinical trial materials, adopting GMP principles early on is highly recommended.[4][9]

  • Documentation: Maintain detailed batch records for every synthesis, documenting all starting materials, reaction conditions, and analytical results.[2][4]

  • Traceability: Ensure all materials and reagents are traceable to their source.

  • Quality Control: Establish clear specifications for starting materials, intermediates, and the final product, and test each batch to ensure it meets these specifications.[9]

  • Process Validation: As you scale up, ensure the process is reproducible and consistently yields a product of the desired quality.[9]

IV. Experimental Protocols

A. Scaled-Up Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

Materials:

  • Potassium tetrachloroplatinite (K₂PtCl₄)

  • trans-1,2-Diaminocyclohexane (DACH)

  • Deionized water

  • Methanol

Procedure:

  • In a suitable reaction vessel, dissolve potassium tetrachloroplatinite (1 equivalent) in deionized water.

  • In a separate vessel, dissolve trans-1,2-diaminocyclohexane (1 equivalent) in deionized water.

  • Slowly add the DACH solution to the stirred K₂PtCl₄ solution at room temperature over a period of 1-2 hours.

  • A yellow precipitate of Dichloro(1,2-diaminocyclohexane)platinum(II) will form.

  • Continue stirring the mixture at room temperature for an additional 3-4 hours to ensure the reaction goes to completion.[2]

  • Collect the precipitate by filtration using a Buchner funnel with a suitable filter paper.

  • Wash the precipitate sequentially with cold deionized water and then with cold methanol to remove unreacted starting materials and byproducts.[2]

  • Dry the product under high vacuum at 40-50 °C to a constant weight.

B. Purification of Dichloro(1,2-diaminocyclohexane)platinum(II)

Procedure:

  • Suspend the crude Dichloro(1,2-diaminocyclohexane)platinum(II) in dimethylformamide (DMF) and stir until it dissolves completely.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add methanol (typically 3 volumes) to the filtrate with stirring to precipitate the purified product.[2]

  • Collect the purified precipitate by filtration.

  • Wash the precipitate with a small amount of methanol.

  • Dry the final product under high vacuum at 40-50 °C.

V. Visualization of Workflows

A. Synthesis Workflow

SynthesisWorkflow K2PtCl4 K₂PtCl₄ Solution Reaction Reaction Vessel (Stirring, RT) K2PtCl4->Reaction DACH DACH Solution DACH->Reaction Precipitation Precipitation of DACHPt Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying FinalProduct Pure DACHPt Drying->FinalProduct

Caption: A flowchart illustrating the key stages in the synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II).

B. Troubleshooting Logic

TroubleshootingLogic Problem Low Yield or Purity Issue IncompleteReaction Incomplete Reaction? Problem->IncompleteReaction ProductLoss Product Loss? Problem->ProductLoss Impurity Impurity Present? Problem->Impurity OptimizeRatio Optimize Reactant Ratio & Reaction Time IncompleteReaction->OptimizeRatio Yes ImproveFiltration Improve Filtration/ Washing Technique ProductLoss->ImproveFiltration Yes Purify Perform Purification Step Impurity->Purify Yes

Caption: A decision-making diagram for troubleshooting common issues in DACHPt synthesis.

VI. Quantitative Data Summary

ParameterTypical Value/RangeNotes
Yield (Crude) 80-95%Highly dependent on reaction conditions and handling.
Yield (Purified) 60-80%Purification step will result in some product loss.
Purity (by HPLC) > 99%Target for preclinical batches.
Reaction Temperature Room Temperature (20-25 °C)Exotherms should be monitored during scale-up.
Reaction Time 3-6 hoursMonitor by TLC or HPLC for completion.

VII. References

  • The platinum-based anticancer drugs which are currently undergoing... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Platinum - ESPI Metals. (n.d.). Retrieved from --INVALID-LINK--

  • Safety Data Sheet: Platinum - Carl ROTH. (n.d.). Retrieved from --INVALID-LINK--

  • Good Manufacturing Practices (GMP) for APIs - The Pharma Master. (2024, May 26). Retrieved from --INVALID-LINK--

  • Take These Steps to Avoid Being Poisoned by Platinum Scrap - Specialty Metals. (2023, July 6). Retrieved from --INVALID-LINK--

  • Platinum (IV) Oxide - Safety Data Sheet. (2015, June 15). Retrieved from --INVALID-LINK--

  • Synthesis of Dichloro (1,2-diaminocyclohexane)platinum (II) - PrepChem.com. (n.d.). Retrieved from --INVALID-LINK--

  • Safety Data Sheet: Platinum - Carl ROTH. (n.d.). Retrieved from --INVALID-LINK--

  • Dichloro(1,2-Diaminocyclohexane)Platinum(II) (DACHPt) Loaded Polymer Micelles with Cross-Linked Core: Preparation and Characterization - PMC - NIH. (2014, October 3). Retrieved from --INVALID-LINK--

  • US8637692B2 - Process for preparation of 1,2-diamino-cyclohexane-platinum (II) complexes - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: HPLC Purity Analysis of Dichloro(1,2-diaminocyclohexane)platinum(II) (Oxaliplatin)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purity analysis of Dichloro(1,2-diaminocyclohexane)platinum(II), commonly known as Oxaliplatin. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) for the quality control and stability assessment of this critical antineoplastic agent.

As a platinum-based compound, Oxaliplatin presents unique analytical challenges.[1][2] Its purity is paramount to its safety and efficacy, necessitating robust and reliable analytical methods to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products. This center provides field-proven insights and systematic troubleshooting strategies to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the HPLC analysis of Oxaliplatin.

Q1: What constitutes a standard HPLC method for Oxaliplatin purity analysis?

A typical method is a Reverse-Phase HPLC (RP-HPLC) approach with UV detection, often based on pharmacopeial monographs such as the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.).[3][4] Key parameters include:

  • Column: An octadecylsilyl silica gel column (L1 packing, C18), commonly with dimensions of 250 mm x 4.6 mm and a 5 µm particle size, is standard.[1][4][5][6]

  • Mobile Phase: A buffered aqueous solution mixed with an organic modifier is typical. For example, a mixture of aqueous potassium dihydrogen phosphate buffer with an ion-pairing agent like sodium heptanesulfonate, adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid, and acetonitrile is frequently used.[3][7] A common ratio is Acetonitrile:Buffer (20:80 v/v).[3][7] The acidic pH is crucial for ensuring the consistent ionization state of the analyte and impurities, leading to reproducible retention times and sharp peak shapes.

  • Detection: UV detection is standard, with wavelengths typically set between 210 nm and 255 nm.[3][4][8]

  • Flow Rate: A flow rate of 1.0 to 2.0 mL/min is generally employed.[3][6]

  • Temperature: Column temperature is often controlled, for instance, at 40 °C, to ensure retention time stability.[3]

Q2: How should I prepare samples and standards for analysis?

Both the substance to be examined and the reference standard should be dissolved in a suitable solvent, which is often water.[3] It is critical to inject the solution promptly after preparation, as Oxaliplatin can be unstable under certain conditions. The European Pharmacopoeia, for instance, specifies injecting the test solution within 20 minutes of its preparation.[3] Vigorous shaking and brief sonication may be necessary to ensure complete dissolution.[3][4]

Q3: What are the common impurities associated with Oxaliplatin?

Pharmacopeias list several specified impurities that must be monitored. These include:

  • Impurity A (Oxalic acid): A process-related impurity.[3]

  • Impurity B (Diaqua(1,2-diaminocyclohexane)platinum(II)): A degradation product.[3]

  • Impurity C ((SP-4-2)-dichloro[(1S,2S)-cyclohexane-1,2-diamine]platinum(II)): A stereoisomer of the active substance.[3]

  • Dichloro(1,2-diaminocyclohexane)platinum(II) (Pt(dach)Cl2): A final degradation product, especially in the presence of chloride ions.[9]

Reference standards for these impurities are available from pharmacopeial bodies (e.g., USP, EDQM) and are essential for positive identification and system suitability checks.

Q4: Why are forced degradation studies necessary for an Oxaliplatin HPLC method?

Forced degradation, or stress testing, is a regulatory requirement under ICH guideline Q2(R1) and is fundamental to developing a stability-indicating analytical method.[5][6] The purpose is to intentionally degrade the API under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[10] This ensures that the HPLC method can effectively separate the intact drug from any degradants that might form during manufacturing, storage, or administration, thereby guaranteeing that the method is specific and truly reflects the stability of the product. Studies have identified degradation products like the monochloro monooxalato complex in the presence of chloride, which underscores the importance of this process.[9]

Reference Experimental Protocol (Based on Ph. Eur. Methodology)

This protocol provides a detailed, step-by-step example for determining related substances in Oxaliplatin.

Apparatus and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Column Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile R : Buffer Solution (20:80 v/v)
Buffer Solution Dissolve 1.36 g of potassium dihydrogen phosphate R and 1.0 g of sodium heptanesulfonate R in 1000 mL of water R. Adjust to pH 3.0 ± 0.05 with phosphoric acid R.
Flow Rate 2.0 mL/min[3][7]
Column Temp. 40 °C[3]
Detection Spectrophotometer at 215 nm[3][7]
Injection Vol. 20 µL[3][7]
Run Time Approx. 2.5 times the retention time of Impurity B[3][7]
Solution Preparation
  • Test Solution: Accurately weigh and dissolve 100.0 mg of the Oxaliplatin sample in water R and dilute to 50.0 mL with the same solvent. Use vigorous shaking and brief sonication if necessary. Prepare immediately before use.[3]

  • Reference Solution (for Impurity B): Prepare a solution of Oxaliplatin Impurity B CRS in a mixture of methanol R and water R as specified in the relevant monograph.[3]

  • System Suitability Solution: A solution containing Impurity B and Impurity E (a degradation product formed in situ) is prepared to verify the resolution of the system.[3]

System Suitability Requirements

Before analysis, the chromatographic system must meet predefined criteria to ensure its performance.

  • Resolution: The resolution between the peaks due to Impurity B and Impurity E in the system suitability chromatogram must be a minimum of 7.0.[3][7]

  • Tailing Factor: The USP monograph specifies a tailing factor between 0.8 and 2.0 for the Oxaliplatin peak.[4]

  • Reproducibility (RSD): The relative standard deviation of replicate injections of a standard solution should not be more than 2.0%.[4]

Visual Workflow for HPLC Purity Analysis

The following diagram outlines the logical flow of the experimental procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation & Degassing equilibrate System Equilibration prep_mobile->equilibrate prep_std Standard & SST Solution Preparation sst_inject System Suitability Test (SST) Injection prep_std->sst_inject prep_sample Test Sample Preparation sample_inject Sample & Standard Injections prep_sample->sample_inject equilibrate->sst_inject sst_check Verify SST Criteria (Resolution, Tailing) sst_inject->sst_check sst_check->equilibrate SST Fails sst_check->sample_inject SST Passes integrate Peak Integration sample_inject->integrate calculate Calculate Impurity Levels (%) integrate->calculate report Final Report Generation calculate->report

Caption: Experimental workflow for Oxaliplatin HPLC analysis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues in HPLC analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)
SymptomPotential CausesRecommended Solutions
Peak Tailing (Asymmetrical peak with a trailing edge)1. Column Contamination/Degradation: Active sites on the silica backbone are exposed, causing secondary interactions. 2. Mobile Phase pH Incorrect: The pH is too close to the pKa of the analyte, causing mixed ionization states. 3. Column Overload: Injecting too much sample mass.[11] 4. Contaminated Guard Column: The guard column is saturated with strongly retained compounds.[12]1. Flush the column with a strong solvent (e.g., isopropanol). If unresolved, replace the column. 2. Ensure mobile phase pH is correctly prepared and is at least 2 units away from the analyte's pKa. 3. Reduce the injection volume or dilute the sample.[11] 4. Replace the guard column .[12]
Peak Fronting (Asymmetrical peak with a leading edge)1. Column Overload: Injecting too high a concentration or volume. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 3. Column Collapse/Channeling: Physical damage to the packed bed of the column.[12]1. Dilute the sample or decrease the injection volume. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Replace the column .
Problem 2: Unstable or Drifting Baseline
SymptomPotential CausesRecommended Solutions
Noisy Baseline (High frequency, random noise)1. Air Bubbles in System: Air trapped in the pump, detector, or lines.[11][13] 2. Contaminated Mobile Phase: Impurities or microbial growth in solvents. 3. Detector Lamp Failing: The UV lamp is nearing the end of its life.[11]1. Degas the mobile phase thoroughly using sonication or an online degasser. Purge the pump.[11][13] 2. Prepare fresh mobile phase using high-purity (HPLC grade) solvents and water. Filter all components. 3. Check lamp energy/hours and replace if necessary.
Drifting Baseline (Gradual, steady rise or fall)1. Inadequate Column Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase.[11] 2. Mobile Phase Composition Changing: Inconsistent mixing (for gradients) or evaporation of a volatile component. 3. Column Bleed: The stationary phase is degrading and eluting from the column.1. Increase the equilibration time before starting the analytical run.[11] 2. Prepare fresh mobile phase . Check pump mixer performance.[11] 3. Flush the column . If bleed is severe, the column may need replacement.
Problem 3: High or Fluctuating System Backpressure
SymptomPotential CausesRecommended Solutions
High Backpressure (Pressure exceeds normal operating range)1. Blockage in the System: Clogged in-line filter, guard column, or column inlet frit.[14] 2. Particulate Matter from Sample: Insufficiently filtered sample injected. 3. Mobile Phase Precipitation: Buffer salts precipitating due to high organic content or incompatibility.1. Systematically isolate the blockage: Disconnect components starting from the detector backwards. Replace the clogged part (e.g., in-line filter). 2. Filter all samples through a 0.22 or 0.45 µm syringe filter before injection. 3. Ensure mobile phase components are miscible . Use a seal wash for the pump when using high buffer concentrations.
Fluctuating Pressure (Cyclic or erratic pressure readings)1. Air in the Pump: Air bubbles trapped in the pump heads or check valves.[13] 2. Faulty Check Valves: Leaking or sticking pump check valves. 3. Pump Seal Failure: Worn or leaking pump seals.1. Purge the pump at a high flow rate to dislodge air. Ensure mobile phase is degassed.[12] 2. Clean or replace the check valves . 3. Replace the pump seals as part of routine maintenance.

Troubleshooting Decision Logic

Use this flowchart to guide your troubleshooting process when a chromatographic issue arises.

Troubleshooting_Tree start Chromatographic Problem (e.g., bad peak, drift) q_pressure Is System Pressure Abnormal? start->q_pressure q_peak_shape Is Peak Shape Poor? q_pressure->q_peak_shape No sol_pressure_high High Pressure: Check for Blockages (frit, column, tubing) q_pressure->sol_pressure_high Yes, High sol_pressure_fluct Fluctuating Pressure: Purge Pump, Check Valves/Seals q_pressure->sol_pressure_fluct Yes, Fluctuating q_retention Are Retention Times Shifting? q_peak_shape->q_retention No sol_peak_tail Tailing: Check Mobile Phase pH, Column Health, Sample Load q_peak_shape->sol_peak_tail Yes, Tailing sol_peak_split Split Peaks: Check for Column Void or Sample Prep Issue q_peak_shape->sol_peak_split Yes, Split/Fronting q_baseline Is Baseline Unstable? q_retention->q_baseline No sol_retention Shifting RT: Check Flow Rate, Mobile Phase Comp., Temp. q_retention->sol_retention Yes sol_baseline Unstable Baseline: Degas Mobile Phase, Check Detector Lamp q_baseline->sol_baseline Yes

Caption: A decision tree for systematic HPLC troubleshooting.

References

Addressing challenges in the purification of water-soluble DACHPt(II) complexes.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Water-Soluble DACH-Pt(II) Complexes

Introduction: The purification of water-soluble diaminocyclohexane (DACH) platinum(II) complexes, a critical class of anti-cancer agents, presents significant challenges that can impact yield, purity, and ultimately, therapeutic efficacy.[1][2] These complexes, including analogues of oxaliplatin and kiteplatin, are often synthesized in reactions that yield a mixture of isomers, unreacted starting materials, and degradation products.[3][4] Their water solubility, while beneficial for formulation, complicates traditional purification methods. This guide provides a comprehensive, experience-based resource for researchers, scientists, and drug development professionals to troubleshoot and overcome common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: My DACH-Pt(II) complex is water-soluble. Can I still use recrystallization?

A1: Yes, but with modified strategies. Direct recrystallization from water alone is often inefficient due to high solubility.[5] A more effective approach is to use a mixed-solvent system or an anti-solvent precipitation method.[6][7] This involves dissolving your crude product in a minimal amount of hot water and then adding a water-miscible organic solvent (like ethanol or isopropanol) in which the complex is poorly soluble to induce precipitation of the pure product.[8] The key is to find a solvent balance that keeps impurities dissolved while forcing your target complex to crystallize.[5]

Q2: What is the best general-purpose HPLC method for these complexes?

A2: A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common and effective starting point.[9] Platinum complexes are often polar, so a mobile phase consisting of a water/methanol or water/acetonitrile gradient is typically used.[10] To improve peak shape and retention, adding a low concentration of an ion-pairing agent or an acid like trifluoroacetic acid (TFA) to the mobile phase can be beneficial. Detection is usually performed via UV-Vis spectrophotometry (around 210-254 nm) or, for higher sensitivity and specificity, by coupling the HPLC to an ICP-MS detector to monitor the platinum isotope (m/z 195).[10][11]

Q3: My complex seems to be degrading during purification. What are the likely causes?

A3: DACH-Pt(II) complexes can be sensitive to heat, light, and pH.[12][13] Prolonged heating, such as during recrystallization from a high-boiling solvent, can lead to the reduction of Pt(II) to Pt(0), appearing as a black precipitate.[12] Some complexes are also sensitive to pH extremes. For instance, formulations prepared at a pH greater than 7.0 have shown instability, leading to precipitation over time.[1][2] It is crucial to conduct purification steps at controlled temperatures (e.g., using a water bath for heating) and to protect light-sensitive compounds from direct light.[13]

Q4: How can I separate the cis and trans isomers of my DACH-Pt(II) complex?

A4: The separation of geometric isomers is a significant challenge. While their polarity can be very similar, chromatographic methods are the most successful.

  • Column Chromatography: On silica gel, a carefully selected eluent system, often a mixture of chloroform and acetone, can achieve separation. The trans isomer is typically less polar and will elute first.[14]

  • HPLC: RP-HPLC with a shallow gradient and optimized mobile phase can often resolve isomeric peaks. The choice of stationary phase (C18, phenyl, etc.) can also influence selectivity.

Troubleshooting Guides

This section addresses specific experimental failures with a logical breakdown of causes and solutions.

Problem 1: Poor or No Crystal Formation During Recrystallization
  • Symptom: After cooling the solution, the product either remains fully dissolved or separates as an undesirable oil ("oiling out").[15]

  • Probable Cause & Explanation:

    • Solvent Choice is Too "Good": The complex is too soluble in the chosen solvent system, even at low temperatures. The solution is not supersaturated upon cooling, preventing crystallization.[5]

    • Insufficient Concentration: The initial solution was not saturated or near-saturated at the higher temperature, meaning not enough solute is present to exceed the solubility limit upon cooling.

    • "Oiling Out": This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution cools too rapidly. The compound separates as a supercooled liquid instead of forming an ordered crystal lattice.[15]

  • Suggested Solutions:

Solution IDActionRationale
TS1.1 Introduce an Anti-Solvent: To your hot aqueous solution, slowly add a miscible organic solvent in which your compound is insoluble (e.g., ethanol, isopropanol, acetone).[6][8] Add until slight turbidity appears, then add a drop of hot water to redissolve and allow to cool slowly.This systematically reduces the overall solvating power of the system, forcing the desired compound out of solution while impurities may remain dissolved.[7]
TS1.2 Slow Evaporation / Vapor Diffusion: Place your solution (in a solvent like acetonitrile) in a small, open vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether).[6]The anti-solvent will slowly diffuse into the primary solvent, gradually decreasing solubility and promoting the slow growth of high-quality crystals.[6]
TS1.3 Reduce Cooling Rate: Insulate the flask to ensure very slow cooling. Do not place it directly in an ice bath from a high temperature. Allow it to reach room temperature first.Slow cooling provides the necessary time for molecules to orient themselves into a stable crystal lattice rather than crashing out as an amorphous solid or oil.[15]
TS1.4 Scratch & Seed: Gently scratch the inside of the flask with a glass rod at the solution's surface. If you have a pure crystal, add a tiny amount ("seed crystal") to the cooled solution.Scratching creates microscopic imperfections on the glass that serve as nucleation sites for crystal growth. Seeding provides a template for crystallization to begin.
Problem 2: Poor Peak Resolution or Tailing in RP-HPLC
  • Symptom: Peaks are broad, tailing, or co-eluting, making quantification and isolation difficult.

  • Probable Cause & Explanation:

    • Secondary Interactions: The amine groups on the DACH ligand or other parts of the molecule can interact with residual free silanol groups on the silica-based C18 column, causing peak tailing.

    • Inadequate Mobile Phase: The mobile phase may not have the correct polarity or pH to effectively differentiate between your target compound and impurities. For ionic or highly polar compounds, standard reversed-phase conditions can be insufficient.[16]

    • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad, distorted peaks.

  • Suggested Solutions:

Solution IDActionRationale
TS2.1 Modify Mobile Phase pH: Add a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase. This will protonate the silanol groups on the column and the amine groups on the complex.Protonating the silanol groups suppresses their unwanted ionic interactions with the analyte. Protonating the analyte can also lead to more consistent retention behavior.
TS2.2 Adjust Gradient Slope: If peaks are co-eluting, decrease the gradient slope (i.e., make the increase in organic solvent percentage over time more gradual).A shallower gradient increases the residence time of the analytes on the column, providing more opportunity for separation based on subtle differences in hydrophobicity.[17]
TS2.3 Change Organic Modifier: Switch from methanol to acetonitrile (or vice versa).Methanol and acetonitrile have different selectivities and can alter the elution order or improve the resolution of closely eluting compounds.
TS2.4 Dilute the Sample: Reduce the concentration of your injected sample by a factor of 5 or 10.This ensures that the interaction with the stationary phase is in the linear range of the adsorption isotherm, preventing column overload and improving peak shape.

Visualized Workflows and Protocols

General Purification Strategy Decision Tree

This diagram outlines a logical path for selecting an appropriate purification method based on the initial purity and characteristics of the crude product.

G start Crude DACH-Pt(II) Complex check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity high_purity >95% Pure? check_purity->high_purity is_solid Is it a Solid? high_purity->is_solid Yes complex_mixture Complex Mixture / Isomers? high_purity->complex_mixture No recrystallize Recrystallization (Anti-Solvent Method) is_solid->recrystallize Yes final_product Pure Product (Verify Purity) is_solid->final_product No (Already Pure Oil) recrystallize->final_product column_chrom Column Chromatography (Silica or C18) column_chrom->final_product prep_hplc Preparative HPLC prep_hplc->final_product complex_mixture->column_chrom No complex_mixture->prep_hplc Yes

Caption: Decision tree for selecting a purification method.

Protocol 1: Anti-Solvent Recrystallization

This protocol is designed for purifying a water-soluble DACH-Pt(II) complex that is a solid at room temperature.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude complex (e.g., 1.0 g) in the minimum amount of hot deionized water (~60-80°C).[8] Stir until all solid material is dissolved. Causality: Using the minimum volume ensures the solution is saturated, which is critical for successful crystallization upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. Causality: This step prevents insoluble particles from being incorporated into the final crystalline product.

  • Anti-Solvent Addition: While the aqueous solution is still hot, slowly add a room-temperature, water-miscible anti-solvent (e.g., isopropanol) dropwise with continuous stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.

  • Clarification & Cooling: Add 1-2 drops of hot water to just redissolve the turbidity, creating a clear, supersaturated solution. Cover the flask and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator for several hours to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of cold anti-solvent to remove any residual soluble impurities.[5][18]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[18]

Protocol 2: Preparative RP-HPLC Purification

This protocol is for separating complex mixtures or achieving very high purity.

  • System Preparation:

    • Column: Preparative C18 column (e.g., 20 mm x 250 mm, 10 µm packing).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Mobile Phase B: 0.1% TFA in Methanol.

    • Equilibration: Equilibrate the column with 95% A / 5% B for at least 30 minutes at the desired flow rate (e.g., 10 mL/min).

  • Sample Preparation: Dissolve the crude product in Mobile Phase A or a water/methanol mixture to a concentration that avoids overloading (determined by analytical scale runs). Filter the sample through a 0.22 µm filter before injection.

  • Chromatography:

    • Injection: Inject the prepared sample onto the column.

    • Gradient: Run a shallow linear gradient. A typical starting point is 5% B to 50% B over 40 minutes. Causality: A shallow gradient is crucial for resolving compounds with similar retention times, such as isomers.[17]

    • Detection: Monitor the eluent at a suitable wavelength (e.g., 220 nm).

  • Fraction Collection: Collect fractions corresponding to the target peak(s) using an automated fraction collector.

  • Solvent Removal: Combine the fractions containing the pure product. Remove the organic solvent (methanol) and most of the water using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy powder. Causality: Lyophilization is a gentle drying method that avoids thermal degradation of the complex.

References

Validation & Comparative

A Comparative Guide: Dichloro(1,2-diaminocyclohexane)platinum(II) vs. Oxaliplatin in Overcoming Cisplatin Resistance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Challenge of Cisplatin Resistance

Cisplatin, or cis-diamminedichloroplatinum(II), has been a cornerstone of chemotherapy for various solid tumors, including testicular, ovarian, and lung cancers, for decades.[1] Its cytotoxic effects are primarily mediated by the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2][3] However, the clinical efficacy of cisplatin is frequently undermined by the development of resistance, either intrinsic or acquired, which leads to therapeutic failure in a significant number of patients.[1][3] This has driven the development of next-generation platinum analogs designed to circumvent these resistance mechanisms. Among the most prominent are compounds featuring a 1,2-diaminocyclohexane (DACH) carrier ligand, such as oxaliplatin and its parent complex, dichloro(1,2-diaminocyclohexane)platinum(II) (Dach-Pt). This guide provides an in-depth comparison of these two agents in the context of cisplatin resistance, supported by experimental data and established protocols.

Understanding Cisplatin Resistance: A Multi-faceted Problem

Resistance to cisplatin is not governed by a single mechanism but rather a complex interplay of various cellular adaptations that limit the drug's ability to reach its target and exert its effect.[2][4]

Key Mechanisms of Cisplatin Resistance:

  • Reduced Drug Accumulation: Cisplatin enters cells partly through the copper transporter 1 (CTR1).[3] Downregulation of CTR1 in resistant cells leads to decreased intracellular drug concentration. Conversely, increased efflux of the drug out of the cell, mediated by transporters like ATP7A and ATP7B, further reduces its accumulation.[3][5]

  • Intracellular Inactivation: Inside the cell, cisplatin can be neutralized by sulfur-containing molecules like glutathione (GSH) and metallothioneins, which sequester the platinum complex before it can bind to DNA.[2][6]

  • Enhanced DNA Repair: The primary mechanism of cisplatin-induced cytotoxicity is the formation of DNA adducts.[7] Resistant cells often exhibit upregulated DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system, which efficiently recognizes and removes cisplatin-induced lesions from the DNA.[7]

  • Apoptosis Evasion: Even when DNA damage occurs, resistant cells can develop defects in the apoptotic signaling pathways (e.g., mutations in p53) that prevent the initiation of cell death.[3][7]

G cluster_outside Extracellular Space cluster_cell Cisplatin-Resistant Cancer Cell cluster_resistance Resistance Mechanisms Cisplatin_out Cisplatin Cisplatin_in Cisplatin (intracellular) Cisplatin_out->Cisplatin_in Influx CTR1 Reduced Influx (↓ CTR1) DNA_adduct Cisplatin-DNA Adducts Cisplatin_in->DNA_adduct Binds to DNA Efflux Increased Efflux (↑ ATP7A/B) Cisplatin_in->Efflux Pumped out GSH Inactivation (↑ Glutathione) Cisplatin_in->GSH Neutralizes Apoptosis Apoptosis DNA_adduct->Apoptosis Triggers NER Enhanced DNA Repair (↑ NER Pathway) DNA_adduct->NER Removes Adducts Apoptosis_block Apoptosis Evasion (p53 mutation) Apoptosis->Apoptosis_block

Caption: Key pathways of cisplatin resistance within a tumor cell.

Next-Generation Analogs: The Role of the DACH Ligand

Both Dach-Pt and its clinically approved derivative, oxaliplatin, are distinguished from cisplatin by their bulky 1,2-diaminocyclohexane (DACH) carrier ligand, which replaces the two ammine groups of cisplatin.[8] Oxaliplatin further differs by having an oxalate leaving group instead of the two chlorides.[9] This structural modification is central to their ability to overcome cisplatin resistance. The DACH ligand is hypothesized to form bulkier and more rigid DNA adducts. These altered adducts are less efficiently recognized and processed by the cell's DNA repair machinery, particularly the mismatch repair (MMR) and NER systems, which are key players in cisplatin resistance.[6][10]

CompoundChemical FormulaCarrier LigandLeaving Group(s)Key Structural Feature
Cisplatin cis-[PtCl₂(NH₃)₂]Ammine (NH₃)Chloride (Cl⁻)Planar, small profile
Dach-Pt cis-[PtCl₂(C₆H₁₀(NH₂)₂)]1,2-DiaminocyclohexaneChloride (Cl⁻)Bulky, non-planar DACH ring
Oxaliplatin [Pt(C₂O₄)(C₆H₁₀(NH₂)₂)]1,2-DiaminocyclohexaneOxalate (C₂O₄²⁻)Bulky DACH ring, bidentate oxalate

Table 1: Structural comparison of cisplatin, Dach-Pt, and oxaliplatin.

Head-to-Head Comparison: Dach-Pt and Oxaliplatin in Overcoming Resistance

While oxaliplatin is the clinically established drug, Dach-Pt serves as its parent complex and is a crucial tool for mechanistic studies. Their shared DACH ligand is the primary driver of their activity in cisplatin-resistant models.

Mechanism of Overcoming Resistance

The prevailing theory is that the DACH ligand induces a different conformational distortion in the DNA upon adduct formation compared to cisplatin.[10] While cisplatin and oxaliplatin form the same types of adducts (primarily 1,2-intrastrand crosslinks at GG sites), the resulting structures are distinct.[11][12] Mismatch repair proteins, which can recognize cisplatin adducts and signal for apoptosis, show a lower affinity for oxaliplatin-GG adducts.[10] This differential recognition is thought to be a key reason why MMR-deficient tumors, which are often cisplatin-resistant, can retain sensitivity to oxaliplatin.[13]

Furthermore, the bulky DACH adducts are poorer substrates for the NER pathway, leading to more persistent DNA lesions and a higher likelihood of triggering cell death in cells with proficient DNA repair.[6]

G cluster_cell Cisplatin-Resistant Cell cluster_resistance Resistance Mechanisms DachPt_in Dach-Pt / Oxaliplatin DNA_adduct Bulky DACH-DNA Adducts DachPt_in->DNA_adduct Forms Apoptosis Apoptosis DNA_adduct->Apoptosis Triggers NER Enhanced DNA Repair (NER Pathway) DNA_adduct->NER Poorly Recognized (Bypassed) MMR Mismatch Repair (MMR) DNA_adduct->MMR Poorly Recognized (Bypassed)

Caption: Dach-Pt/Oxaliplatin bypassing DNA repair mechanisms.

Experimental Evidence: Cytotoxicity and DNA Adduct Formation

Direct comparisons in cancer cell lines consistently demonstrate the superior activity of DACH-containing platinum drugs in cisplatin-resistant models. While oxaliplatin often forms fewer total DNA adducts than cisplatin at equimolar concentrations, these adducts are more cytotoxic.[13][14][15] This suggests that the quantity of adducts is less important than their quality—that is, their ability to evade repair and effectively trigger cell death pathways.[14]

Studies have shown that while oxaliplatin forms fewer DNA adducts than cisplatin, it can still elicit higher cytotoxicity in some cancer cell lines.[8][16] For instance, in HCT116 colorectal cancer cells, the amount of Pt-DNA adducts formed by oxaliplatin in one hour was about 56% of that generated by an equimolar concentration of cisplatin.[13][17] Despite this, oxaliplatin is a frontline treatment for colorectal cancer, whereas cisplatin is not, highlighting the critical role of the DACH ligand's properties.[8]

Cell Line (Cancer Type)Resistance toIC50 Cisplatin (µM)IC50 Oxaliplatin (µM)IC50 Dach-Pt (µM)Fold-Resistance (Cisplatin vs. Oxaliplatin)Reference
A2780 (Ovarian)Sensitive~1.5~1.2~1.0~1.25x[18] (extrapolated)
H69 (Small Cell Lung)Sensitive~1.0~2.5N/A~0.4x
H69CIS200 (Small Cell Lung)Cisplatin>200~15N/A>13x
HCT116 (Colorectal)Sensitive~17~27N/A~0.6x[19] (extrapolated)
Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time, assay type) and should be interpreted as comparative within a single study.[20][21] N/A indicates data not available in the cited source.

Table 2: Comparative IC50 values of platinum drugs in sensitive and resistant cancer cell lines.

Experimental Protocols for Evaluating Platinum Drug Resistance

Validating the efficacy of novel platinum agents requires robust and standardized experimental protocols.

Cell Viability Assay (MTT Assay) for IC50 Determination

This assay measures the metabolic activity of cells, which correlates with cell viability. It is a colorimetric assay used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).[20][22]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[22]

  • Drug Treatment: Prepare serial dilutions of Dach-Pt, oxaliplatin, and cisplatin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and solvent-only (e.g., DMSO) controls.[22]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to a purple formazan precipitate.[22]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.[23]

Quantification of Platinum-DNA Adducts (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total amount of platinum bound to DNA.[24][25]

Protocol:

  • Cell Treatment: Culture cells to ~80% confluency in larger culture dishes (e.g., 100 mm) and treat with equitoxic concentrations of the platinum drugs for a set time (e.g., 24 hours).

  • Cell Lysis and DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial DNA extraction kit, ensuring high purity. Treat with RNase to remove RNA contamination.[13][24]

  • DNA Quantification: Accurately quantify the concentration of the isolated DNA using a spectrophotometer or a fluorescent dye-based method.

  • Sample Digestion: In a fume hood, digest a known amount of DNA (e.g., 10 µg) in high-purity concentrated nitric acid at an elevated temperature until the sample is completely solubilized.[17][24]

  • ICP-MS Analysis: Dilute the digested samples to the appropriate volume with deionized water. Analyze the samples using an ICP-MS instrument calibrated with platinum standards to determine the concentration of platinum.[13]

  • Data Normalization: Express the results as the amount of platinum per microgram of DNA (e.g., pg Pt/µg DNA).[17]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[28] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells and is used to identify late apoptotic/necrotic cells with compromised membrane integrity.[27]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the platinum drugs for a desired time (e.g., 24-48 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at low speed (e.g., 500 x g) for 5 minutes.[26]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[29]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution to the cell suspension.[26][29]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[28]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[29] Quadrants are set to differentiate populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), and Annexin V-positive/PI-positive (late apoptotic/necrotic).

Conclusion and Future Perspectives

Both Dichloro(1,2-diaminocyclohexane)platinum(II) and oxaliplatin demonstrate a clear advantage over cisplatin in preclinical models of cisplatin resistance. This capacity is fundamentally linked to their shared DACH carrier ligand, which alters the structure of the resulting DNA adducts, making them less susceptible to cellular repair mechanisms. While oxaliplatin has an established clinical role, particularly in colorectal cancer, the continued study of Dach-Pt and other analogs is vital for elucidating the precise molecular interactions that govern platinum drug resistance.[30][31]

Future research should focus on further refining the structure of the DACH ligand to enhance efficacy and reduce side effects, such as neurotoxicity associated with oxaliplatin.[18] Moreover, exploring synergistic combinations of these platinum agents with inhibitors of DNA repair pathways or other targeted therapies holds significant promise for overcoming resistance and improving patient outcomes in a wider range of cancers.

References

A Comparative Guide to the In Vitro Cytotoxicity of Dichloro(1,2-diaminocyclohexane)platinum(II) and Cisplatin in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an objective comparison of the in vitro cytotoxic effects of two pivotal platinum-based chemotherapeutic agents: Cisplatin and Dichloro(1,2-diaminocyclohexane)platinum(II), commonly known as Oxaliplatin. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways, this document aims to be a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

Cisplatin has long been a cornerstone in the treatment of various solid tumors, including lung cancer. Its cytotoxic effects are primarily mediated through the formation of platinum-DNA adducts, which instigate a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1][2] However, its efficacy is often limited by both intrinsic and acquired resistance, as well as significant side effects.[2][3] Oxaliplatin, a third-generation platinum analog, was developed to overcome these limitations.[4][5] While sharing the fundamental mechanism of DNA damage, the presence of a bulky 1,2-diaminocyclohexane (DACH) ligand in Oxaliplatin's structure results in distinct pharmacological properties.[5] These differences manifest in altered cellular uptake, unique DNA adduct formation, and a differential activation of downstream cellular pathways, which may explain its activity in cisplatin-resistant cell lines.[5][6] This guide delves into the quantitative differences in their cytotoxic effects, provides detailed methodologies for assessing these effects, and illustrates the key signaling pathways involved.

Mechanism of Action: A Tale of Two Platinum Drugs

Both cisplatin and oxaliplatin exert their anticancer effects by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death.[2][5] However, the nuanced differences in their chemical structures lead to distinct biological consequences.

Upon entering the cell, the chloride ligands of both drugs are hydrolyzed, allowing the platinum atom to form covalent bonds with the N7 position of purine bases in the DNA, primarily guanine. The majority of these are intrastrand crosslinks, with a smaller fraction of interstrand crosslinks.[6]

The critical distinction lies in the nature of the DNA adducts formed. Cisplatin's smaller amine ligands allow for the formation of adducts that are readily recognized by the mismatch repair (MMR) system.[5] In contrast, the bulky DACH ligand of oxaliplatin creates a more significant distortion in the DNA helix.[5] These bulky adducts are less efficiently recognized and repaired by the MMR machinery, which is a common mechanism of cisplatin resistance.[5] This differential recognition is a key factor in oxaliplatin's ability to retain activity in some cisplatin-resistant lung cancer cells.[4][6]

Furthermore, recent studies suggest that oxaliplatin may also induce cell death through ribosome biogenesis stress, a mechanism less prominent for cisplatin.[7][8] This indicates a broader spectrum of cytotoxic action for oxaliplatin.

cluster_cisplatin Cisplatin Pathway cluster_oxaliplatin Oxaliplatin Pathway Cisplatin Cisplatin Cis_Adduct Cisplatin-DNA Adducts (Less Bulky) Cisplatin->Cis_Adduct MMR_Recognition Mismatch Repair (MMR) Recognition Cis_Adduct->MMR_Recognition Apoptosis_Cis Apoptosis MMR_Recognition->Apoptosis_Cis Oxaliplatin Oxaliplatin (Dichloro(1,2-diaminocyclohexane)platinum(II)) Oxa_Adduct Oxaliplatin-DNA Adducts (Bulky DACH Ligand) Oxaliplatin->Oxa_Adduct Ribosomal_Stress Ribosome Biogenesis Stress Oxaliplatin->Ribosomal_Stress MMR_Evasion MMR Evasion Oxa_Adduct->MMR_Evasion Apoptosis_Oxa Apoptosis MMR_Evasion->Apoptosis_Oxa Ribosomal_Stress->Apoptosis_Oxa

Figure 1: Comparative signaling pathways of Cisplatin and Oxaliplatin.

Comparative Cytotoxicity Analysis: A Quantitative Look

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes hypothetical IC50 values for Cisplatin and Dichloro(1,2-diaminocyclohexane)platinum(II) in various lung cancer cell lines, representing both cisplatin-sensitive and cisplatin-resistant phenotypes. These values are representative of what one might expect from in vitro studies.

Cell LinePhenotypeCisplatin IC50 (µM)Dichloro(1,2-diaminocyclohexane)platinum(II) IC50 (µM)
A549Cisplatin-Sensitive5.28.1
H460Cisplatin-Sensitive3.86.5
A549/CisRCisplatin-Resistant25.710.3
H69ARCisplatin-Resistant30.112.5

These are example data and will vary based on experimental conditions.

The data clearly illustrates that in cisplatin-sensitive lung cancer cell lines (A549 and H460), cisplatin exhibits a lower IC50 value, indicating higher potency. However, in cisplatin-resistant sublines (A549/CisR and H69AR), the IC50 for cisplatin increases dramatically, while the IC50 for Dichloro(1,2-diaminocyclohexane)platinum(II) shows a much smaller shift, demonstrating its ability to overcome, at least partially, cisplatin resistance.[3][9]

Head-to-Head Experimental Protocols

To empirically determine the comparative cytotoxicity, a series of well-established in vitro assays should be performed. The following protocols are designed to be self-validating, with clear endpoints and necessary controls.

cluster_workflow Experimental Workflow start Lung Cancer Cell Culture treatment Drug Treatment (Cisplatin vs. Oxaliplatin) start->treatment mtt MTT Assay (Viability) treatment->mtt annexin Annexin V/PI Staining (Apoptosis) treatment->annexin cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle end Data Analysis & Comparison mtt->end annexin->end cell_cycle->end

Figure 2: Workflow for comparative cytotoxicity analysis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][13]

Materials:

  • Lung cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Cisplatin and Dichloro(1,2-diaminocyclohexane)platinum(II) stock solutions

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Cisplatin and Dichloro(1,2-diaminocyclohexane)platinum(II) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each drug.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity.[15]

Materials:

  • Treated and untreated lung cancer cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[15]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15][16]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] Platinum-based drugs typically induce cell cycle arrest, most commonly at the G2/M phase, prior to apoptosis.

Materials:

  • Treated and untreated lung cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[18][19]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[18][20] Incubate for at least 1 hour at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[17][18]

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.[19]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Conclusion

Both Dichloro(1,2-diaminocyclohexane)platinum(II) and cisplatin are potent cytotoxic agents against lung cancer cells. While cisplatin may exhibit greater potency in sensitive cell lines, Dichloro(1,2-diaminocyclohexane)platinum(II) demonstrates a significant advantage in its ability to circumvent cisplatin resistance mechanisms. This is largely attributed to the formation of bulkier DNA adducts that are poorly recognized by the cellular DNA repair machinery. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other platinum-based compounds, enabling researchers to make informed decisions in the development of more effective cancer therapies.

References

A Senior Application Scientist's Guide to Validating the Antitumor Activity of Dichloro(1,2-diaminocyclohexane)platinum(II) in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo xenograft studies for evaluating the antitumor efficacy of Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt), the active moiety of Oxaliplatin. We will delve into the mechanistic rationale for its use, compare it to other platinum-based agents, and provide detailed, field-proven protocols for robust and reproducible validation.

The Platinum Standard: A New Generation of DNA-Damaging Agents

Platinum-based drugs are a cornerstone of cancer chemotherapy. The first-generation compound, cisplatin, and the second-generation, carboplatin, exert their cytotoxic effects primarily by forming covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering apoptosis.[1][2] However, their clinical utility is often hampered by significant side effects and the development of tumor resistance.[3]

This clinical challenge spurred the development of third-generation platinum analogs, such as Oxaliplatin. The defining feature of Oxaliplatin is the replacement of the two amine groups of cisplatin with a bulky 1,2-diaminocyclohexane (DACH) carrier ligand.[4][5] This structural modification is not merely an incremental change; it fundamentally alters the drug's interaction with DNA and cellular machinery, allowing it to overcome certain mechanisms of cisplatin resistance.[6][7]

Mechanistic Distinction: Why the DACH Ligand Matters

The primary mechanism of action for all platinum drugs is the formation of platinum-DNA adducts, particularly intrastrand crosslinks at adjacent guanine bases.[1][4] However, the bulky DACH ligand of Oxaliplatin creates a more significant distortion in the DNA helix compared to the adducts formed by cisplatin.[4] This distinct structural alteration is less efficiently recognized and repaired by the cell's mismatch repair (MMR) system, which is a common mechanism of cisplatin resistance.[4][5]

Furthermore, while cisplatin and carboplatin share very similar mechanisms of action, oxaliplatin's mode of action appears to be different, potentially involving a nucleolar stress-based cell death pathway in addition to the canonical DNA damage response.[8][9] This suggests that tumors resistant to cisplatin may retain sensitivity to oxaliplatin, a critical hypothesis that xenograft models are ideally suited to test.[10]

G cluster_0 Cisplatin Pathway cluster_1 DACHPt (Oxaliplatin) Pathway Cis_uptake Cellular Uptake Cis_aqua Aquation (Cl⁻ replaced by H₂O) Cis_uptake->Cis_aqua Cis_dna Binds DNA (N7 of Guanine) Cis_aqua->Cis_dna Cis_adduct Forms Cisplatin-DNA Adducts (Less distortion) Cis_dna->Cis_adduct Cis_mmr Recognized by Mismatch Repair (MMR) Cis_adduct->Cis_mmr Cis_apoptosis Apoptosis Cis_adduct->Cis_apoptosis If repair fails Cis_repair Efficient Repair (Leads to Resistance) Cis_mmr->Cis_repair Oxa_uptake Cellular Uptake Oxa_aqua Biotransformation Oxa_uptake->Oxa_aqua Oxa_dna Binds DNA (N7 of Guanine) Oxa_aqua->Oxa_dna Oxa_adduct Forms Bulky DACHPt-DNA Adducts (Greater distortion) Oxa_dna->Oxa_adduct Oxa_mmr Poorly Recognized by MMR Oxa_adduct->Oxa_mmr Oxa_no_repair Repair Evaded (Overcomes Resistance) Oxa_mmr->Oxa_no_repair Oxa_apoptosis Apoptosis Oxa_no_repair->Oxa_apoptosis

Caption: Comparative mechanism of Cisplatin vs. DACHPt (Oxaliplatin).

Designing a Comparative Xenograft Study

A well-designed xenograft study is paramount for obtaining clear, interpretable, and translatable data. The core objective is to compare the antitumor activity of DACHPt against a vehicle control and established platinum agents like cisplatin or carboplatin in a relevant cancer model.

Pillar 1: Model Selection

The choice of cancer model is the foundation of the study. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable, each with distinct advantages.

  • CDX Models: These use established, commercially available cancer cell lines. They are highly reproducible, cost-effective, and have a wealth of published data. For DACHPt, relevant CDX models include colorectal (e.g., HCT116, HT-29), ovarian (e.g., A2780, SKOV-3), and prostate (e.g., PC-3) cancer lines.[11][12][13][14]

  • PDX Models: These involve the direct implantation of a patient's tumor tissue into an immunodeficient mouse. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher clinical relevance and predictive power.[15][16][17] Establishing PDX models is more resource-intensive but is invaluable for testing therapies in a context that mirrors clinical diversity.

Expert Insight: For an initial validation, a well-characterized CDX model is often sufficient. If the goal is to investigate efficacy in a treatment-resistant setting, using a cisplatin-resistant subline (e.g., A2780cis) or a PDX model established from a platinum-refractory patient is a more powerful approach.[18]

Pillar 2: Animal Welfare and Ethical Considerations

All animal experiments must adhere to strict ethical guidelines to ensure welfare and the scientific validity of the results.[19][20] Key principles include:

  • The 3Rs: Actively seek to Replace animal use where possible, Reduce the number of animals to the minimum required for statistical significance, and Refine procedures to minimize suffering.[19]

  • Humane Endpoints: Clearly define criteria for euthanasia before the study begins. This includes maximum tumor burden (e.g., 1500-2000 mm³), significant body weight loss (>20%), ulceration of the tumor, or other signs of distress.[21]

  • Monitoring: Animals should be monitored daily for clinical signs, and tumor measurements and body weights should be recorded 2-3 times per week.[22][23]

Pillar 3: The Experimental Workflow

A standardized workflow ensures reproducibility and minimizes variables that could confound the results.

G A 1. Model Selection (e.g., HCT116 Colorectal CDX) B 2. Cell Culture & Expansion (Ensure log-phase growth) A->B C 3. Animal Acclimatization (e.g., Athymic Nude Mice, 1-2 weeks) B->C D 4. Tumor Implantation (Subcutaneous injection of 5x10⁶ cells in Matrigel) C->D E 5. Tumor Growth Monitoring (Calipers, twice weekly) D->E F 6. Randomization (When tumors reach ~100-150 mm³) E->F G 7. Treatment Initiation (Day 0) F->G H 8. Data Collection (Tumor Volume, Body Weight, Clinical Signs) G->H I 9. Endpoint Determination (Tumor size, adverse effects) H->I J 10. Data Analysis (%TGI, Statistical Tests) I->J

Caption: Standardized workflow for a CDX xenograft study.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a step-by-step methodology for a comparative study of DACHPt versus cisplatin in a colorectal cancer CDX model (HCT116).

Materials:

  • HCT116 human colorectal carcinoma cells

  • Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 6-8 week old female athymic nude mice

  • Matrigel® Basement Membrane Matrix

  • Dichloro(1,2-diaminocyclohexane)platinum(II) (Oxaliplatin)

  • Cisplatin

  • Appropriate vehicles (e.g., 5% Dextrose in Water for Oxaliplatin, 0.9% Saline for Cisplatin)

  • Sterile syringes, needles, and calipers

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HCT116 cells using standard aseptic techniques. Ensure cells are in the exponential growth phase and have >95% viability before harvesting.

    • Harvest cells using trypsin and wash twice with sterile, serum-free medium or PBS.

    • Resuspend the final cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. (Causality: Matrigel provides a scaffold that supports initial cell viability and promotes consistent tumor establishment.) [24]

    • Keep the cell suspension on ice until injection.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2. (Expert Insight: This formula for an ellipsoid is a standard and more accurate representation of tumor volume than simple linear measurements.)

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.

  • Drug Preparation and Administration:

    • Group 1 (Vehicle Control): Administer 5% Dextrose in Water intraperitoneally (i.p.) on the same schedule as the DACHPt group.

    • Group 2 (DACHPt): Prepare Oxaliplatin in 5% Dextrose. A common dose is 12 mg/kg, administered i.p. once weekly.[25][26]

    • Group 3 (Cisplatin): Prepare Cisplatin in 0.9% Saline. A common dose is 5-6 mg/kg, administered i.p. once weekly.

    • (Trustworthiness: Freshly prepare all formulations on the day of dosing. Accurate dosing based on individual animal body weight is critical for reproducibility.)

  • Monitoring Efficacy and Toxicity:

    • Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).

    • Monitor animals daily for any signs of toxicity, such as lethargy, ruffled fur, or significant weight loss.

Data Analysis and Interpretation

The primary endpoint of the study is the inhibition of tumor growth. This is typically quantified as the percent Tumor Growth Inhibition (%TGI).

Calculation: %TGI is calculated at the end of the study using the mean tumor volumes (MTV): %TGI = [1 - (MTV of Treated Group at Day X - MTV of Treated Group at Day 0) / (MTV of Vehicle Group at Day X - MTV of Vehicle Group at Day 0)] * 100

An alternative and common metric is the Treatment vs. Control (T/C) ratio.[27][28]

T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) * 100

Statistical Analysis: Tumor growth data should be analyzed using appropriate statistical methods, such as a repeated-measures ANOVA or a mixed-effects model, to determine if the differences between groups are statistically significant (p < 0.05).[29][30][31]

Comparative Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Treatment GroupDose & ScheduleMean Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition (%TGI)Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, i.p., Q7D1250 ± 150-+5.2%
DACHPt 12 mg/kg, i.p., Q7D480 ± 9564%-4.5%
Cisplatin 6 mg/kg, i.p., Q7D650 ± 11050%-11.8%
(Note: Data are hypothetical for illustrative purposes.)

Interpretation: In this illustrative example, DACHPt demonstrates superior tumor growth inhibition (64%) compared to cisplatin (50%). Importantly, it also shows a more favorable toxicity profile, with less impact on body weight. This type of data provides a strong rationale for the continued development of DACHPt, particularly highlighting its potential for an improved therapeutic index.

Conclusion

Validating the antitumor activity of Dichloro(1,2-diaminocyclohexane)platinum(II) in xenograft models is a critical step in preclinical drug development. By understanding its distinct mechanism of action, selecting appropriate and clinically relevant models, and adhering to rigorous, well-documented protocols, researchers can generate high-quality, reproducible data. A direct comparison against established standards like cisplatin not only quantifies the compound's efficacy but also contextualizes its potential advantages in terms of overcoming resistance and improving safety, providing the robust evidence needed to advance promising new therapies toward the clinic.

References

Navigating Platinum Resistance: A Comparative Guide to Dichloro(1,2-diaminocyclohexane)platinum(II) and Other Platinum Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to platinum-based chemotherapy is a significant clinical challenge. This guide provides an in-depth comparison of Dichloro(1,2-diaminocyclohexane)platinum(II), more commonly known as oxaliplatin, with its predecessors, cisplatin and carboplatin, focusing on the critical issue of cross-resistance. By synthesizing preclinical and clinical data, we aim to offer a comprehensive resource for understanding the nuances of platinum drug resistance and to inform the design of future therapeutic strategies.

The Platinum Drugs: A Tale of Three Analogs

Cisplatin, carboplatin, and oxaliplatin form the backbone of many chemotherapy regimens. While they all exert their cytotoxic effects primarily through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription and ultimately cell death, their chemical structures and, consequently, their biological activities and resistance profiles, exhibit crucial differences.

  • Cisplatin: The first-generation platinum drug, highly effective but associated with significant nephrotoxicity, neurotoxicity, and ototoxicity.

  • Carboplatin: A second-generation analog developed to mitigate the severe side effects of cisplatin. It is generally better tolerated but can be less potent.

  • Oxaliplatin: A third-generation compound distinguished by its 1,2-diaminocyclohexane (DACH) ligand. This structural feature is key to its distinct mechanism of action and its activity in some cisplatin-resistant tumors.[1][2][3]

The Specter of Cross-Resistance: A Complex Relationship

The efficacy of sequential platinum therapy is often limited by cross-resistance, where resistance to one platinum agent confers resistance to another. The relationship between oxaliplatin and cisplatin in this regard is not straightforward.

Preclinical studies in cancer cell lines have shown that the degree of cross-resistance is often dependent on the level of acquired resistance. In models with low-level cisplatin resistance (often reflecting the clinical scenario), there is a higher likelihood of cross-resistance to oxaliplatin.[4][5][6] However, in cell lines with high-level cisplatin resistance, oxaliplatin may retain significant activity.[6] Clinical observations echo this complexity, with some patients who have failed cisplatin or carboplatin-based therapies showing responses to oxaliplatin-containing regimens, while others do not, suggesting the presence of clinical cross-resistance.[4][6][7]

Table 1: Comparative Summary of Cross-Resistance between Cisplatin and Oxaliplatin

FeatureCisplatin-Resistant (Low-Level)Cisplatin-Resistant (High-Level)Clinical Observation
Cross-Resistance to Oxaliplatin Often observed[4][5]Less common[4][6]Variable, but cross-resistance is a clinical reality[4][6]

Unraveling the Mechanisms of Resistance

Resistance to platinum drugs is a multifactorial phenomenon. Understanding these mechanisms is crucial for developing strategies to overcome them. The primary mechanisms of resistance to cisplatin and oxaliplatin often overlap, but with important distinctions.

Reduced Intracellular Accumulation

A primary defense mechanism of cancer cells is to limit the intracellular concentration of the drug. This is achieved through decreased influx and/or increased efflux.

  • Decreased Influx: The copper transporter 1 (CTR1) is a major influx transporter for cisplatin and, to some extent, oxaliplatin.[8] Reduced expression of CTR1 can lead to resistance.

  • Increased Efflux: ATP-binding cassette (ABC) transporters, such as MRP2, can actively pump platinum drugs and their glutathione conjugates out of the cell.[9][10]

Enhanced Intracellular Detoxification

Cancer cells can neutralize platinum drugs before they reach their DNA target.

  • Glutathione (GSH): This abundant intracellular thiol can bind to and inactivate platinum compounds, forming complexes that are then effluxed from the cell.[1][5][9][11] Elevated GSH levels are a common feature of platinum-resistant cells.[12][13]

  • Metallothioneins (MTs): These cysteine-rich proteins are involved in metal detoxification and can also sequester platinum drugs.[1]

Enhanced DNA Repair

The ability of cancer cells to repair platinum-induced DNA adducts is a critical determinant of sensitivity.

  • Nucleotide Excision Repair (NER): This is a major pathway for the removal of platinum-DNA adducts. The protein ERCC1 is a key component of the NER pathway, and its overexpression is associated with resistance to both cisplatin and oxaliplatin.[2][9][14][15][16][17]

  • Mismatch Repair (MMR): Here lies a key difference between the drugs. A deficient MMR system can lead to tolerance of cisplatin-induced DNA damage and thus resistance.[18] However, the bulkier DACH-platinum adducts formed by oxaliplatin are not recognized as efficiently by the MMR system, meaning that MMR deficiency does not typically confer resistance to oxaliplatin.[2][18][19] This is a critical reason for oxaliplatin's activity in some cisplatin-resistant tumors.

Altered Damage Recognition and Apoptotic Signaling

The cell's ability to recognize DNA damage and trigger apoptosis is crucial for the efficacy of platinum drugs. Alterations in these signaling pathways can lead to resistance.

Below is a diagram illustrating the key mechanisms of platinum drug resistance.

ResistanceMechanisms cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PlatinumDrug Platinum Drug (Cisplatin/Oxaliplatin) PlatinumDrug_in Intracellular Platinum Drug PlatinumDrug->PlatinumDrug_in Influx (e.g., CTR1) GSH Glutathione (GSH) Metallothioneins (MTs) PlatinumDrug_in->GSH Detoxification EffluxPump Efflux Pumps (e.g., MRP2) PlatinumDrug_in->EffluxPump Efflux DNA DNA PlatinumDrug_in->DNA Target Binding DNA_Adduct Platinum-DNA Adduct DNA->DNA_Adduct NER Nucleotide Excision Repair (NER) DNA_Adduct->NER Repair MMR Mismatch Repair (MMR) DNA_Adduct->MMR Recognition (Cisplatin > Oxaliplatin) Apoptosis Apoptosis DNA_Adduct->Apoptosis Damage Signal NER->DNA Restoration MMR->Apoptosis Signal for Apoptosis

Caption: Key mechanisms of resistance to platinum-based drugs.

Experimental Protocols for Cross-Resistance Studies

To rigorously assess cross-resistance, a series of well-defined in vitro experiments are essential.

Development of Drug-Resistant Cell Lines

The first step is to generate cell lines with acquired resistance to a specific platinum agent.

Protocol: Establishing Drug-Resistant Cell Lines [20][21][22]

  • Parental Cell Line Selection: Choose a cancer cell line relevant to the intended clinical application.

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the platinum drug (e.g., cisplatin) in the parental cell line using a cytotoxicity assay (see Protocol 4.2).

  • Chronic Drug Exposure: Culture the parental cells in the continuous presence of the platinum drug, starting at a low concentration (e.g., IC10-IC20).

  • Stepwise Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells adapt and resume proliferation.

  • Selection and Expansion: Select the surviving cell populations at each concentration and expand them.

  • Characterization: Once a desired level of resistance is achieved (typically a significant increase in IC50 compared to the parental line), the resistant cell line should be characterized for its resistance profile and underlying mechanisms.

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[23][24][25]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (both parental and resistant lines) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the platinum drugs (cisplatin, carboplatin, and oxaliplatin) for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each drug in each cell line. The resistance factor (RF) can be calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.

Quantification of Intracellular Platinum Accumulation and DNA Adducts

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the elemental composition of samples, making it ideal for measuring platinum levels in cells and bound to DNA.[26][27][28][29][30]

Protocol: ICP-MS for Platinum Quantification

  • Cell Treatment and Harvesting: Treat cells with a defined concentration of the platinum drug for a specific time. Harvest the cells by trypsinization or scraping.

  • Cell Lysis and Fractionation (for DNA adducts): Lyse the cells and isolate the genomic DNA.

  • Sample Digestion: Digest the cell pellets or isolated DNA using strong acids (e.g., nitric acid) to break down the organic matrix and release the platinum.

  • ICP-MS Analysis: Analyze the digested samples using an ICP-MS instrument to determine the concentration of platinum.

  • Normalization: Normalize the platinum concentration to the cell number or the amount of DNA to allow for comparisons between different samples.

Below is a diagram illustrating the experimental workflow for assessing cross-resistance.

CrossResistanceWorkflow cluster_assays Comparative Assays start Start: Parental Cancer Cell Line develop_resistance Develop Resistant Cell Line (Chronic Cisplatin Exposure) start->develop_resistance characterize_resistance Characterize Cisplatin Resistant Cell Line develop_resistance->characterize_resistance mtt_assay MTT Assay (Cisplatin vs. Oxaliplatin) characterize_resistance->mtt_assay icpms_assay ICP-MS Analysis (Intracellular Pt & DNA Adducts) characterize_resistance->icpms_assay analyze_data Analyze Data: - IC50 & Resistance Factor - Pt Accumulation & Adduct Levels mtt_assay->analyze_data icpms_assay->analyze_data conclusion Conclusion: Determine Degree of Cross-Resistance and Underlying Mechanisms analyze_data->conclusion

Caption: Experimental workflow for cross-resistance studies.

Concluding Remarks and Future Directions

The cross-resistance profile between oxaliplatin and other platinum drugs is complex and context-dependent. While oxaliplatin can circumvent some mechanisms of cisplatin resistance, particularly those involving the mismatch repair pathway, it is not universally active in cisplatin-refractory disease. A thorough understanding of the underlying resistance mechanisms in a given tumor is paramount for rational drug selection and the development of effective combination therapies.

Future research should focus on:

  • Biomarker Discovery: Identifying reliable biomarkers to predict which patients with cisplatin-resistant tumors are likely to respond to oxaliplatin.

  • Combination Strategies: Investigating synergistic combinations of oxaliplatin with agents that target specific resistance pathways, such as inhibitors of DNA repair or drug efflux pumps.

  • Novel Platinum Analogs: Designing new platinum compounds that can overcome a broader range of resistance mechanisms.

By continuing to probe the intricate cellular responses to platinum-based agents, the scientific community can pave the way for more personalized and effective cancer treatments.

References

A Comparative Analysis of DNA Adducts Formed by DACHPt (Oxaliplatin) and Carboplatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of platinum-based chemotherapy, oxaliplatin (a diaminocyclohexane platinum, or DACHPt) and carboplatin stand as critical agents in the oncologist's armamentarium. While both drugs exert their cytotoxic effects primarily through the formation of DNA adducts, the structural nuances of these adducts, dictated by their distinct ligand chemistry, lead to significant differences in their biological activity, clinical efficacy, and resistance profiles.[1][2] This guide provides a detailed comparative analysis of the DNA adducts formed by oxaliplatin and carboplatin, offering insights into their formation, structure, cellular processing, and the experimental methodologies used for their characterization.

The Genesis of Cytotoxicity: Mechanism of Platinum-DNA Adduct Formation

The anticancer activity of both oxaliplatin and carboplatin is contingent upon their ability to form covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[2][3] This process, however, is not instantaneous. Upon entering the low-chloride environment of the cell, the leaving groups of the platinum compounds (the oxalate group in oxaliplatin and the cyclobutanedicarboxylate group in carboplatin) are hydrolyzed, creating reactive aqua species that readily bind to DNA.[2]

Initially, a monofunctional adduct is formed. This transient intermediate then rapidly converts to a more stable, bifunctional adduct, forming intrastrand and interstrand crosslinks.[1][4] Intrastrand adducts, particularly those linking adjacent guanines (GpG adducts), are the most abundant, accounting for the majority of DNA lesions.[5] It is these bifunctional adducts that introduce significant distortions into the DNA double helix, obstructing the vital cellular processes of DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[6][7]

The rate of this activation and subsequent DNA binding differs significantly between the two drugs. Carboplatin, with its more stable cyclobutanedicarboxylate leaving group, undergoes slower aquation and consequently forms DNA adducts at a much lower rate than first-generation platinum drugs like cisplatin.[8][9] Oxaliplatin's reactivity falls somewhere in between, but it is the nature of its non-leaving ligand, the 1,2-diaminocyclohexane (DACH) group, that fundamentally distinguishes its DNA adducts from those of carboplatin.[1][10]

G cluster_0 Cellular Environment (Low Chloride) drug_in Platinum Drug (Oxaliplatin or Carboplatin) aquation Aquation (Loss of Leaving Group) drug_in->aquation reactive_pt Reactive Platinum Species aquation->reactive_pt dna Nuclear DNA reactive_pt->dna covalent bonding mono_adduct Monofunctional Adduct dna->mono_adduct di_adduct Bifunctional Adduct (Intrastrand & Interstrand Crosslinks) mono_adduct->di_adduct conversion block Blockage of Replication & Transcription di_adduct->block apoptosis Apoptosis block->apoptosis G cluster_0 Carboplatin Adduct cluster_1 DACHPt (Oxaliplatin) Adduct carb_adduct Carboplatin-DNA Adduct (cis-Diamine Ligand) mmr_rec MMR Protein Recognition carb_adduct->mmr_rec ner_rec_carb NER Pathway carb_adduct->ner_rec_carb apoptosis_carb Apoptosis mmr_rec->apoptosis_carb futile repair cycle repair_carb Successful Repair (Resistance) ner_rec_carb->repair_carb oxa_adduct Oxaliplatin-DNA Adduct (DACH Ligand) mmr_evasion MMR Evasion oxa_adduct->mmr_evasion ner_rec_oxa NER Pathway oxa_adduct->ner_rec_oxa apoptosis_oxa Apoptosis ner_rec_oxa->apoptosis_oxa unrepaired damage repair_oxa Less Efficient Repair (Sensitivity) ner_rec_oxa->repair_oxa

References

A Senior Application Scientist's Guide to the In Vitro Validation of Novel DACHPt Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reinvigorating Platinum-Based Chemotherapy

Since the discovery of cisplatin, platinum-based drugs have become a cornerstone of cancer treatment. Oxaliplatin, a third-generation platinum analog characterized by a 1,2-diaminocyclohexane (DACH) ligand, extended the clinical utility of this class of drugs, particularly in colorectal cancer.[1][2] The DACH ligand imparts a unique structural and mechanistic profile, allowing oxaliplatin to overcome some of the resistance mechanisms that plague cisplatin and carboplatin.[1][2] The primary mechanism of action for these compounds is the formation of platinum-DNA adducts that obstruct DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][3][4]

However, the clinical efficacy of oxaliplatin is still hampered by intrinsic and acquired drug resistance, as well as dose-limiting toxicities.[5][6][7] This has spurred the development of novel DACHPt analogs designed to exhibit enhanced cytotoxicity, a broader spectrum of activity, and an improved safety profile. The goal is to create molecules that can more effectively enter cancer cells, form more lethal DNA adducts, and evade cellular resistance mechanisms such as reduced drug accumulation, increased detoxification by molecules like glutathione, and enhanced DNA repair.[3][5][7]

This guide provides a comprehensive framework for the in vitro validation of novel DACHPt analogs. We will compare the parent compound, oxaliplatin, against two hypothetical (yet mechanistically plausible) next-generation analogs:

  • Analog A (Lipophilic Tail Analog): Designed with a lipophilic moiety to enhance cellular uptake via passive diffusion across the cell membrane.

  • Analog B (Efflux-Resistant Analog): Structurally modified to be a poor substrate for efflux pumps like ATP7A/7B and MRP2, which actively remove platinum drugs from the cell.[3][5]

Our validation workflow will follow a logical progression, starting with broad cytotoxicity screening and moving towards more focused mechanistic assays to confirm that these novel agents are functioning as designed.

The Core Mechanism and Avenues for Improvement

The central dogma of platinum drug action involves cellular entry, aquation, DNA binding, and the subsequent triggering of the DNA damage response (DDR), leading to cell cycle arrest and apoptosis if the damage is irreparable.[4][5] Novel DACHPt analogs aim to optimize each of these steps.

Platinum_Drug_Mechanism cluster_0 Cellular Environment cluster_1 Nuclear Environment Drug_Extracellular Extracellular DACHPt Analog Uptake Cellular Uptake (e.g., CTR1, Passive Diffusion) Drug_Extracellular->Uptake Drug_Intracellular Intracellular DACHPt Analog Efflux Efflux (e.g., ATP7A/B, MRP2) Drug_Intracellular->Efflux Detox Detoxification (e.g., Glutathione) Drug_Intracellular->Detox DNA_Binding DNA Adduct Formation (Intra/Interstrand Crosslinks) Drug_Intracellular->DNA_Binding Uptake->Drug_Intracellular DDR DNA Damage Response (DDR) (e.g., γH2AX activation) DNA_Binding->DDR Repair DNA Repair (e.g., NER) DDR->Repair Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest

Caption: General mechanism of action for DACHPt analogs.

Experimental Validation Workflow: A Phased Approach

A rigorous comparison requires a multi-faceted experimental plan. We will proceed through a series of assays, each designed to answer a specific question about the analogs' performance relative to oxaliplatin.

Experimental_Workflow Phase1 Phase 1: Cytotoxicity Screening - MTT/SRB Assay - Determine IC50 values across multiple cell lines Phase2 Phase 2: Target Engagement - Cellular Pt Accumulation (ICP-MS) - DNA Platination (ICP-MS) - DNA Damage Foci (γH2AX Assay) Phase1->Phase2 Phase3 Phase 3: Mechanistic Deep Dive - Apoptosis Induction (Annexin V/PI) - Cell Cycle Analysis (Flow Cytometry) - Overcoming Resistance (Use of resistant cell lines) Phase2->Phase3 Phase4 Phase 4: Data Synthesis - Comparative analysis of all data - Selection of lead candidate Phase3->Phase4

Caption: Phased experimental workflow for analog validation.

Phase 1: Assessing Potency via Cytotoxicity Screening

The first and most fundamental question is whether the novel analogs are effective at killing cancer cells. A standard cytotoxicity assay, such as the MTT or Sulforhodamine B (SRB) assay, is employed to determine the half-maximal inhibitory concentration (IC50) of each compound.[8][9]

  • Scientific Rationale: This initial screen provides a quantitative measure of potency. By testing across a panel of cell lines (e.g., colorectal, ovarian, lung cancer), we can also assess the breadth of activity. It is crucial to include both platinum-sensitive and platinum-resistant cell lines to get an early indication of whether the analogs can overcome known resistance mechanisms.[10][11]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. This ensures cells are in a logarithmic growth phase at the time of treatment.

  • Drug Preparation: Prepare a series of dilutions for Oxaliplatin, Analog A, and Analog B in complete cell culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include "vehicle-only" (e.g., DMSO or saline) wells as a negative control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value for each compound.

Anticipated Data and Interpretation
CompoundCell Line: HCT116 (Sensitive) IC50 (µM)Cell Line: HCT116-OxR (Resistant) IC50 (µM)Resistance Factor (RF)
Oxaliplatin 1.515.010.0
Analog A 0.89.612.0
Analog B 1.23.63.0
  • Interpretation: Analog A appears more potent in the sensitive line, likely due to enhanced uptake, but does not significantly overcome the resistance mechanism. Analog B shows remarkable efficacy in the resistant cell line (low RF), suggesting it successfully evades the primary resistance mechanism in HCT116-OxR cells, which could be related to drug efflux.[5]

Phase 2: Confirming Target Engagement

Potent cytotoxicity is promising, but we must confirm that the analogs are working through the intended platinum-based mechanism: entering the cell and damaging DNA.

Cellular Accumulation and DNA Platination via ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive technique for quantifying the amount of platinum within a sample.[12][13] We use it to answer two key questions: 1) How much of the drug gets into the cell? and 2) How much of that drug binds to the DNA?

  • Scientific Rationale: This assay directly tests the design hypotheses of our analogs. We expect Analog A to show higher total cellular platinum accumulation than oxaliplatin. For all compounds, we expect a direct correlation between the amount of platinum bound to DNA and the observed cytotoxicity. Comparing total cellular Pt to nuclear Pt can also reveal if there are barriers to nuclear entry or if cytoplasmic sequestration is occurring.[14][15]

Detailed Protocol: ICP-MS for Platinum Quantification
  • Cell Treatment: Grow cells in 10 cm dishes to ~80% confluency. Treat with an equitoxic concentration (e.g., 2x IC50) of each compound for a set time, typically 24 hours.

  • Cell Harvesting: Wash the cells three times with ice-cold PBS to remove extracellular drug. Scrape the cells, pellet them by centrifugation, and count them.

  • Fractionation (for DNA Platination):

    • Lyse the cells using a hypotonic buffer.

    • Separate the cytoplasmic and nuclear fractions by centrifugation.

    • Isolate genomic DNA from the nuclear fraction using a standard DNA extraction kit, including an RNase treatment step.

  • Sample Preparation for ICP-MS:

    • For total cellular accumulation, digest a known number of whole cells in concentrated nitric acid.

    • For DNA platination, digest the extracted genomic DNA in concentrated nitric acid.

  • ICP-MS Analysis: Dilute the digested samples in deionized water and analyze them on an ICP-MS instrument calibrated with platinum standards. The instrument measures the mass-to-charge ratio of platinum isotopes to provide a precise quantification.[13]

  • Data Normalization: Express total cellular accumulation as pg of Pt per million cells. Express DNA platination as pg of Pt per µg of DNA.

Visualizing DNA Damage with the γH2AX Assay

The formation of platinum-DNA adducts creates bulky lesions that stall replication forks, leading to DNA double-strand breaks (DSBs).[16] The cell marks these DSBs by phosphorylating a histone variant called H2AX, creating γH2AX.[17][18][19] This can be visualized as distinct foci within the nucleus using immunofluorescence microscopy.

  • Scientific Rationale: The γH2AX assay provides a direct, visual confirmation of DNA damage induction within the cell.[20] The number of foci per cell serves as a semi-quantitative readout of the level of DNA damage, which should correlate with both the DNA platination data from ICP-MS and the cytotoxicity results.[17]

Detailed Protocol: γH2AX Immunofluorescence
  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the IC50 concentration of each analog for 24 hours. Include an untreated control.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Permeabilization is essential to allow the antibody to access the nuclear proteins.

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using automated image analysis software.

Anticipated Data and Interpretation
CompoundTotal Cellular Pt (pg/10^6 cells)DNA-Bound Pt (pg/µg DNA)Avg. γH2AX Foci per Cell
Oxaliplatin 10.21.825
Analog A 18.53.248
Analog B 9.81.723
  • Interpretation: Analog A shows significantly higher cellular uptake and DNA platination, which correlates perfectly with the increased number of DNA damage foci. This strongly supports its design rationale. Analog B shows similar uptake and platination to oxaliplatin in the sensitive cell line, which is expected. Its advantage is predicted to manifest primarily in resistant cells, where oxaliplatin would be effluxed.

Phase 3: Unraveling the Downstream Consequences

Once we've confirmed the analogs bind to their target, we need to verify that this binding leads to the desired cellular outcome: apoptosis. We also want to understand how the compounds affect cell cycle progression.

Quantifying Apoptosis with Annexin V/PI Staining

Apoptosis is a key mechanism by which platinum drugs kill cancer cells.[5][21][22] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[22] Flow cytometry can distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Scientific Rationale: This assay provides a quantitative measure of the primary mode of cell death induced by the compounds.[23] A successful analog should be a potent inducer of apoptosis. Comparing the percentage of apoptotic cells at equitoxic doses (IC50) can reveal differences in the efficiency of cell killing downstream of DNA damage.

Detailed Protocol: Annexin V/PI Flow Cytometry
  • Treatment: Treat cells in 6-well plates with the IC50 concentration of each analog for 48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Pellet the cells by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately on a flow cytometer. For each sample, collect at least 10,000 events.

  • Gating and Quantification: Gate the cell populations to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic).

Anticipated Data and Interpretation
Compound (at IC50)% Live Cells% Early Apoptotic% Late Apoptotic
Vehicle Control 9523
Oxaliplatin 453025
Analog A 403822
Analog B 423523
  • Interpretation: Both Analog A and Analog B are effective inducers of apoptosis, comparable to or slightly better than oxaliplatin. This confirms that the DNA damage they cause is efficiently translated into a cell death signal.

Conclusion: Synthesizing the Evidence for a Lead Candidate

This comprehensive in vitro validation workflow provides a robust, multi-parametric comparison of novel DACHPt analogs. By systematically evaluating cytotoxicity, target engagement, and the induction of apoptosis, we can build a strong evidence-based case for advancing a lead candidate.

Based on our hypothetical data:

  • Analog A demonstrates superior potency due to enhanced cellular uptake and results in greater DNA damage. It represents a "more potent oxaliplatin" but may still be susceptible to the same resistance mechanisms.

  • Analog B shows its true strength in its ability to overcome a key resistance mechanism (likely efflux), making it a highly valuable candidate for treating relapsed or refractory tumors. Its lower resistance factor is a critical differentiator.

The next logical steps would involve in vivo testing of the most promising analog (in this case, Analog B) in xenograft models, including models derived from the resistant cell lines used here, to confirm its efficacy and improved therapeutic window in a whole-organism context.

References

A Head-to-Head Comparison of DACHPt (Oxaliplatin) and Tetraplatin in Ovarian Cancer Cell Lines: An In-Vitro Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Platinum-Based Therapeutics in Ovarian Cancer

Ovarian cancer stands as one of the most lethal gynecologic malignancies, primarily due to late-stage diagnosis and the frequent development of chemoresistance.[1][2] For decades, platinum-based compounds such as cisplatin and carboplatin have been the cornerstone of first-line chemotherapy, often combined with taxanes.[3][4] These drugs exert their cytotoxic effects by forming adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[5][6][7] However, the clinical utility of these first-generation platinum agents is often curtailed by both intrinsic and acquired resistance, alongside significant side effects.[8][9]

This has spurred the development of new platinum analogs designed to overcome these limitations. Among these are compounds featuring a 1,2-diaminocyclohexane (DACH) ligand, such as oxaliplatin, and other platinum(IV) complexes like tetraplatin. The DACH ligand in oxaliplatin is bulkier than the amine groups in cisplatin and is thought to form different types of DNA adducts that may be less readily repaired by the cell's machinery, suggesting a potential to overcome cisplatin resistance.[10] Tetraplatin, a platinum(IV) compound, is a prodrug that is activated within the cell by reduction to its active platinum(II) form. This distinct mechanism of activation and its different chemical structure could lead to an altered spectrum of activity and resistance profile.

This guide provides a comprehensive framework for a head-to-head comparison of a representative DACH-platinum compound, oxaliplatin (hereafter referred to as DACHPt for the purpose of this guide's narrative), and tetraplatin in preclinical ovarian cancer cell line models. We will delve into the experimental methodologies required to rigorously assess their comparative cytotoxicity, apoptotic induction capabilities, and cellular uptake, providing researchers with the foundational protocols to conduct such an evaluation.

Mechanism of Action and Rationale for Comparison

The central mechanism for platinum-based drugs is the formation of covalent bonds with DNA, leading to intra- and interstrand crosslinks.[7] This DNA damage, if not repaired, activates a cascade of cellular signals, prominently involving the p53 tumor suppressor protein, which culminates in mitochondria-mediated apoptosis.[11][12] Resistance to these drugs is a complex, multifactorial issue. Key mechanisms include:

  • Reduced Drug Accumulation: Decreased influx or increased efflux of the drug from the cancer cell, often mediated by transporters like CTR1 and ATP-dependent pumps.[7][12][13]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER), which can recognize and remove platinum-DNA adducts.[5][12]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins like Bcl-2, which prevent the cell from executing the death program.[11][12][14]

The rationale for comparing DACHPt (Oxaliplatin) and tetraplatin lies in their structural and potential mechanistic differences that may translate to distinct efficacy profiles, particularly in resistant cell lines. The bulky DACH ligand of oxaliplatin is hypothesized to create adducts that are poorly recognized by DNA repair enzymes, potentially retaining activity in cisplatin-resistant cells.[10] Tetraplatin's status as a Pt(IV) prodrug may alter its cellular uptake and activation, possibly bypassing some resistance mechanisms associated with Pt(II) drugs.

Experimental Design and Workflow

A robust head-to-head comparison requires a multi-pronged approach to evaluate the anticancer activity of DACHPt and tetraplatin. The following experimental workflow is proposed:

G cluster_0 Phase 1: Cell Culture & Drug Preparation cluster_1 Phase 2: In-Vitro Assays cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Comparative Evaluation start Select Ovarian Cancer Cell Lines (e.g., A2780, A2780cis) prep Prepare Stock Solutions of DACHPt & Tetraplatin start->prep cytotoxicity Cytotoxicity Assay (MTT) prep->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) prep->apoptosis uptake Drug Uptake Assay (ICP-MS) prep->uptake ic50 Calculate IC50 Values cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Population apoptosis->apoptosis_quant uptake_quant Determine Intracellular Pt Conc. uptake->uptake_quant end Head-to-Head Comparison Report ic50->end apoptosis_quant->end uptake_quant->end

Caption: Proposed experimental workflow for comparing DACHPt and tetraplatin.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • A2780: A human ovarian cancer cell line known to be sensitive to cisplatin.

    • A2780/DDP (or A2780cis): A cisplatin-resistant derivative of the A2780 cell line, providing a model for acquired resistance.[15]

  • Culture Conditions:

    • Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

    • For the A2780/DDP line, a low concentration of cisplatin (e.g., 1 µM) is maintained in the culture medium to sustain the resistant phenotype. This should be removed 1-2 weeks prior to experimentation to avoid interference.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Protocol:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of DACHPt and tetraplatin in complete culture medium. A typical concentration range would be 0.1 µM to 100 µM.

    • Remove the overnight culture medium from the cells and add 100 µL of the various drug concentrations to the respective wells. Include untreated wells as a negative control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with DACHPt and tetraplatin at their respective IC50 concentrations for 48 hours.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

G cluster_0 Platinum Drug-Induced DNA Damage cluster_1 Apoptotic Signaling Cascade cluster_2 Anti-Apoptotic Block (Resistance) DNA_Damage DNA Adducts (Intra/Interstrand Crosslinks) p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Bax

Caption: The intrinsic apoptosis pathway activated by platinum drugs.

Cellular Platinum Accumulation (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the amount of platinum that has entered the cells.

  • Protocol:

    • Seed a known number of cells (e.g., 5 x 10⁶) in a T-75 flask and allow them to adhere overnight.

    • Treat the cells with DACHPt and tetraplatin at their IC50 concentrations for 24 hours.

    • Wash the cells thoroughly with ice-cold PBS three times to remove any extracellular drug.

    • Harvest the cells by scraping, centrifuge, and record the final cell count to normalize the data.

    • Lyse the cell pellet using a lysis buffer.

    • Digest the cell lysate with concentrated nitric acid at high temperature.

    • Dilute the digested sample with deionized water to a suitable volume.

    • Analyze the samples for platinum content using ICP-MS against a standard curve prepared from a certified platinum standard.

    • Express the results as ng of platinum per million cells.

Hypothetical Results and Data Interpretation

The following tables present hypothetical data from the experiments described above to illustrate a potential outcome of this comparative study.

Table 1: Cytotoxicity (IC50) of DACHPt and Tetraplatin

CompoundCell LineIC50 (µM)Resistance Factor (RF)¹
DACHPt (Oxaliplatin) A27802.5 ± 0.32.4
A2780/DDP6.0 ± 0.7
Tetraplatin A27804.0 ± 0.51.5
A2780/DDP6.0 ± 0.6
Cisplatin (Control) A27801.5 ± 0.27.3
A2780/DDP11.0 ± 1.2
¹RF = IC50 in resistant cells / IC50 in sensitive cells.
  • Interpretation: In this hypothetical scenario, both DACHPt and tetraplatin demonstrate an ability to partially overcome cisplatin resistance, as indicated by their lower resistance factors compared to cisplatin. DACHPt shows higher potency (lower IC50) in the sensitive cell line, while both drugs exhibit similar efficacy in the resistant line.

Table 2: Induction of Apoptosis (% Total Apoptotic Cells)

Treatment (at IC50)Cell Line% Apoptotic Cells (Early + Late)
Untreated Control A27805.2 ± 1.1%
A2780/DDP6.1 ± 1.5%
DACHPt (Oxaliplatin) A278045.8 ± 4.2%
A2780/DDP38.5 ± 3.9%
Tetraplatin A278042.1 ± 3.8%
A2780/DDP39.2 ± 4.5%
  • Interpretation: Both compounds are potent inducers of apoptosis. The slightly lower percentage of apoptosis in the A2780/DDP line for both drugs aligns with its higher IC50, suggesting that resistance involves some degree of apoptosis evasion.

Table 3: Cellular Platinum Accumulation

Treatment (at IC50)Cell LineIntracellular Pt (ng / 10⁶ cells)
DACHPt (Oxaliplatin) A27808.5 ± 0.9
A2780/DDP5.1 ± 0.6
Tetraplatin A278010.2 ± 1.1
A2780/DDP8.9 ± 1.0
  • Interpretation: A significant drop in DACHPt accumulation is observed in the resistant cell line, suggesting that efflux pumps or reduced influx may contribute to its resistance profile. In contrast, tetraplatin accumulation is less affected in the resistant line, hinting that its mechanism of uptake and retention may differ and be less susceptible to the specific resistance mechanisms present in A2780/DDP cells.

Discussion and Future Directions

Based on our hypothetical data, both DACHPt (Oxaliplatin) and tetraplatin show promise in overcoming established cisplatin resistance in ovarian cancer cells, albeit potentially through different mechanisms. DACHPt appears to be a highly potent cytotoxic agent, but its efficacy in resistant cells may be limited by reduced cellular accumulation. Tetraplatin, while slightly less potent in sensitive cells, demonstrates a remarkable ability to bypass the mechanisms that reduce drug accumulation in the resistant line.

This comparative guide provides the essential framework for a rigorous preclinical evaluation. The results from these experiments would form a strong basis for further investigation. Future studies could explore:

  • DNA Adduct Formation: Using techniques like atomic absorption spectroscopy to quantify the level of platinum bound to DNA.

  • Mechanism of Resistance: Performing molecular analyses (e.g., Western blotting, qPCR) to investigate the expression levels of DNA repair proteins (e.g., ERCC1), efflux pumps (e.g., ATP7A/B), and apoptosis regulators (e.g., Bcl-2, caspases) after treatment.

  • Combination Therapies: Evaluating the synergistic potential of these platinum analogs with other agents, such as PARP inhibitors, which are highly relevant in ovarian cancer, especially in tumors with BRCA mutations.[16]

By systematically applying the protocols outlined in this guide, researchers can generate critical data to better understand the therapeutic potential of next-generation platinum compounds and inform the development of more effective treatment strategies for ovarian cancer.

References

A Senior Application Scientist's Guide to Validating the Enhanced Permeability and Retention (EPR) Effect of DACHPt-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of nanoparticle platforms for delivering the platinum-based anticancer agent, DACHPt (Diamine(cyclohexane)platinum(II)). More critically, it offers a comprehensive framework and detailed experimental protocols for rigorously validating the Enhanced Permeability and Retention (EPR) effect—the core principle underpinning the passive targeting of tumors by nanomedicines.

The EPR Effect: A Foundational Principle and Its Clinical Challenges

The Enhanced Permeability and Retention (EPR) effect is a phenomenon describing the preferential accumulation of macromolecules and nanoparticles in solid tumors.[1][2] This passive targeting is attributed to two key pathophysiological features of tumor tissues:

  • Enhanced Permeability: Rapid and chaotic angiogenesis in tumors leads to the formation of "leaky" blood vessels with poorly-aligned endothelial cells and large fenestrations.[2][3] These gaps allow nanoparticles, which are too large to exit healthy vasculature, to extravasate into the tumor interstitium.[4]

  • Enhanced Retention: Tumors typically lack an efficient lymphatic drainage system.[2][3] This impairment prevents the clearance of nanoparticles that have entered the tumor, leading to their prolonged retention and accumulation.[3][4]

Despite its promise, the clinical translation of EPR-based nanomedicines has faced significant hurdles.[5][6] The heterogeneity of the EPR effect among different tumor types, and even within a single tumor, is a major challenge.[6][7] Factors such as dense extracellular matrix, high interstitial fluid pressure, and poor blood flow can limit nanoparticle penetration and accumulation, leading to outcomes in human trials that do not replicate the success seen in preclinical animal models.[5] Therefore, a robust, multi-faceted validation strategy is not just recommended; it is essential for the credible development of any new nanoparticle formulation.

EPR_Effect_Mechanism cluster_blood_vessel Tumor Blood Vessel (Leaky) cluster_tumor_interstitium Tumor Interstitium NP_circ DACHPt Nanoparticles (10-200 nm) Gap Fenestration (Gap) NP_circ->Gap Extravasation (Permeability) Endo1 Endothelial Cell Endo2 Endothelial Cell NP_accum Accumulated Nanoparticles Gap->NP_accum TumorCell Tumor Cell NP_accum->TumorCell Drug Release & Uptake NoLymph Impaired Lymphatic Drainage NP_accum->NoLymph Trapping (Retention)

Caption: Mechanism of the Enhanced Permeability and Retention (EPR) Effect.

DACHPt: The Payload of Choice

DACHPt is the active platinum(II) complex of oxaliplatin. Encapsulating DACHPt within nanoparticles offers several advantages over the administration of free oxaliplatin:

  • Overcoming Resistance: Nanoparticle-based delivery can help bypass efflux pumps and other mechanisms that contribute to platinum drug resistance in cancer cells.[8][9]

  • Improved Safety Profile: By preferentially accumulating in tumor tissue via the EPR effect, nanocarriers can reduce the exposure of healthy tissues to the cytotoxic drug, thereby minimizing severe side effects like neurotoxicity and myelosuppression.[8][10]

  • Enhanced Stability and Solubility: DACHPt can be formulated within the core of nanoparticles, protecting it from degradation in the bloodstream and improving its overall bioavailability.

Comparative Analysis of Nanoparticle Platforms for DACHPt Delivery

The choice of nanocarrier is a critical determinant of a drug's biodistribution, clearance, and ultimate therapeutic efficacy.[11] Below is a comparison of common platforms used for DACHPt delivery, with performance metrics synthesized from various studies.

Nanoparticle PlatformTypical Size (nm)Key AdvantagesKey DisadvantagesRepresentative In Vivo Performance
Liposomes 80 - 150High biocompatibility; can encapsulate both hydrophilic and hydrophobic drugs; well-established for clinical use.[12]Potential for premature drug leakage; can be less stable than polymeric systems.[12]Can achieve significant tumor accumulation, but stability can be a concern.
Polymeric Micelles 20 - 80Small size enhances tissue penetration; easy to manufacture; good stability.[12]Lower drug loading capacity compared to liposomes; primarily for hydrophobic drugs.[12]Studies show superior cytotoxicity over free oxaliplatin in resistant cell lines.[8][13]
Polymeric Nanoparticles (e.g., PLGA) 100 - 250High stability; controlled and sustained drug release profile.[14]Can sometimes elicit an immune response; manufacturing can be complex.[15]Formulations demonstrate sustained release and effective tumor growth inhibition.[16]
Solid Lipid Nanoparticles (SLN) 150 - 300High biocompatibility and stability; cost-effective production.[16]Lower drug loading capacity; potential for drug expulsion during storage.Show high potency and sustained release profiles in colorectal cancer models.[16]

A Self-Validating System for EPR Effect Confirmation

To build a compelling case for EPR-mediated targeting, a single experiment is insufficient. A trustworthy validation approach relies on a "self-validating" system where multiple, independent lines of evidence converge. This involves correlating data from whole-animal imaging, ex vivo organ analysis, and therapeutic outcomes.

Validation_Logic cluster_evidence Convergent Lines of Evidence Imaging In Vivo Imaging (Fluorescence/PET-CT) Shows high tumor signal Biodist Ex Vivo Biodistribution (ICP-MS/Gamma Counting) Quantifies high %ID/g in tumor Imaging->Biodist Cross-validation Conclusion Robust Conclusion: EPR Effect is Validated Imaging->Conclusion Correlates with Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Shows superior tumor reduction Biodist->Efficacy Cross-validation Biodist->Conclusion Correlates with Efficacy->Conclusion Correlates with

Caption: Logic of a self-validating system for EPR confirmation.

Experimental Protocols for Validation

The following sections provide detailed, step-by-step methodologies for the key experiments required to validate the EPR effect of DACHPt-loaded nanoparticles.

Protocol 1: In Vivo Imaging of Nanoparticle Biodistribution

Principle: This protocol uses fluorescently or radioactively labeled nanoparticles to non-invasively visualize and track their accumulation in a tumor-bearing animal model over time.[17] This provides real-time, qualitative, and semi-quantitative evidence of tumor targeting.

Causality Behind Choices:

  • Near-Infrared (NIR) Dyes: NIR fluorophores (e.g., Cy7, IRDye 800CW) are chosen for their deep tissue penetration and low autofluorescence, enabling clearer imaging of tumors deep within the body.

  • Radiolabeling (e.g., ⁶⁴Cu, ⁸⁹Zr): For quantitative and high-sensitivity imaging, positron emission tomography (PET) is superior. Long-half-life isotopes like ⁸⁹Zr are ideal for tracking nanoparticles over several days, which aligns with the timescale of EPR-mediated accumulation.[18]

Methodology:

  • Nanoparticle Labeling: Covalently conjugate an NIR fluorescent dye or a chelator for radiolabeling (e.g., DOTA) to the surface of the DACHPt nanoparticles. Purify thoroughly to remove any free label.

  • Animal Model: Establish xenograft or orthotopic tumors in immunocompromised mice (e.g., Balb/c nude) by subcutaneously or orthotopically injecting a relevant cancer cell line (e.g., HT-29, A549). Allow tumors to grow to a suitable size (e.g., 100-300 mm³), as this volume often exhibits a pronounced EPR effect.[18]

  • Administration: Intravenously inject the labeled DACHPt nanoparticles (and a control group with free dye/radiolabel) via the tail vein. A typical dose is ~10 mg/kg of the nanoparticle formulation.

  • In Vivo Imaging:

    • Fluorescence Imaging: Anesthetize mice and acquire whole-body images at multiple time points (e.g., 1, 4, 8, 24, 48 hours) using an in vivo imaging system (IVIS).[19]

    • PET-CT Imaging: For radiolabeled particles, perform PET-CT scans at similar time points to get 3D localization and quantitative data.[18]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and major organs (liver, spleen, kidneys) to quantify the signal intensity over time.[19]

    • Successful EPR-mediated targeting is indicated by a progressive increase in the tumor-to-background signal ratio over 24-48 hours.

Imaging_Workflow A 1. Label Nanoparticles (Fluorescent or Radioactive) C 3. Intravenous Injection of Labeled Nanoparticles A->C B 2. Establish Tumor Model (e.g., Xenograft in Mice) B->C D 4. Longitudinal In Vivo Imaging (IVIS or PET-CT) (1h, 4h, 24h, 48h) C->D E 5. Image Analysis (Region of Interest Quantification) D->E F 6. Ex Vivo Organ Imaging (Endpoint Validation) D->F At final time point E->F Correlate signals

Caption: Experimental workflow for in vivo imaging studies.

Protocol 2: Ex Vivo Biodistribution and Platinum Quantification

Principle: This is the gold-standard quantitative method. At the end of the study, organs are harvested, and the amount of accumulated platinum is precisely measured. This provides definitive, quantitative data on the percentage of the injected dose per gram of tissue (%ID/g).

Causality Behind Choices:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is an extremely sensitive analytical technique capable of detecting trace amounts of elements like platinum. This allows for precise quantification of drug accumulation in tissues, providing the most robust quantitative data.

Methodology:

  • Study Design: Use the same tumor model and dosing regimen as in Protocol 1. Include a control group receiving free oxaliplatin.

  • Euthanasia and Organ Harvest: At a predetermined final time point (e.g., 48 hours post-injection), humanely euthanize the mice.[20]

  • Sample Collection: Carefully dissect the tumor and major organs (liver, spleen, kidneys, heart, lungs, brain). Also, collect a blood sample.

  • Sample Preparation:

    • Weigh each tissue sample accurately.

    • Homogenize the tissues.

    • Digest the homogenized tissues using a strong acid mixture (e.g., aqua regia) in a microwave digester until a clear solution is obtained.

  • ICP-MS Analysis:

    • Dilute the digested samples to a known volume with deionized water.

    • Analyze the samples using ICP-MS to determine the concentration of platinum (Pt).

    • Prepare a standard curve using known concentrations of a platinum standard.

  • Data Calculation:

    • Calculate the total mass of platinum in each organ.

    • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

    • A significantly higher %ID/g in the tumor compared to most healthy organs (except for clearance organs like the liver and spleen) validates the EPR effect.

Protocol 3: Tumor Growth Inhibition (TGI) Study

Principle: This experiment directly assesses the therapeutic benefit of EPR-mediated drug delivery. The ultimate validation of the EPR effect is demonstrating that the nanoparticle formulation leads to superior anticancer efficacy compared to the free drug at an equivalent dose.

Causality Behind Choices:

  • Multiple Treatment Groups: Including groups for saline (vehicle), free drug, and the nanoparticle formulation is essential to isolate the effect of the nanocarrier itself. An "empty" nanoparticle group can also be included to rule out any intrinsic toxicity of the carrier.

  • Tumor Volume and Body Weight Monitoring: Regular measurement of tumor volume provides the primary efficacy endpoint.[21] Monitoring body weight is a critical indicator of systemic toxicity; a successful nanomedicine should improve efficacy without increasing toxicity.[21]

Methodology:

  • Study Setup: Establish tumor models as previously described. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., n=8-10 per group):

    • Group 1: Saline (Vehicle Control)

    • Group 2: Free Oxaliplatin (at dose X mg/kg)

    • Group 3: DACHPt-loaded Nanoparticles (at dose X mg/kg Pt equivalent)

    • (Optional) Group 4: Empty Nanoparticles

  • Treatment: Administer the treatments intravenously according to a predetermined schedule (e.g., twice a week for 3 weeks).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Record the body weight of each mouse at the same time to monitor for toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the final tumor volumes and the time to reach a specific volume between groups using appropriate statistical tests (e.g., ANOVA).

    • A statistically significant reduction in tumor growth in the nanoparticle group compared to the free drug group provides strong evidence for the therapeutic advantage conferred by EPR-mediated targeting.[22]

Conclusion and Future Outlook

Validating the EPR effect for a novel DACHPt-loaded nanoparticle is a rigorous, multi-step process. It requires more than just showing tumor accumulation; it demands a cohesive narrative built from orthogonal, self-validating experimental evidence. By correlating high-resolution in vivo imaging with precise ex vivo quantification and demonstrating a clear therapeutic advantage in efficacy studies, researchers can build a compelling and trustworthy case for their nanomedicine platform. While the heterogeneity of the EPR effect remains a clinical challenge, these robust preclinical validation strategies are paramount for identifying the most promising candidates for successful clinical translation.[3]

References

Safety Operating Guide

Navigating the Disposal of Dichloro(1,2-diaminocyclohexane)platinum(II): A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the lifecycle of a potent compound extends far beyond its synthesis and application. The proper disposal of Dichloro(1,2-diaminocyclohexane)platinum(II), a cornerstone of modern chemotherapy regimens, is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, scientifically-grounded framework for the safe and compliant disposal of this platinum-based cytotoxic agent. Our aim is to empower your laboratory with the knowledge to not only meet regulatory requirements but to foster a culture of safety and sustainability.

The Criticality of Proper Disposal: Understanding the Hazard

Dichloro(1,2-diaminocyclohexane)platinum(II), often referred to as Oxaliplatin, is classified as a hazardous drug due to its cytotoxic nature.[1][2][3] Its mode of action, interfering with DNA replication in rapidly dividing cells, makes it a powerful therapeutic agent but also a significant occupational and environmental hazard if not handled and disposed of correctly. Improper disposal can lead to contamination of soil and water, posing a risk to ecosystems and human health.[4] Furthermore, occupational exposure to platinum compounds can cause sensitization, allergic reactions, and other serious health effects.[5]

The U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH) provide stringent guidelines for the management of hazardous pharmaceutical waste.[3][6][7] Adherence to these regulations is not merely a matter of compliance but a fundamental ethical obligation for any scientific professional.

Core Principles of Dichloro(1,2-diaminocyclohexane)platinum(II) Waste Management

The cornerstone of a robust disposal plan is a clear understanding of waste categorization. For platinum-based chemotherapy agents, waste is typically segregated into two main categories: trace and bulk hazardous waste.[8][9]

Waste CategoryDescriptionExamplesDisposal Container
Trace Hazardous Waste Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[8]Empty vials, IV bags, tubing, gloves, gowns, and other personal protective equipment (PPE) with minimal residual contamination.Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" for incineration.[8][9]
Bulk Hazardous Waste Items containing more than 3% of the original drug by weight, or materials used to clean up a significant spill.[8]Partially used vials, syringes with residual drug, and materials from a spill cleanup.Black, DOT-approved, puncture-resistant container labeled as "Hazardous Waste" for RCRA-compliant incineration.[8][9]

It is imperative to consult your institution's specific waste management plan and local regulations, as state guidelines can be more stringent than federal mandates.[9][10]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of Dichloro(1,2-diaminocyclohexane)platinum(II) and associated materials.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any form of Dichloro(1,2-diaminocyclohexane)platinum(II), including waste, appropriate PPE is mandatory. This includes:

  • Double gloving with chemotherapy-rated gloves.

  • A disposable, fluid-resistant gown .

  • Eye protection (safety glasses or goggles).

  • A respirator (e.g., N95) if there is a risk of aerosolization.[2][11]

Waste Segregation at the Point of Generation

Proper segregation is critical to ensure compliant and cost-effective disposal.

  • Trace Waste: Immediately place items with minimal residual contamination into a designated yellow chemotherapy waste container.[8][9]

  • Bulk Waste: Any materials with more than a trace amount of the compound must be disposed of in a black hazardous waste container.[8][9] This includes any materials used to clean up spills.

DisposalDecisionTree Start Waste Generated IsRcraEmpty Is the container 'RCRA Empty' (<3% residual)? Start->IsRcraEmpty TraceWaste Dispose in Yellow Trace Chemo Container IsRcraEmpty->TraceWaste Yes BulkWaste Dispose in Black RCRA Hazardous Waste Container IsRcraEmpty->BulkWaste No Incineration Incineration TraceWaste->Incineration BulkWaste->Incineration

Caption: Decision tree for segregating Dichloro(1,2-diaminocyclohexane)platinum(II) waste.

Decontamination of Work Surfaces and Equipment

Routine cleaning and decontamination of all surfaces and equipment that have come into contact with Dichloro(1,2-diaminocyclohexane)platinum(II) are essential to prevent cross-contamination and occupational exposure.

  • Prepare a deactivating solution. While many institutions use a combination of detergents and bleach, commercially available decontamination agents specifically tested for platinum-based drugs are recommended.[12][13]

  • Wipe down all surfaces. Using disposable, absorbent pads, wipe down the work area in a systematic manner, moving from the cleanest to the most contaminated areas.

  • Dispose of cleaning materials as hazardous waste. All wipes, pads, and other materials used for decontamination must be disposed of in the black RCRA hazardous waste container.[13]

Emergency Spill Response

In the event of a spill, immediate and decisive action is required to minimize exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This should include a respirator, double gloves, a gown, and eye protection.

  • Contain the Spill: Use a chemotherapy spill kit to absorb the spilled material.[14] For dry spills, gently cover with damp absorbent pads to avoid generating dust.[11]

  • Clean the Area: Once the bulk of the spill is absorbed, decontaminate the area as described in the previous section.

  • Dispose of all Materials as Bulk Hazardous Waste: All materials used in the spill cleanup, including PPE, must be placed in the black RCRA hazardous waste container.[8]

SpillCleanupWorkflow Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate DonPPE Don Full PPE Evacuate->DonPPE Contain Contain Spill with Chemo Spill Kit DonPPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of all materials as Bulk Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a Dichloro(1,2-diaminocyclohexane)platinum(II) spill.

Beyond Disposal: A Word on Platinum Recovery

While the primary focus of this guide is on the safe disposal of laboratory-scale waste, it is worth noting the growing field of platinum recovery.[4][15] Platinum is a valuable and finite resource, and technologies are being developed to recycle it from various waste streams, including spent catalysts and electronic waste.[4][15][16] While not yet standard practice for routine laboratory waste, the principles of a circular economy are increasingly relevant to the scientific community.

Conclusion: Fostering a Culture of Safety

The proper disposal of Dichloro(1,2-diaminocyclohexane)platinum(II) is a non-negotiable aspect of responsible laboratory practice. By implementing the procedures outlined in this guide, your institution can ensure the safety of its personnel, protect the environment, and maintain compliance with all relevant regulations. This commitment to safety and environmental stewardship is a hallmark of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro(1,2-diaminocyclohexane)platinum(II)
Reactant of Route 2
Dichloro(1,2-diaminocyclohexane)platinum(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.